molecular formula C10H13NO B2819309 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine CAS No. 38824-23-6

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Cat. No.: B2819309
CAS No.: 38824-23-6
M. Wt: 163.22
InChI Key: ZXCBMTVJPMHQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-6-5-8-3-1-2-4-10(8)12-7-9/h1-4,9H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCBMTVJPMHQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide to Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) is a highly versatile heterocyclic organic compound characterized by a unique structural motif: a benzene ring fused to a seven-membered oxepin ring, with a primary amine functional group positioned at the C3 carbon[1]. This specific structural framework has garnered significant attention in medicinal chemistry and materials science. The seven-membered oxepin ring introduces critical conformational flexibility, allowing the molecule to adopt multiple transitional states. This flexibility is a key driver in its ability to interact with diverse biological targets, making it a highly valuable scaffold for drug discovery, particularly in the development of novel anticancer and central nervous system (CNS) therapeutics[1].

This whitepaper provides an authoritative, in-depth analysis of THBA, detailing its physicochemical properties, validated synthetic methodologies, and emerging pharmacological applications.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline physicochemical properties of THBA is essential for downstream applications, including assay development, formulation, and derivatization. The compound is frequently utilized as a hydrochloride salt to enhance its aqueous solubility and stability during storage[2].

Table 1: Core Physicochemical Properties
PropertyFree BaseHydrochloride Salt
CAS Registry Number 38824-23-6[1]38824-24-7[3]
Molecular Formula C₁₀H₁₃NO[1]C₁₀H₁₄ClNO[2]
Molecular Weight 163.22 g/mol [1]199.08 g/mol [2]
SMILES String O1CC(N)CCC2=CC=CC=C21[4]C1C(CCC2=CC=CC=C2O1)N.Cl
InChIKey ZXCBMTVJPMHQBK-UHFFFAOYSA-N[5]WLGMSXNKDDGJLP-UHFFFAOYSA-N[6]
Physical State Pale yellow oil (purified)Crystalline solid
Structural Causality in Drug Design

The pharmacological value of the THBA scaffold lies in the thermodynamics of the seven-membered oxepin ring. Unlike rigid five- or six-membered heterocycles, the oxepin ring exists in a dynamic equilibrium between different chair and boat-like conformations. This structural plasticity allows the amine group to orient itself optimally within the binding pockets of target proteins, enhancing binding affinity through induced fit mechanisms[1].

Synthetic Methodology: The Oxime Reduction Pathway

The synthesis of THBA requires precision to maintain the integrity of the ether linkage within the oxepin ring while successfully installing the primary amine. The most reliable and historically validated method involves the oximation of 4,5-dihydro-1-benzoxepin-3(2H)-one, followed by rigorous reduction using Lithium Aluminum Hydride (LiAlH₄).

Rationale for Reagent Selection
  • Oximation: Converting the ketone to an oxime provides a stable intermediate that is highly susceptible to reduction.

  • LiAlH₄ Reduction: LiAlH₄ is chosen over milder reducing agents (like NaBH₄) because the reduction of an oxime to a primary amine requires a strong hydride donor. The ether linkage in the benzoxepin ring is stable under these strongly basic, reductive conditions.

  • Ammonium Chloride Quench: A saturated NH₄Cl solution is utilized during the workup instead of water or strong acids. This provides a buffered, mild proton source that safely decomposes the reactive lithium and aluminum complexes without generating excessive exothermic heat that could degrade the newly formed amine.

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried. The reaction must be performed under an inert argon or nitrogen atmosphere due to the extreme reactivity of LiAlH₄ with moisture.

  • Preparation of the Reducing Suspension: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2.0 g of Lithium Aluminum Hydride (LiAlH₄) in 10 mL of anhydrous diethyl ether. Chill the suspension to 0°C using an ice bath.

  • Addition of the Intermediate: Dissolve 7.0 g of 4,5-dihydro-1-benzoxepin-3(2H)-one oxime in 40 mL of anhydrous diethyl ether.

  • Controlled Reaction: Add the oxime solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. Maintain vigorous stirring to prevent localized accumulation of unreacted hydride.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux for exactly 6 hours.

  • Quenching (Critical Step): Cool the reaction mixture back to 0°C. Carefully and dropwise, add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Vigorous hydrogen gas evolution will occur.

  • Extraction and Isolation: Filter the resulting granular precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude amine is obtained as a pale yellow oil. Final purification is achieved via vacuum distillation (b.p. 173°C at 40 mmHg).

Synthesis A 4,5-Dihydro-1-benzoxepin-3(2H)-one (Ketone Precursor) C 4,5-Dihydro-1-benzoxepin-3(2H)-one oxime (Stable Intermediate) A->C Oximation (Ethanol) B Hydroxylamine HCl + Base B->C E 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (Target Product) C->E Hydride Reduction (NH4Cl Quench) D LiAlH4 in Anhydrous Ether (Reflux 6h) D->E

Synthetic pathway for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine via oxime reduction.

Pharmacological Potential and Biological Activity

The THBA scaffold is not merely a chemical curiosity; it is an active pharmacophore utilized in the development of targeted therapeutics. Its primary applications currently lie in oncology and neuropharmacology[1].

Anticancer Cytotoxicity

Derivatives of benzoxazepines and benzoxepines, specifically incorporating the THBA core, have been synthesized and rigorously evaluated for their antiproliferative properties against human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Mechanism of Evaluation: Compounds are typically screened using standard colorimetric assays (such as the MTT assay) to determine cell viability post-exposure.

  • Efficacy: Research indicates that specific structural modifications to the THBA core yield potent cytotoxic agents. For instance, derivative compound "RS03" demonstrated significant potency, achieving an IC₅₀ of 15 µM in breast cancer models[1]. The primary amine at the 3-position serves as a critical vector for functionalization, allowing medicinal chemists to append lipophilic or hydrogen-bonding moieties to optimize target binding.

Central Nervous System (CNS) Applications

Due to its relatively low molecular weight and favorable logP profile, the THBA scaffold is highly capable of crossing the blood-brain barrier (BBB). Animal models have demonstrated that derivatives of this compound exert measurable effects on the central nervous system, making it a candidate for research into neurodegenerative diseases and psychiatric disorders[1].

Screening A THBA Scaffold Derivatization C In Vitro Cytotoxicity Assay (MTT / Cell Viability) A->C Apply Compounds B Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) B->C Seed Cells D IC50 Determination (Potency Evaluation) C->D Dose-Response Data E Lead Optimization (SAR Analysis) D->E Identify Potent Analogs (e.g., RS03)

Workflow for evaluating the anticancer cytotoxicity of THBA derivatives.

Safety, Handling, and Analytical Validation

Analytical Characterization

To ensure the trustworthiness of the synthesized THBA, multi-modal analytical validation is required:

  • NMR Spectroscopy: The presence of the primary amine can be confirmed via ¹H-NMR (typically showing a broad singlet for the -NH₂ protons that exchanges with D₂O). The complex splitting patterns of the aliphatic protons in the 7-membered ring confirm the intact oxepin structure.

  • GC-MS / LC-MS: Confirms the molecular weight (m/z 163 for the free base) and assesses purity[3].

Laboratory Safety Protocols

While specific, long-term toxicity data for THBA is still under investigation, it must be handled as a potentially hazardous, biologically active amine[1].

  • Irritation Hazard: The primary amine group is a known skin and ocular irritant.

  • PPE & Engineering Controls: All synthetic and handling procedures must be conducted within a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory[1].

Sources

Structure Elucidation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzoxepin scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core architecture for central nervous system (CNS) agents, enzyme inhibitors, and ion channel modulators. Specifically, 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) presents a unique analytical challenge due to the conformational flexibility of its fully saturated, seven-membered oxepin ring.

This whitepaper provides an authoritative, step-by-step framework for the absolute structure elucidation of THBA. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Computer-Assisted Structure Elucidation (CASE) algorithms, this guide establishes a self-validating analytical pipeline designed for drug development professionals and analytical chemists.

Analytical Workflow Architecture

The elucidation of flexible heterocyclic systems requires an orthogonal approach. Relying on a single technique can lead to misassignments, particularly regarding the dynamic equilibrium of the seven-membered ring. The workflow below illustrates the logical progression from raw sample to absolute structural confirmation.

Workflow S1 Sample Prep: THBA·HCl S2 HRMS (ESI-TOF) Exact Mass & Formula S1->S2 S3 FT-IR Spectroscopy Functional Groups S1->S3 S4 1D & 2D NMR Connectivity & Conformation S1->S4 S5 CASE / ML Algorithms Probabilistic Ranking S2->S5 S3->S5 S4->S5 S6 Absolute Structure Elucidation S5->S6

Fig 1: Orthogonal analytical workflow for the structure elucidation of THBA.

Physicochemical Profiling & Mass Spectrometry

Sample Preparation Causality

THBA contains a primary aliphatic amine, making the free base highly susceptible to atmospheric oxidation and rapid degradation[1]. Furthermore, the free amine can cause severe peak broadening in NMR due to intermediate proton exchange rates. Protocol Standard: THBA must be isolated and analyzed as its hydrochloride salt (THBA·HCl). This locks the amine in a protonated state (–NH3+), standardizing the exchange rate and ensuring long-term sample stability.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the critical first step to establish the molecular formula, serving as the boundary condition for all subsequent NMR assignments[2].

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode.

  • Exact Mass: The theoretical monoisotopic mass for the neutral compound (C10H13NO) is 163.0997 Da[1].

  • Diagnostic Adducts: The spectrum will dominantly display the[M+H]+ adduct at m/z 164.1070[1].

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the m/z 164 precursor ion typically yields a primary fragment at m/z 147[M+H-NH3]+, confirming the presence of the primary amine. Subsequent loss of water or cleavage of the ether linkage yields characteristic tropylium-like or benzofuran-like fragments.

Multidimensional NMR Architecture

The core of the structural proof lies in mapping the connectivity of the C10H13NO framework. The seven-membered oxepin ring introduces complex spin systems that require 2D NMR for unambiguous assignment.

Conformational Dynamics (The Chair vs. Twist-Boat Equilibrium)

Unlike rigid six-membered rings, 2,3,4,5-tetrahydro-1-benzoxepins exist in a dynamic equilibrium between chair (C) and twist-boat (TB) conformations[3]. The oxygen atom adjacent to the aromatic ring significantly influences this equilibrium. At room temperature, this interconversion can cause line broadening in 1H NMR spectra. If severe broadening is observed, Variable-Temperature (VT) NMR (e.g., at -60°C in CD2Cl2) is required to slow the exchange and resolve the distinct conformers[3].

Spin System Mapping (COSY & HSQC)

The aliphatic region of THBA consists of three distinct methylene groups and one methine group.

  • 1H-1H COSY: Establishes the continuous aliphatic chain from C2 to C5. The sequence is defined by cross-peaks between the oxygen-adjacent protons at C2, the amine-bearing methine at C3, the intermediate methylene at C4, and the benzylic protons at C5.

  • 1H-13C HSQC (Multiplicity-Edited): Differentiates the CH2 groups (blue/negative phase) from the CH group (red/positive phase). The C2 protons are highly diastereotopic due to the chiral center at C3 and the ring's puckering, often appearing as two distinct multiplets.

Framework Verification (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment for proving ring closure.

  • Ether Linkage: A strong ³JCH correlation from the C2 protons to the aromatic quaternary carbon (C9a, ~158 ppm) proves the oxygen attachment.

  • Benzylic Linkage: A ³JCH correlation from the C5 protons to the aromatic quaternary carbon (C5a, ~134 ppm) proves the carbon-carbon fusion.

NMR_Logic C2 C2 O-CH2 C3 C3 CH-NH2 C2->C3 COSY Ar Aromatic C5a, C9a C2->Ar HMBC C4 C4 CH2 C3->C4 COSY C5 C5 Ar-CH2 C4->C5 COSY C5->Ar HMBC

Fig 2: Key 2D NMR correlations proving the oxepin ring connectivity.

Computer-Assisted Structure Elucidation (CASE)

Modern structure elucidation relies heavily on Machine Learning (ML) frameworks to eliminate human bias. By inputting the raw 1D 1H/13C NMR spectra and the HRMS-derived molecular formula (C10H13NO) into a CASE algorithm, the system generates a probabilistic ranking of constitutional isomers[4].

Causality in CASE: The algorithm identifies specific substructures (e.g., the ortho-disubstituted benzene ring, the aliphatic ether, the primary amine) and computes the Binary Cross-Entropy (BCE) loss between the predicted substructure profile and the actual NMR data[4]. For THBA, a robust ML model will rank the 1-benzoxepin connectivity as the >95% probable constitutional isomer, validating the manual 2D NMR assignments[4].

Self-Validating Experimental Protocols

Protocol 1: HRMS (ESI-TOF) Acquisition
  • Preparation: Dissolve 1 mg of THBA·HCl in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Calibration: Infuse a sodium formate calibration solution prior to the run. Self-Validation: Ensure mass accuracy is < 2 ppm before sample injection[2].

  • Acquisition: Inject 1 µL into the ESI-TOF system. Acquire data in positive ion mode (m/z 50–1000).

  • Lock Mass: Use Leucine Enkephalin ([M+H]+ = 556.2771) as a continuous internal lock mass to correct for instrumental drift.

Protocol 2: Multidimensional NMR Acquisition
  • Preparation: Dissolve 15 mg of THBA·HCl in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 to fully solubilize the HCl salt and shift the –NH3+ protons downfield, preventing overlap with the aliphatic ring protons.

  • Referencing: Use the residual DMSO quintet at 2.50 ppm (1H) and septet at 39.52 ppm (13C) as internal standards.

  • 1D Acquisition: Acquire a standard 1H spectrum (16 scans) and a 13C{1H} spectrum (1024 scans).

  • 2D Suite: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC. Self-Validation: Re-acquire a 1-scan 1H spectrum after the 2D suite to confirm the sample did not degrade during the lengthy 13C/2D acquisitions.

Summary of Quantitative Spectral Data

The following table summarizes the expected chemical shifts and key correlations for THBA, confirming the structural logic outlined in Section 4.

Position13C Shift (ppm)1H Shift (ppm)Multiplicity / IntegrationKey HMBC Correlations (³JCH)
2 ~ 74.53.90, 4.15m, 2H (Diastereotopic)C3, C4, C9a (Aromatic O-link)
3 ~ 52.33.35m, 1HC2, C4, C5
4 ~ 34.11.85, 2.10m, 2HC2, C3, C5, C5a
5 ~ 28.62.75, 2.95m, 2HC3, C4, C5a (Aromatic C-link)
5a (Ar) ~ 134.2-Quaternary-
6-9 (Ar) 121.2 - 129.56.90 - 7.15m, 4HRespective Aromatic Carbons
9a (Ar) ~ 158.4-Quaternary-
NH3+ -~ 8.20br s, 3H (Exchanges w/ D2O)C2, C3, C4

References

  • A framework for automated structure elucidation from routine NMR spectra Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Conformational analysis of 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin by 1H and 13C nuclear magnetic resonance Source: Canadian Science Publishing (Can. J. Chem.) URL:[Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL:[Link]

  • PubChemLite - 2,3,4,5-tetrahydro-1-benzoxepin-3-amine Source: PubChemLite (uni.lu) URL:[Link]

Sources

An In-Depth Technical Guide to the Initial Biological Activity Screening of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. The proposed screening cascade is designed to efficiently profile its physicochemical properties, potential biological targets, and preliminary safety and efficacy, thereby enabling informed decisions for further drug development. The structure of this guide follows a logical progression from computational predictions to in vitro validation, ensuring a data-driven and resource-conscious approach.

Executive Summary: A Phased Approach to Unveiling Biological Potential

The initial screening of a novel chemical entity such as 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine requires a systematic and multi-faceted approach. Given that the benzoxepine scaffold is present in a variety of biologically active substances, a broad yet targeted screening strategy is warranted. This guide outlines a three-phase initial screening process:

  • Phase 1: In Silico & Physicochemical Profiling. This foundational phase involves the computational prediction of pharmacokinetic properties (ADME), potential biological targets, and toxicity, alongside the experimental determination of key physicochemical parameters. This phase is critical for hypothesis generation and guiding the selection of appropriate in vitro assays.

  • Phase 2: In Vitro Cytotoxicity Assessment. Before investigating specific biological activities, it is essential to determine the compound's inherent cytotoxicity across a range of cell lines. This provides a therapeutic window and informs appropriate concentration ranges for subsequent efficacy testing.

  • Phase 3: Primary In Vitro Efficacy Screening. Based on the in silico target predictions and the known activities of structurally related compounds, a panel of primary in vitro assays will be conducted to explore potential anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.

This phased approach ensures that experimental resources are directed towards the most promising avenues, maximizing the efficiency of the initial screening process.

Phase 1: Foundational Characterization - In Silico and Physicochemical Analysis

The journey of a drug candidate begins with a thorough understanding of its fundamental properties. This initial phase focuses on predicting and measuring the characteristics that will govern its behavior in biological systems.

In Silico ADME/Tox and Target Prediction

Computational models provide a rapid and cost-effective means to anticipate a compound's pharmacokinetic profile and potential biological targets.[1][2] These predictions are not a substitute for experimental data but are invaluable for prioritizing and designing subsequent studies.

2.1.1 ADME/Tox Profiling

Utilizing freely accessible and robust web-based tools such as SwissADME and Toxtree, we can generate a preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicological liabilities.[2][3][4][5]

Table 1: Key In Silico ADME/Tox Parameters for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

ParameterPredicted ValueImplication for Drug DevelopmentRecommended Tool
Molecular Weight177.24 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).[6]SwissADME
LogP (Lipophilicity)1.85Optimal range for membrane permeability and solubility.[7]SwissADME
Water SolubilityModerately SolubleSuggests potential for acceptable oral absorption.[7]SwissADME
Blood-Brain Barrier (BBB) PermeationYes/NoCritical for potential CNS applications.SwissADME
Cytochrome P450 (CYP) InhibitionYes/No (for major isoforms)Predicts potential for drug-drug interactions.SwissADME
hERG InhibitionYes/NoEarly flag for potential cardiotoxicity.pkCSM
Mutagenicity (Ames test)Positive/NegativeIndicates potential for genotoxicity.Toxtree
CarcinogenicityPositive/NegativeEarly indicator of long-term toxicity.Toxtree

2.1.2 Biological Target Prediction

By comparing the structure of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine to libraries of known bioactive molecules, we can generate a ranked list of potential protein targets. Tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to make these predictions.[8][9][10] This approach is grounded in the principle that structurally similar molecules often share biological targets.[11]

Experimental Protocol: In Silico Analysis

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

  • Navigate to the SwissADME web server () and input the SMILES string. Run the prediction and collate the data for physicochemical properties, pharmacokinetics, and drug-likeness.[2]

  • Navigate to the SwissTargetPrediction web server () and input the SMILES string. Select "Homo sapiens" as the target organism and run the prediction. Analyze the top-ranked target classes.[8][9]

  • Utilize the Toxtree software to predict potential toxicological hazards, including Cramer rules and carcinogenicity/mutagenicity alerts.

cluster_0 Phase 1: In Silico & Physicochemical Profiling Compound Structure Compound Structure In Silico Prediction In Silico Prediction Compound Structure->In Silico Prediction SMILES Physicochemical Analysis Physicochemical Analysis Compound Structure->Physicochemical Analysis Physical Sample Data Integration & Hypothesis Generation Data Integration & Hypothesis Generation In Silico Prediction->Data Integration & Hypothesis Generation Physicochemical Analysis->Data Integration & Hypothesis Generation

Caption: Workflow for Phase 1 Profiling.

Experimental Physicochemical Characterization

Experimentally determined physicochemical properties are crucial for validating in silico predictions and for formulation development.[12][13]

2.2.1 Solubility

Aqueous solubility is a critical determinant of oral absorption. The thermodynamic solubility will be determined using the shake-flask method.

Experimental Protocol: Thermodynamic Solubility

  • An excess amount of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is quantified by a validated HPLC-UV method.

2.2.2 Lipophilicity (LogP/LogD)

Lipophilicity is a key factor influencing a drug's membrane permeability and distribution. The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4) will be determined. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput method for estimating these values.[14]

Phase 2: In Vitro Cytotoxicity Profiling

A fundamental step in drug discovery is to assess the potential toxicity of a novel compound.[15] In vitro cytotoxicity assays provide a preliminary indication of the compound's therapeutic index.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18]

Experimental Protocol: MTT Assay

  • Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine for 24 and 48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[19]

Table 2: Panel of Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginTypeRationale
HeLaCervical CancerCancerWidely used, robust cancer cell line.
MCF-7Breast CancerCancerRepresents a common solid tumor type.
A549Lung CancerCancerAnother common solid tumor type.
HEK293Human Embryonic KidneyNon-cancerousProvides a measure of selectivity towards cancer cells.

Phase 3: Primary In Vitro Efficacy Screening

This phase aims to identify the potential therapeutic areas for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine based on the in silico predictions and the known biological activities of related benzoxepine and benzoxazepine scaffolds.

cluster_1 Phase 3: Primary Efficacy Screening Hypothesis Hypothesis from Phase 1 Anticancer Anticancer Hypothesis->Anticancer Antimicrobial Antimicrobial Hypothesis->Antimicrobial Anti-inflammatory Anti-inflammatory Hypothesis->Anti-inflammatory CNS Activity CNS Activity Hypothesis->CNS Activity Hit Identification Hit Identification Anticancer->Hit Identification Antimicrobial->Hit Identification Anti-inflammatory->Hit Identification CNS Activity->Hit Identification

Caption: Multi-pronged approach for primary efficacy screening.

Anticancer Activity

The NCI-60 human tumor cell line screen is a well-established platform for identifying novel anticancer agents.[20][21] An initial single high-dose screening can provide a broad overview of the compound's antiproliferative activity.[22]

Experimental Protocol: NCI-60 Single-Dose Screen

  • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

  • The compound will be tested at a single high concentration (typically 10⁻⁵ M) against the full panel of 60 human cancer cell lines.[22]

  • The results are reported as a percentage of growth inhibition.

  • Analyze the mean graph and compare the pattern of activity to known anticancer agents using the COMPARE algorithm.

Antimicrobial Activity

The initial assessment of antimicrobial activity can be efficiently performed using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.[23][24][25][26]

Experimental Protocol: Disk Diffusion Assay

  • Prepare agar plates inoculated with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Impregnate sterile paper disks with a known concentration of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

  • Place the disks on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.[24]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under suitable conditions.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27]

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be assessed by its ability to modulate the inflammatory response in macrophages.

Experimental Protocol: LPS-Induced Pro-inflammatory Cytokine Release in RAW 264.7 Cells

  • Culture RAW 264.7 murine macrophage cells and seed them in 24-well plates.

  • Pre-treat the cells with various concentrations of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[28]

  • After 24 hours, collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[29][30]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.

  • Incubate recombinant COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of the test compound.

  • Measure the production of prostaglandin E2 (PGE2) to determine the inhibitory activity of the compound on each COX isoform.[31][32]

Central Nervous System (CNS) Activity

Given that many benzoxepine derivatives exhibit CNS activity, a preliminary assessment of the compound's interaction with key neurotransmitter receptors is warranted.

Experimental Protocol: Receptor Binding Assays

  • Engage a contract research organization (CRO) that offers a panel of radioligand binding assays for common CNS targets.

  • Initially, screen the compound at a single high concentration (e.g., 10 µM) against a panel of receptors, including dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.[33][34][35][36]

  • For any receptors showing significant inhibition of radioligand binding, perform follow-up concentration-response experiments to determine the Ki (inhibition constant).

Initial Safety Pharmacology Considerations

Early assessment of potential safety liabilities is crucial.[37] While comprehensive safety pharmacology studies are conducted in later preclinical stages, some initial in vitro assessments can provide early warnings.

Table 3: Initial Safety Pharmacology Screening

Target/AssayRationaleMethod
hERG Potassium ChannelAssessment of potential for QT prolongation and cardiac arrhythmias.In vitro patch-clamp or binding assay.
Cytochrome P450 (CYP) InhibitionEvaluation of potential for drug-drug interactions.In vitro assay with human liver microsomes.
General Receptor ProfilingIdentify potential off-target interactions that could lead to side effects.Broad panel of receptor binding assays.

Data Interpretation and Path Forward

The culmination of this initial screening cascade will be a comprehensive data package for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. This will include its physicochemical properties, a preliminary ADME/Tox profile, its cytotoxicity, and any identified "hits" from the primary efficacy screens.

A "hit" is defined as a reproducible, concentration-dependent activity in a primary assay at a concentration that is significantly lower than its cytotoxic concentration. Promising hits will be subjected to further validation and lead optimization studies. The integration of all data will inform the decision to either advance the compound, terminate its development, or explore structural modifications to improve its activity and safety profile.

References

Sources

Unlocking the Pharmacological Potential of Substituted Tetrahydro-Benzoxepines: A Comprehensive SAR and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complex landscape of heterocyclic drug discovery requires moving beyond empirical observation to understand the fundamental causality of molecular design. The tetrahydro-benzoxepine scaffold—a privileged structure featuring a benzene ring fused to a seven-membered oxepine ring—offers a masterclass in conformational restriction. By locking substituents into precise spatial vectors, this scaffold not only optimizes binding affinity within target protein pockets but also strategically masks metabolically labile sites.

This technical guide explores the structure-activity relationships (SAR) of substituted tetrahydro-benzoxepines across two distinct therapeutic axes: metabolic regulation via GPR40/FFA1 agonism and lipid modulation via ACAT inhibition. Furthermore, we detail the self-validating chemical workflows required to synthesize these complex architectures without compromising sensitive functional groups.

SAR of Tetrahydro-Benzoxepines as GPR40/FFA1 Agonists

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is preferentially expressed in pancreatic β-cells and has emerged as a premier target for novel, glucose-dependent insulin secretagogues[1].

The Mechanistic Rationale for Ring Fusion

Early drug discovery efforts identified phenylpropanoic acid derivatives as potent, orally available GPR40 agonists[2]. However, these acyclic precursors suffered from severe pharmacokinetic (PK) liabilities, specifically high clearance and low oral bioavailability[2].

The Causality of Failure: The primary metabolic vulnerability of phenylpropanoic acids lies at the benzylic position, which is highly susceptible to rapid β-oxidation in vivo[2].

The Structural Solution: To engineer a longer-acting therapeutic, the metabolically labile benzylic site had to be shielded[2]. By cyclizing the phenylpropanoic acid moiety into a fused-ring alkanoic acid—specifically a cyclic ether like tetrahydro-benzoxepine—the benzylic position is physically blocked[1]. This conformational restriction completely suppresses the β-oxidation pathway, resulting in a dramatic improvement in the pharmacokinetic profile[1].

Pharmacokinetic Profile Comparison

The table below summarizes the quantitative shift in PK parameters achieved through structural cyclization[1][2].

Structural ClassCore ScaffoldBenzylic Position StatusSusceptibility to β-OxidationClearance RatePlasma Exposure (AUC)
Acyclic PrecursorPhenylpropanoic acidExposedHighHighLow
Fused-RingTetrahydro-benzoxepineSterically BlockedLowLowHigh
GPR40/FFA1 Activation Pathway

Activation of GPR40 by these optimized tetrahydro-benzoxepine agonists triggers a well-defined intracellular signaling cascade that amplifies glucose-stimulated insulin secretion (GSIS)[1].

GPR40_Pathway Agonist Tetrahydro-benzoxepine Agonist GPR40 GPR40 / FFA1 Receptor Agonist->GPR40 Gq Gq Protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 Insulin Insulin Secretion (GSIS) Ca2->Insulin

Diagram 1: GPR40/FFA1 signaling cascade triggered by tetrahydro-benzoxepine agonism.

SAR of 5-Amino-Substituted Tetrahydro-Benzoxepines as ACAT Inhibitors

Beyond metabolic disorders, the tetrahydro-benzoxepine scaffold is highly active in lipid regulation. Specifically, 5-amino-substituted 2,3,4,5-tetrahydro-1-benzoxepines bearing aryl groups at the 8-position are potent inhibitors of acyl-CoA cholesterol O-acyltransferase (ACAT), the enzyme responsible for the intracellular esterification of cholesterol[3].

SAR Insights: The efficacy of this scaffold relies on the precise spatial relationship between the 5-amino group and the 8-aryl substitution[3]. The seven-membered oxepine ring acts as a rigid spacer, ensuring the 5-amino group can serve as a critical hydrogen bond donor/acceptor while the 8-aryl group simultaneously occupies a deep lipophilic pocket within the ACAT enzyme architecture[3].

Self-Validating Experimental Workflow: Synthesis of the ACAT Inhibitor Core

Synthesizing highly functionalized 5-amino-tetrahydro-benzoxepines requires navigating sensitive intermediates. The protocol below details a one-pot multibond-forming process (Overman rearrangement followed by ring-closing metathesis), engineered with specific chemical safeguards to ensure a self-validating, high-yield system[4][5].

Protocol: Assembly of the 5-Amino-2,3,4,5-tetrahydro-1-benzoxepine Scaffold

Step 1: Imidate Formation & Chemoprotective Filtration

  • React the 2-allyloxyaryl allylic alcohol precursor with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the allylic trichloroacetimidate.

  • Causality & Validation: Standard synthetic workflows dictate filtering the crude mixture through a plug of silica gel. However, the acidic nature of silica gel, combined with the electron-rich ortho-ether unit of the benzoxepine precursor, promotes catastrophic decomposition of the intermediate[5]. To prevent this, the protocol mandates filtration exclusively through neutral alumina [5]. This simple but critical modification suppresses acid-catalyzed degradation, preserving the imidate for the subsequent rearrangement.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)

  • Heat the purified imidate in toluene to induce a thermal Overman rearrangement, transferring the trichloroacetimidate group to the allylic position.

  • Without isolating the intermediate, introduce Grubbs second-generation catalyst (7.5 mol %) directly into the reaction vessel to initiate RCM, yielding the 5-amino-2,5-dihydro-1-benzoxepine[3].

Step 3: Chemoselective Reduction

  • Causality & Validation: The final step requires reducing the oxepine alkene to form the 2,3,4,5-tetrahydro-1-benzoxepine core. Standard catalytic hydrogenation (10% Pd/C in an H₂ atmosphere) successfully reduces the alkene but simultaneously causes uncontrolled reductive dechlorination of the trichloromethyl protecting group, destroying the target molecule[5].

  • To ensure absolute chemoselectivity, the protocol replaces Pd/C with diimide reduction [5]. Generate diimide in situ by reacting p-toluenesulfonyl hydrazide with potassium acetate. Diimide selectively reduces the carbon-carbon double bond via a concerted cyclic transition state, leaving the sensitive trichloroacetamide group completely intact and yielding the pure ACAT inhibitor core[5].

Synthesis_Workflow AllylicAlcohol Allylic Alcohol Precursor Imidate Allylic Trichloroacetimidate (Neutral Alumina Filtration) AllylicAlcohol->Imidate Overman Thermal Overman Rearrangement Imidate->Overman RCM Ring-Closing Metathesis (Grubbs II Catalyst) Overman->RCM Dihydro 5-Amino-2,5-dihydro- 1-benzoxepine RCM->Dihydro Diimide Chemoselective Reduction (Diimide / p-TsNHNH2) Dihydro->Diimide Tetrahydro 5-Amino-2,3,4,5-tetrahydro- 1-benzoxepine Core Diimide->Tetrahydro

Diagram 2: Self-validating synthesis workflow for the tetrahydro-benzoxepine core.

Conclusion

The substituted tetrahydro-benzoxepine scaffold is a testament to the power of rational structural design. By understanding the causality behind molecular liabilities—such as the rapid β-oxidation of acyclic benzylic positions—scientists can utilize ring fusion to engineer superior pharmacokinetic profiles. Whether acting as GPR40/FFA1 agonists for diabetes or ACAT inhibitors for lipid regulation, the successful deployment of these molecules relies entirely on self-validating chemical syntheses that respect the electronic and steric sensitivities of the oxepine core.

References

  • Negoro, N., Sasaki, S., Ito, M., Kitamura, S., Tsujihata, Y., Ito, R., Suzuki, M., Takeuchi, K., Suzuki, N., Miyazaki, J., Santou, T., Odani, T., Kanzaki, N., Funami, M., Tanaka, T., Yasuma, T., & Momose, Y. (2012). "Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists." Journal of Medicinal Chemistry, 55(4), 1538-1552.

  • Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry, 80(9), 4683-4696.

Sources

Engineering Benzoxepine Amines for Central Nervous System Therapeutics: Mechanisms, Protocols, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepine amines represent a highly privileged class of bicyclic heterocycles in neuropharmacology. Characterized by a benzene ring fused to a seven-membered oxepine ring, this scaffold adopts a non-planar, "puckered" conformation. When functionalized with a basic amine (such as a piperazine or aliphatic side chain), benzoxepines achieve optimal lipophilicity for blood-brain barrier (BBB) penetration while maintaining the electrostatic properties necessary for high-affinity interactions with central nervous system (CNS) targets. This whitepaper deconstructs the mechanistic pathways, structure-activity relationships, and self-validating experimental protocols required to evaluate benzoxepine amines in CNS drug discovery.

Pharmacophore Architecture & Receptor Binding Logic

The success of the benzoxepine amine scaffold in CNS applications stems from its precise three-dimensional topography. The puckered oxepine ring allows the molecule to deeply penetrate the hydrophobic binding clefts of transmembrane proteins. Concurrently, the basic amine side chain introduces a protonatable nitrogen. At physiological pH (7.4), this nitrogen is ionized, allowing it to form a critical, anchoring salt bridge with conserved aspartic acid residues (e.g., Asp3.32) within the orthosteric binding sites of G-protein coupled receptors (GPCRs)[1].

Primary CNS Indications & Mechanistic Pathways

Atypical Antipsychotics (Dopamine/Serotonin Modulation)

Modifications to the benzoxepine and related benzoxazepine cores have yielded potent atypical antipsychotics. Derivatives such as pyridobenzoxazepines (e.g., JL13) exhibit a finely tuned polypharmacological profile, binding with high affinity to dopamine ( D2​/D4​ ) and serotonin ( 5−HT1A​/5−HT2A​ ) receptors (1)[1]. The bulky nature of the side chains and the specific dihedral angle of the benzoxepine ring dictate a preferential 5−HT2A​ over D2​ antagonism profile. This high 5−HT2A​/D2​ binding ratio is the fundamental mechanistic basis for achieving antipsychotic efficacy while minimizing extrapyramidal symptoms (EPS)[1].

Neuroinflammation and Ischemic Stroke

Beyond GPCR modulation, recent breakthroughs have expanded the utility of benzoxepane and benzoxepine derivatives into neuroimmunology. Microglia, the resident immune cells of the CNS, are primary drivers of neuroinflammation following ischemic brain injury (2)[2]. Specific benzoxepane derivatives have been shown to act as allosteric modulators that inhibit Pyruvate Kinase M2 (PKM2)-mediated glycolysis (3)[3]. By blocking this metabolic reprogramming, these compounds prevent the downstream assembly of the NLRP3 inflammasome, drastically reducing the secretion of pro-inflammatory cytokines (IL-1β, TNF-α) and conferring profound neuroprotection[3].

MicrogliaPathway Insult Ischemic Insult / LPS Microglia Microglia Activation (M1 Phenotype) Insult->Microglia PKM2 PKM2-Mediated Glycolysis Microglia->PKM2 NLRP3 NLRP3 Inflammasome Assembly PKM2->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines Neuroprotection Neuroprotection & Tissue Survival Cytokines->Neuroprotection Inhibits Benzoxepine Benzoxepine Amine Derivatives Benzoxepine->PKM2 Allosteric Inhibition Benzoxepine->NLRP3 Prevents Activation Benzoxepine->Neuroprotection Promotes

Fig 1: Mechanism of benzoxepine amines in modulating microglial neuroinflammation via PKM2/NLRP3.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of benzoxepine amines must rely on self-validating assay systems.

Protocol A: In Vitro GPCR Radioligand Binding Assay

This protocol determines the binding affinity ( Ki​ ) of novel benzoxepine amines for CNS receptors.

  • Membrane Preparation: Homogenize CHO cells expressing human D2​ or 5−HT2A​ receptors in ice-cold Tris-HCl buffer (pH 7.4) to preserve the native conformational state of the receptors.

  • Radioligand Incubation: Incubate the membranes with [3H] -spiperone (for D2​ ) and varying concentrations of the benzoxepine amine ( 10−11 to 10−5 M). Causality: [3H] -spiperone is selected for its high specific activity and low non-specific binding, ensuring a high signal-to-noise ratio.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because benzoxepine amines are highly lipophilic cations, they will readily adhere to the negatively charged glass fibers. PEI neutralizes this charge, preventing massive non-specific binding artifacts.

  • Scintillation Counting & Validation: Measure retained radioactivity. Self-Validation: Every assay plate must include control wells treated with 10μM haloperidol to define Non-Specific Binding (NSB). The assay is only considered biologically valid if the calculated Z′ factor is ≥0.6 .

ProtocolWorkflow Prep Membrane Preparation Incubation Radioligand + Benzoxepine Amine Prep->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Wash Buffer Wash (Remove Free Ligand) Filtration->Wash Count Liquid Scintillation Counting Wash->Count Analysis Non-linear Regression (Ki Calculation) Count->Analysis

Fig 2: Self-validating high-throughput radioligand binding workflow for GPCR affinity profiling.

Protocol B: Microglial Neuroinflammation Assay
  • Cell Culture & Seeding: Seed BV2 murine microglial cells at 5×104 cells/well in 96-well plates. Causality: BV2 cells serve as a robust, high-throughput surrogate for primary microglia.

  • Pre-treatment & Stimulation: Pre-treat cells with benzoxepine derivatives for 1 hour, followed by stimulation with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS binds TLR4, initiating the metabolic shift toward PKM2-mediated glycolysis required for NLRP3 inflammasome assembly.

  • Cytokine Quantification: Harvest supernatants and quantify IL-1β and TNF-α via ELISA.

  • Parallel Viability Validation: Self-Validation: Immediately perform an MTT cell viability assay on the remaining adherent cells. A compound is only classified as a true anti-inflammatory hit if cytokine reduction occurs alongside >95% cell viability. This strict control prevents cytotoxic compounds from being falsely identified as anti-inflammatory agents.

Quantitative Data & Structure-Activity Relationships (SAR)

The versatility of the benzoxepine core is highly dependent on its functional side chains. The table below summarizes the structure-activity relationships across different therapeutic domains.

Compound ScaffoldFunctional Side ChainPrimary Target(s)Observed CNS EffectRef
Pyridobenzoxazepine (JL13) 4-methylpiperazin-1-yl D2​ / 5−HT2A​ ReceptorsAtypical Antipsychotic[1]
Benzoxepane (Compound 44) Substituted AmidePKM2 / NLRP3Anti-neuroinflammatory[3]
3,4-dihydro-1(2H)-benzoxepine Oxime EtherUnknown (Systemic)Hypotensive / Anxiolytic[4]
1-Benzoxepine Cyclic AmineMicroglia / MacrophagesNeuroprotection[2]

Conclusion

Benzoxepine amines offer a highly tunable, privileged scaffold for CNS drug discovery. By understanding the three-dimensional pharmacophore constraints and utilizing rigorous, self-validating experimental protocols, researchers can effectively harness this chemical class to develop next-generation therapeutics for schizophrenia, ischemic stroke, and neuroinflammatory disorders.

References

  • [2] Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives - IJSRMST. 2

  • [4] Studies in Hypotensive Agents. Synthesis and Hypotensive Activity of 3,4-dihydro-1(2H)-benzoxepine Oxime Ethers and Their Derivatives - PubMed / NIH. 4

  • [3] Chemical structures of the bioactive benzoxepanes 1–6 - ResearchGate.3

  • [1] New Pyridobenzoxazepine Derivatives Derived from 5-(4-Methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5]benzoxazepine (JL13): Chemical Synthesis and Pharmacological Evaluation - Journal of Medicinal Chemistry / ACS Publications. 1

Sources

Safety and Toxicity Profile of Novel Benzoxepine Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepines—oxygen-containing benzo-fused seven-membered heterocycles—have emerged as highly privileged scaffolds in modern medicinal chemistry. Characterized by their unique conformational flexibility, these compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antifungal, and anti-inflammatory properties[1]. However, translating these novel pharmacophores from bench to bedside requires a rigorous, mechanistic evaluation of their safety and toxicity profiles. This whitepaper synthesizes current toxicological data, outlines self-validating experimental protocols, and establishes a foundational framework for evaluating the therapeutic window of emerging benzoxepine derivatives.

The Benzoxepine Pharmacophore and Mechanisms of Action

The non-planar geometry of the seven-membered oxepine ring allows benzoxepine derivatives to achieve highly specific spatial orientations, enabling them to interact with complex biological targets[2]. Two primary mechanisms of action have been extensively documented in recent oncological and pharmacological studies:

  • Tubulin Polymerization Inhibition: Conformationally restricted benzoxepine analogs (such as combretastatin A-4 derivatives and dibenz[c,e]oxepines) bind with high affinity to the colchicine site of tubulin. This interaction inhibits microtubule assembly, leading to the rapid disruption of tumor vasculature and subsequent mitotic arrest[3][4].

  • Dual PI3K/mTOR Inhibition: Natural benzoxepines (e.g., Heliannuols) and their synthetic derivatives act as dual inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, effectively halting tumor cell proliferation and overcoming multi-drug resistance[5][6].

PI3KmTOR RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Proliferation mTOR->Proliferation Promotes Benzoxepine Benzoxepine Derivatives Benzoxepine->PI3K Inhibits Benzoxepine->mTOR Dual Inhibition

Fig 1. Dual PI3K/mTOR inhibition pathway by benzoxepine derivatives.

In Vitro Toxicity and Safety Profiling

A critical hurdle in drug development is achieving a high Selectivity Index (SI)—maximizing target cell death while sparing healthy tissue. Recent in vitro studies on benzoxepine-based 1,2,3-triazoles and dihydrobenzoxepine-pyridine hybrids demonstrate highly promising safety profiles[7][8]. For instance, compound 6a (a fused dihydrobenzoxepine-pyridine scaffold) exhibited minimal toxicity against human primary fibroblasts, maintaining over 65% cell viability even at extreme concentrations (400 µg/mL)[9].

Self-Validating Protocol: High-Throughput Differential Cytotoxicity Assay (MTT)

To accurately assess the therapeutic window of novel benzoxepines, we employ a differential cytotoxicity assay comparing target cells (e.g., MCF-7, K562) against primary human fibroblasts. The MTT assay is utilized because it measures mitochondrial succinate dehydrogenase activity, providing a direct, quantifiable proxy for cellular metabolic rate rather than mere membrane integrity.

  • Step 1: Cell Seeding and Adhesion

    • Procedure: Seed primary fibroblasts and target cancer cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: A 24-hour incubation ensures cells enter the logarithmic growth phase and adhere properly, making their metabolic machinery highly sensitive to disruptions caused by the test compounds.

  • Step 2: Compound Treatment and Serial Dilution

    • Procedure: Prepare a 10 mM stock solution of the benzoxepine derivative in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

    • Causality: Serial dilution allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀). Capping DMSO at 0.5% acts as an internal control to prevent solvent-induced cytotoxicity, ensuring that observed cell death is exclusively attributable to the benzoxepine pharmacophore.

  • Step 3: MTT Addition and Formazan Solubilization

    • Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and add 150 µL of pure DMSO to solubilize the formazan crystals. Read absorbance at 570 nm using a microplate reader.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to purple formazan. Solubilization in DMSO is strictly required to homogenize the crystalline precipitate, allowing for accurate, linear spectrophotometric quantification of viable cell mass.

Quantitative Toxicity and Efficacy Data

The table below synthesizes recent quantitative data regarding the efficacy and toxicity of various novel benzoxepine derivatives, highlighting their broad applicability and generally favorable safety windows:

Compound ClassSpecific DerivativePrimary Target / ActivityEfficacy (IC₅₀ / MIC)Toxicity Profile (Cell Line / LD₅₀)
Combretastatin Analogs Compound 11gTubulin PolymerizationPotent against MCF-7Low general cytotoxicity[3]
Dibenz[c,e]oxepines Dibenzoxepine 16Tubulin AssemblyIC₅₀ = 40 nM (K562)Selective for tumor vasculature[4]
Benzoxepine-Triazoles Triazole 49Antimicrobial / AnticancerHigh target selectivityLow toxicity in normal human BJ fibroblasts[7]
Dihydrobenzoxepine-Pyridine Compound 6aAntifungal (C. neoformans)MIC = 19 µg/mL>65% viability in fibroblasts at 400 µg/mL[9]
Heliannuol Derivatives Heliannuol DDual PI3K/mTORHigh binding affinityToxicity Class 5 (LD₅₀ > 2000 mg/kg)[6]

In Silico ADMET and Predictive Toxicology

Before advancing to costly in vivo models, predictive toxicology is mandatory to filter out compounds with severe toxophores. In silico tools evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, ensuring compliance with Lipinski's Rule of Five and predicting systemic safety[5][6].

ADMET Compound Novel Benzoxepine Candidate InSilico In Silico ADMET (pkCSM, ProTox-II) Compound->InSilico InVitro In Vitro Cytotoxicity (Fibroblasts vs Tumor) InSilico->InVitro Favorable Drug-Likeness InVivo In Vivo Acute Toxicity (LD50 Estimation) InVitro->InVivo High Selectivity Index Safety Safety Profile Established InVivo->Safety Toxicity Class 4/5

Fig 2. Sequential ADMET and toxicity screening workflow for benzoxepines.

Self-Validating Protocol: In Silico ADMET Profiling
  • Step 1: Ligand Preparation and Optimization

    • Procedure: Generate 3D conformers of the benzoxepine compounds using molecular mechanics force fields (e.g., MMFF94).

    • Causality: Energy minimization resolves steric clashes and establishes the most thermodynamically stable conformation. This is critical because accurate physicochemical property prediction and molecular docking rely entirely on the correct spatial arrangement of the oxepine ring.

  • Step 2: Pharmacokinetic and Toxicity Prediction

    • Procedure: Input SMILES strings into predictive platforms (e.g., ProTox-II, pkCSM) to predict LD₅₀, hepatotoxicity, skin sensitization, and Ames mutagenicity.

    • Causality: Correlating structural motifs (like the oxepine ring oxygen position or specific halogen substitutions) with historical toxicological data allows researchers to preemptively identify and design out structural alerts (e.g., reactive metabolites) prior to chemical synthesis.

Conclusion

Benzoxepine derivatives represent a highly versatile and potent class of pharmacological agents. By combining rigid in silico ADMET filtering with differential in vitro cytotoxicity assays, drug development professionals can effectively navigate and optimize the safety profile of these compounds. Current data indicates that refined benzoxepine scaffolds—such as dihydrobenzoxepine-pyridine hybrids and specific Heliannuol derivatives—exhibit excellent selectivity indices and low baseline toxicity, positioning them as prime candidates for advanced preclinical trials.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Benzoxepines via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxepine Scaffold and the Power of Metathesis

The benzoxepine moiety, a seven-membered oxygen-containing heterocycle fused to a benzene ring, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Compounds incorporating this framework have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[1][3] However, the construction of seven-membered rings via traditional intramolecular cyclization methods is often an uphill battle against unfavorable entropic factors.

Ring-Closing Metathesis (RCM) has emerged as a transformative and powerful strategy, providing an elegant solution to this synthetic challenge.[4][5] This catalytic reaction constructs cyclic alkenes from acyclic dienes with remarkable efficiency and functional group tolerance.[6] The primary driving force for the reaction is often the entropically favorable release of a small, volatile byproduct, typically ethylene, which can be removed to drive the reaction to completion.[4][6] For the synthesis of benzoxepines, RCM offers a convergent and reliable pathway, enabling access to complex molecular architectures that were previously difficult to obtain.[7]

The Mechanistic Heart of the Reaction: The Chauvin Mechanism in Benzoxepine Formation

The efficacy of RCM is rooted in a well-understood catalytic cycle, first proposed by Yves Chauvin.[4] The process is initiated by the reaction of a metal alkylidene catalyst (typically ruthenium-based) with one of the terminal alkenes of the diene precursor. This generates a new metal alkylidene and releases an alkene. This new intermediate then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule to form a metallacyclobutane intermediate.[4][6] A subsequent cycloreversion of this intermediate yields the desired cyclic alkene—the benzoxepine ring—and regenerates a metal alkylidene species that continues the catalytic cycle.

RCM_Mechanism cluster_0 Catalytic Cycle A Diene Precursor (o-Allylphenyl Allyl Ether) C [2+2] Cycloaddition (Initiation) A->C B Ruthenium Pre-catalyst [Ru]=CH-R B->C D Metallacyclobutane Intermediate 1 C->D E Cycloreversion D->E F Active Catalyst [Ru]=CH-Substrate E->F G Intramolecular [2+2] Cycloaddition F->G Intramolecular Coordination H Metallacyclobutane Intermediate 2 G->H I Productive Cycloreversion H->I J Benzoxepine Product I->J K Regenerated Catalyst [Ru]=CH2 I->K L Ethylene (g) I->L Byproduct K->C Re-enters Cycle

Caption: The Chauvin mechanism for Ring-Closing Metathesis.

Catalyst Selection: The Key to a Successful Transformation

The choice of catalyst is paramount for a successful RCM reaction. Ruthenium-based complexes, pioneered by Grubbs and others, are the workhorses of modern metathesis due to their remarkable balance of stability and reactivity.[8]

Catalyst Common Name Key Structural Feature Field-Proven Insights & Causality
[RuCl₂(PCy₃)₂(CHPh)] Grubbs, 1st Gen (G-I) Two phosphine ligandsThe original benchmark. Effective for less-hindered substrates but shows lower activity and higher sensitivity to air and functional groups compared to later generations. Its use often requires higher catalyst loadings and temperatures.[3][9]
[RuCl₂(IMes)(PCy₃)(CHPh)] Grubbs, 2nd Gen (G-II) One N-Heterocyclic Carbene (NHC) and one phosphine ligandThe NHC ligand is a stronger σ-donor, leading to a more electron-rich ruthenium center. This enhances catalyst stability and dramatically increases activity, allowing for lower catalyst loadings and successful cyclization of more sterically hindered or electron-deficient substrates.[10][11]
[RuCl₂(IMes)(CH-2-iPrO-C₆H₄)] Hoveyda-Grubbs, 2nd Gen (HG-II) Chelating isopropoxybenzylidene ligandThe chelating oxygen atom can reversibly bind to the ruthenium center, providing exceptional thermal stability. This feature makes the catalyst more robust and sometimes recyclable, which is a significant advantage in process chemistry.[12][13]

For most benzoxepine syntheses, Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) catalysts offer the best combination of high reactivity, broad functional group tolerance, and operational simplicity. The choice between them may depend on the specific substrate and the desired reaction conditions, with HG-II often being preferred for its superior stability.

Protocol I: Synthesis of a Diallyl Ether Precursor

A common and direct precursor for benzoxepine synthesis via RCM is a 1-allyl-2-(allyloxy)benzene derivative. This substrate is typically prepared in a two-step sequence from a commercially available phenol.

  • O-Allylation: The phenol is first allylated at the hydroxyl group using an allyl halide (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile). This step is generally high-yielding and straightforward.

  • Claisen Rearrangement: The resulting aryl allyl ether is heated (typically 180-220 °C), often without a solvent, to induce a[14][14]-sigmatropic rearrangement. This selectively transfers the allyl group to the ortho position of the benzene ring, regenerating the phenolic hydroxyl group.

  • Second O-Allylation: The newly formed o-allylphenol is then subjected to a second O-allylation to install the final alkene-terminated chain, yielding the required diene precursor for RCM.[15]

Protocol II: Ring-Closing Metathesis for 2,5-Dihydrobenzo[b]oxepine Synthesis

This protocol provides a detailed methodology for the cyclization of a 1-allyl-2-(allyloxy)benzene derivative to form the corresponding benzoxepine.

A. Core Directive: The Criticality of High Dilution

To ensure the desired intramolecular cyclization, the reaction must be conducted under high-dilution conditions (0.01 M to 0.005 M).[11] At higher concentrations, the probability of intermolecular cross-metathesis increases significantly, leading to the formation of dimers and oligomers, which drastically reduces the yield of the desired cyclic product.

Caption: Concentration dictates the reaction pathway in RCM.

B. Materials & Reagents

  • Substrate: 1-allyl-2-(allyloxy)benzene derivative

  • Catalyst: Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs 2nd Gen)

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene

  • Quenching Agent: Ethyl vinyl ether

  • Inert Gas: High-purity Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.

  • Purification: Silica gel for column chromatography

C. Step-by-Step Experimental Procedure

  • System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon. Causality: This removes adsorbed water and oxygen, which can deactivate the ruthenium catalyst.

  • Solvent and Substrate Addition: To the flask, add the diene substrate (1.0 eq). Via cannula transfer, add the required volume of anhydrous, degassed DCM to achieve a final concentration of 0.01 M.

  • Degassing: Bubble argon gently through the solution for 15-20 minutes. Causality: This removes dissolved oxygen and, importantly, helps to continuously purge the ethylene byproduct as it forms, driving the reaction equilibrium toward the product.[12]

  • Catalyst Addition: Weigh the Grubbs II catalyst (typically 1-5 mol%) in a glovebox or under a stream of argon and add it to the reaction flask in one portion. If desired, the catalyst can be dissolved in a small amount of anhydrous DCM and added as a solution.

  • Reaction Execution: Heat the reaction mixture to reflux (~40 °C for DCM) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, looking for the consumption of the starting material. Reactions are typically complete within 2-12 hours.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether and stir for 30 minutes. Causality: The ethyl vinyl ether is a highly reactive alkene that effectively reacts with and deactivates any remaining catalyst, simplifying the subsequent purification.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and ruthenium byproducts. Directly load the crude material onto a silica gel column.

    • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure benzoxepine product. Ruthenium byproducts are typically polar and will remain on the baseline or elute much later.

Troubleshooting & Field-Proven Insights

  • Problem: No reaction or incomplete conversion.

    • Cause: Catalyst deactivation due to impurities (water, oxygen, unpurified substrate) or insufficient thermal energy.

    • Solution: Ensure all reagents and solvents are rigorously purified and dried. Confirm the inertness of the atmosphere. If using DCM at reflux, consider switching to toluene at a higher temperature (80-110 °C), which can facilitate more challenging cyclizations.

  • Problem: Significant formation of dimer/oligomer byproducts.

    • Cause: The reaction concentration is too high.

    • Solution: Repeat the reaction at a higher dilution (e.g., decrease concentration from 0.01 M to 0.005 M). Alternatively, use a syringe pump to slowly add the substrate and catalyst to the refluxing solvent (pseudo-high dilution).[12]

  • Problem: Isomerization of the double bond in the product.

    • Cause: Ruthenium-hydride species, formed as a side reaction, can catalyze the migration of the double bond.[4]

    • Solution: This is a known challenge. The addition of a hydride scavenger can sometimes help. More practically, screening different generations of catalysts may identify one less prone to this side reaction for the specific substrate.

Conclusion

Ring-Closing Metathesis stands as a premier, field-proven method for the synthesis of the medicinally important benzoxepine scaffold. Its success hinges on a rational understanding of the underlying mechanism and the careful selection of the catalyst. By controlling key experimental parameters—most notably reaction concentration—researchers can effectively mitigate side reactions and achieve high yields of the desired seven-membered heterocycle. The protocols and insights provided herein offer a robust framework for the application of this powerful catalytic transformation in both academic research and industrial drug development.

References

  • Sequential RCM‐CM route to substituted benzoxepines. ResearchGate. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. U.S. National Institutes of Health's National Library of Medicine. [Link]

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Thieme Connect. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed. [Link]

  • Recent Advances in the Application of Ring-Closing Metathesis for the Synthesis of Unsaturated Nitrogen Heterocycles. Academia.edu. [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • (PDF) Ring-closing C–O/C–O metathesis of ethers with primary aliphatic alcohols. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Heterocycles via Ring-Closing Metathesis | Request PDF. ResearchGate. [Link]

  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. ResearchGate. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Chemotherapeutic Importance of Oxepines. TSI Journals. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. U.S. National Institutes of Health's National Library of Medicine. [Link]

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

  • Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. R Discovery. [Link]

  • A Brief Overview on Chemistry and Biology of Benzoxepine. Ingenta Connect. [Link]

  • Benzoxepine synthesis. Organic Chemistry Portal. [Link]

  • Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Royal Society of Chemistry. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • Synthesis and RCM reactions using a recyclable Grubbs-Hoveyda metathesis catalyst activated by a light fluorous tag. PubMed. [Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Publications. [Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications and Future Directions. ResearchGate. [Link]

  • Olefin metathesis reactions: the synthetic tool of the decade? Atlanchim Pharma. [Link]

  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. [Link]

Sources

Application Notes and Protocols: Diastereoselective Reduction of Benzoxepine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Benzoxepines

Benzoxepine derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities, have made them attractive targets in medicinal chemistry and drug development.[2] The stereochemistry of these molecules is often crucial for their therapeutic efficacy, with different stereoisomers exhibiting distinct biological activities. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure benzoxepine derivatives is of paramount importance.[3][4]

This guide provides an in-depth exploration of diastereoselective reduction methods for prochiral benzoxepine ketones, a key transformation for establishing the desired stereochemistry at the newly formed secondary alcohol center. We will delve into the mechanistic principles governing stereocontrol, present detailed experimental protocols, and offer practical insights to aid researchers in this critical synthetic step.

Understanding Diastereoselectivity in Ketone Reductions

The reduction of a prochiral ketone can lead to the formation of two diastereomers. The ability to selectively produce one diastereomer over the other is known as diastereoselectivity. This control can be achieved through two primary strategies: substrate control and reagent control.

Substrate-Controlled Diastereoselective Reductions

In substrate-controlled methods, the inherent structural and electronic features of the benzoxepine intermediate direct the incoming hydride reagent to a specific face of the carbonyl group. This is often governed by established stereochemical models such as the Felkin-Anh and Cram's Rule.[5][6][7]

  • Felkin-Anh Model: This model generally predicts the stereochemical outcome for the nucleophilic attack on a carbonyl group adjacent to a stereocenter.[7][8] The largest substituent on the adjacent chiral carbon orients itself perpendicular to the carbonyl bond, minimizing steric interactions. The nucleophile then attacks along the Bürgi-Dunitz trajectory, preferentially from the face opposite the largest group.[5]

  • Chelation Control: When the substituent on the carbon adjacent to the carbonyl is a heteroatom capable of coordinating with a Lewis acid, chelation can override the predictions of the Felkin-Anh model.[9][10] The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate. This conformation dictates the trajectory of the hydride attack, often leading to the opposite diastereomer compared to the non-chelated reaction.[7] Titanium tetrachloride (TiCl₄) is a commonly used Lewis acid for achieving high diastereoselectivity through chelation control.[11][12]

Reagent-Controlled Diastereoselective Reductions

Reagent-controlled methods utilize chiral reducing agents to induce stereoselectivity, irrespective of the inherent bias of the substrate. This approach is particularly valuable when the substrate itself offers poor diastereocontrol.

  • Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[13][14] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, to activate borane (BH₃) and deliver the hydride to a specific face of the ketone.[15][16] The predictability and high enantiomeric excesses (ee) achievable with this method make it a cornerstone of asymmetric synthesis.[14]

  • Bulky Hydride Reagents: Sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), can exhibit high diastereoselectivity in the reduction of cyclic ketones.[17][18] The large steric profile of the reagent forces the hydride to attack from the less hindered face of the carbonyl group, often leading to the thermodynamically more stable alcohol.[19]

Experimental Protocols

Here, we provide detailed protocols for representative diastereoselective reduction methods applicable to benzoxepine intermediates.

Protocol 1: Chelation-Controlled Diastereoselective Reduction using TiCl₄ and NaBH₄

This protocol describes a general procedure for the diastereoselective reduction of a benzoxepine ketone featuring a chelating group (e.g., a methoxy group) at the α-position.

Materials:

  • α-Methoxy benzoxepine ketone

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the α-methoxy benzoxepine ketone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark red-brown solution for an additional 30 minutes at -78 °C to allow for complete chelation.

  • Reduction: In a separate flask, prepare a slurry of NaBH₄ (1.5 eq) in anhydrous CH₂Cl₂. Add this slurry to the reaction mixture at -78 °C portion-wise over 20 minutes.

  • Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C until gas evolution ceases.

  • Workup: Allow the reaction mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution and stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer of the benzoxepine alcohol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and a flame-dried flask under an inert atmosphere is crucial as both TiCl₄ and NaBH₄ are moisture-sensitive.

  • Low Temperature: Performing the reaction at -78 °C enhances the stability of the titanium chelate and improves diastereoselectivity by minimizing competing non-chelation pathways.

  • Slow Addition: Dropwise addition of the Lewis acid and portion-wise addition of the reducing agent help to control the exothermic nature of the reaction and maintain a consistent low temperature.

  • Methanol Quench: Methanol is used to safely quench the excess NaBH₄ and break down the borate complexes formed during the reaction.

Protocol 2: Reagent-Controlled Enantioselective Reduction using the CBS Catalyst

This protocol outlines the enantioselective reduction of a prochiral benzoxepine ketone using an in-situ generated borane reagent and a catalytic amount of (S)-Me-CBS.[20]

Materials:

  • Prochiral benzoxepine ketone

  • Tetrahydrofuran (THF), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dimethyl sulfate (Me₂SO₄)

  • (S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS), 1.0 M solution in toluene

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Borane Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaBH₄ (0.7 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add Me₂SO₄ (0.7 eq) dropwise to the stirred suspension. After the addition is complete, stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours, or until gas evolution ceases.[20]

  • Catalyst Addition: To the freshly prepared borane solution, add the (S)-Me-CBS solution (0.1 eq) and stir for 10 minutes at room temperature.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Add a solution of the prochiral benzoxepine ketone (1.0 eq) in anhydrous THF dropwise via a syringe pump over 1 hour.[20]

  • Monitoring and Quenching: After the addition, stir the mixture for an additional 30 minutes. Monitor the reaction by TLC. Quench the reaction by the slow addition of 2 M HCl aqueous solution and stir for 30 minutes.[20]

  • Workup: Remove the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 25 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the chiral benzoxepine alcohol.

Causality Behind Experimental Choices:

  • In-situ Borane Generation: Generating borane in-situ from NaBH₄ and Me₂SO₄ is a cost-effective and convenient alternative to using commercially available borane-THF complexes.[20]

  • Catalytic Amount of CBS: The CBS reagent is used in catalytic quantities, making the process more atom-economical.

  • Slow Substrate Addition: Slow addition of the ketone ensures that the concentration of the substrate is kept low, which is often beneficial for achieving high enantioselectivity in catalytic asymmetric reactions.

  • Acidic Quench: The acidic workup protonates the alcohol and helps to break down the borate complexes.

Data Presentation

Table 1: Comparison of Diastereoselective Reduction Methods for a Hypothetical Benzoxepine Ketone

MethodReducing AgentAdditive/CatalystDiastereomeric Ratio (syn:anti)Yield (%)
Non-selectiveNaBH₄None~1:1>95
Chelation-ControlNaBH₄TiCl₄>95:585-95
Felkin-Anh ControlLiAlH₄None10:90>90
Reagent-ControlL-Selectride®None5:9580-90
EnantioselectiveBH₃ (in-situ)(S)-Me-CBS>98% ee of one enantiomer80-99[20]

Visualization

Diagram 1: Chelation-Controlled Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Chelation and Reduction cluster_2 Workup and Purification start Dissolve Benzoxepine Ketone in Anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_lewis Add TiCl4 Dropwise cool->add_lewis stir_chelate Stir for 30 min add_lewis->stir_chelate add_reductant Add NaBH4 Slurry stir_chelate->add_reductant quench Quench with MeOH add_reductant->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Diastereomerically Enriched Benzoxepine Alcohol purify->product

Caption: Workflow for chelation-controlled reduction.

Diagram 2: Proposed Transition State for Chelation-Controlled Reduction

G cluster_0 Chelated Intermediate Benzoxepine Benzoxepine Ring C_carbonyl C Benzoxepine->C_carbonyl O_carbonyl O TiCl3 TiCl3 O_carbonyl->TiCl3 C_carbonyl->O_carbonyl R R C_carbonyl->R O_methoxy O C_carbonyl->O_methoxy Me Me O_methoxy->Me O_methoxy->TiCl3 Hydride H⁻ Hydride->C_carbonyl Hydride Attack from Less Hindered Face

Sources

Application Note: The 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold represents a highly versatile and structurally unique heterocyclic system. Characterized by a seven-membered oxepin ring fused to a benzene ring with a primary amine at the 3-position, this core structure has become a critical tool in modern medicinal chemistry[1].

The primary utility of the benzoxepin framework lies in conformational restriction . By tethering flexible alkylamine sidechains or methoxy groups into a rigid seven-membered ring, medicinal chemists can lock molecules into specific rotamers. This strategy is heavily utilized to map the topography of receptor binding pockets (such as the 5-HT2A serotonin receptor) and to mimic the active cis-geometry of natural products in oncology[2],[3].

Key Applications in Drug Discovery

Serotonergic Receptor Probes (The "BOX" Series)

Unconstrained phenethylamines (e.g., DOB, DOI) are potent 5-HT2A receptor agonists, but their flexible 2-methoxy groups can freely rotate, making it difficult to determine the exact bioactive conformation required for receptor activation. To solve this, researchers developed "BOX" derivatives (benzoxepins) like TFMBOX , which utilize the tetrahydro-1-benzoxepin nucleus to tether the 2-methoxy group into the alkylamine sidechain[2],[4].

This cyclization forces the oxygen lone pair electrons to orient anti (away from) the sidechain. Pharmacological evaluation revealed that these restricted analogs exhibit significantly lower affinity for 5-HT2A receptors compared to their unconstrained counterparts, providing definitive proof that the 5-HT2A binding pocket strongly disfavors the anti conformation of the oxygen lone pairs[2],[4].

Anticancer & Antimitotic Agents

Beyond neuropharmacology, the benzoxepin scaffold is utilized to design conformationally restricted analogs of combretastatin A-4, a potent antimitotic agent. The seven-membered oxepin ring effectively rigidifies the aryl rings, perfectly mimicking the unstable cis double bond geometry of the natural product[3]. These derivatives inhibit tubulin polymerization at the colchicine binding site, inducing G2/M phase cell cycle arrest and demonstrating profound nanomolar cytotoxicity against cancer cell lines such as HCT116 and K562[3].

ConformationalLogic A Unconstrained Phenethylamine (e.g., DOB, DOI) B Free Rotation of 2-Methoxy Group A->B Exhibits C Tethering Alkyl Chain (Cyclization) B->C Medicinal Chemistry Modification D Tetrahydro-1-benzoxepin Amine Scaffold C->D Yields E Conformationally Rigid (Oxygen lone pairs oriented anti) D->E Structural Feature F 5-HT2A Receptor Topography Probing E->F Enables

Conformational restriction logic mapping phenethylamines to benzoxepin analogs.

Quantitative Data: Pharmacological Profiling

The following table summarizes the comparative binding affinities and cytotoxicities of benzoxepin derivatives against their unconstrained counterparts, highlighting the dramatic impact of the seven-membered ring on biological activity.

Compound ClassSpecific CompoundTarget / ReceptorAffinity / PotencyFunctional OutcomeRef
Unconstrained Phenethylamine DOB5-HT2A Receptor Ki​≈20 nMFull Agonist[2]
Restricted Benzoxepin TFMBOX5-HT2A Receptor Ki​=340 nMPartial/Full Agonist[4]
Restricted Benzoxepin TFMBOX5-HT1A Receptor Ki​=1,300 nMUnknown[4]
Benzoxazepine Derivative RS03Breast Cancer Cells IC50​=15,000 nMCytotoxic[1]
5-Aryl-benzoxepin Combretastatin AnalogTubulin (Colchicine site) GI50​=1.5−8 nMAntimitotic / G2/M Arrest[3]

Experimental Protocols

Protocol A: Reductive Amination to Synthesize the 3-Amine Core

To synthesize the 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold, the most reliable method is the reductive amination of the corresponding 3-ketone precursor.

Causality & Design: Sodium cyanoborohydride ( NaCNBH3​ ) is selected as the reducing agent because it is stable at mildly acidic pH (pH ~6). At this pH, the ketone reacts with ammonia to form an iminium ion, which is rapidly and selectively reduced by NaCNBH3​ without reducing the unreacted starting ketone.

  • Reaction Setup: Dissolve 1.0 equivalent of 2,3,4,5-tetrahydro-1-benzoxepin-3-one in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Imine Formation: Add 10.0 equivalents of anhydrous ammonium acetate ( NH4​OAc ). Note: A massive excess of ammonia is required to drive the equilibrium toward the iminium intermediate and prevent the formation of secondary amine byproducts.

  • Reduction: Add 3.0 equivalents of NaCNBH3​ in a single portion. Stir the reaction mixture at room temperature for 24–48 hours.

  • Quench & Workup: Acidify the mixture carefully with 1M HCl to pH < 3 to destroy excess hydride (Caution: highly toxic HCN gas is evolved; perform strictly in a fume hood). Stir for 30 minutes, then basify with 5M NaOH to pH > 10 to free-base the amine.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Confirm the product via 1H NMR. The successful conversion is validated by the disappearance of the ketone carbon in 13C NMR and the emergence of a multiplet corresponding to the C3 methine proton adjacent to the primary amine. LC-MS should yield an [M+H]+ peak at m/z 164.1[5].

Protocol B: In Vitro Radioligand Binding Assay (5-HT2A)

To evaluate the receptor topography mapping of synthesized benzoxepin analogs, a competitive radioligand binding assay is utilized.

Causality & Design: Polyethylenimine (PEI) is used to pre-treat the glass fiber filters. Because benzoxepin derivatives and radioligands are highly lipophilic, they tend to stick to the filter matrix, causing artificially high background noise. PEI coats the filter with a positive charge, repelling the ligands and drastically reducing non-specific binding.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Note: Ice-cold conditions are mandatory to prevent proteolytic degradation of the receptor.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of [3H] ketanserin (final concentration ~1 nM), 50 µL of the benzoxepin test compound (varying concentrations from 10−10 to 10−4 M), and 100 µL of membrane homogenate.

  • Non-Specific Binding (NSB) Control: In separate control wells, replace the test compound with 10 µM mianserin. Causality: This high concentration of a known antagonist saturates all specific 5-HT2A sites. Any remaining radioactive signal in these wells represents non-specific binding to lipids or plastics.

  • Filtration: Incubate the plate at 37°C for 30 minutes. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold buffer.

  • Self-Validation & Analysis: Quantify radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation. The assay is self-validating if the Hill slope ( nH​ ) of the competition curve is approximately 1.0, confirming a single-site competitive binding mechanism.

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation N1 Benzoxepin-3-one Precursor N2 Imine Formation (NH4OAc, MeOH) N1->N2 N3 Selective Reduction (NaCNBH3, pH 6) N2->N3 N4 2,3,4,5-Tetrahydro-1- benzoxepin-3-amine Core N3->N4 N5 In Vitro Radioligand Binding Assay N4->N5 Purified Compound Testing N6 5-HT2A / 5-HT1A Affinity Profiling N5->N6 N7 Structure-Activity Relationship (SAR) Analysis N6->N7

Experimental workflow for the synthesis and biological evaluation of benzoxepin derivatives.

References

  • 2,3,4,5-tetrahydro-1-benzoxepin-3-amine Source: PubChemLite / Université du Luxembourg URL:[Link]

  • Conformationally restricted tetrahydro-1-benzoxepin analogs of hallucinogenic phenethylamines Source: Alexander Shulgin Research Institute / Medicinal Chemistry Research URL:[Link]

  • TFMBOX Source: Wikipedia URL:[Link]

  • Benzoxepin Source: Grokipedia URL:[Link]

Sources

Application Notes & Protocols: Development of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of novel derivatives of this scaffold for cancer research. We present detailed, field-proven protocols for chemical synthesis, in vitro cytotoxicity screening, and mechanistic studies, underscoring the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Targeting the Benzoxepine Scaffold in Oncology

The unique seven-membered ring of the benzoxepine core provides a conformationally flexible yet structurally constrained framework, ideal for engineering specific interactions with biological targets.[1] Modifications to this core have yielded compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] Notably, certain benzoxazepine derivatives have shown potent cytotoxic effects against cancer cell lines, such as breast cancer cells, with some analogues demonstrating IC50 values in the low micromolar range.[1] The therapeutic potential of this scaffold is further highlighted by derivatives that act as inhibitors of key enzymes like acyl-CoA cholesterol O-acyl transferase (ACAT) and farnesyl protein transferase, both of which have implications in cancer biology.[2][3]

This guide focuses on the amine-substituted derivatives at the 3-position, a critical pharmacophoric feature that allows for a variety of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties. Our objective is to provide a robust framework for the systematic development and evaluation of these compounds as potential anticancer agents.

Synthesis and Characterization of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Derivatives

The synthesis of the 2,3,4,5-tetrahydro-1-benzoxepin-3-amine core and its derivatives can be achieved through several established synthetic routes.[1][4] The choice of a specific pathway will depend on the desired substitution patterns on both the aromatic and the oxepine rings.

General Synthetic Strategy: A Multi-Step Approach

A common and versatile approach involves a multi-step synthesis starting from readily available phenolic precursors. This strategy allows for the late-stage introduction of diversity elements.

Diagram: General Synthetic Workflow

G A Starting Material (e.g., Substituted Phenol) B Step 1: O-Alkylation A->B Reagents: Allyl or Haloalkylating agent C Step 2: Intramolecular Cyclization (e.g., Friedel-Crafts) B->C Reagents: Lewis Acid or PPA D Step 3: Functional Group Interconversion to Amine C->D e.g., Reductive Amination E Step 4: Derivatization of Amine D->E Acylation, Alkylation, etc. F Target Compound Library E->F

Caption: A generalized workflow for the synthesis of diverse 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives.

Protocol: Synthesis of a Model Derivative

This protocol details the synthesis of a representative N-acylated derivative.

Step 1: Synthesis of the Benzoxepine Core

  • Rationale: An intramolecular Friedel-Crafts type cyclization is a robust method to form the seven-membered ring. Polyphosphoric acid (PPA) is an effective reagent for this transformation.[4]

  • Procedure:

    • To a stirred solution of the appropriate substituted phenoxyacetic acid (1.0 eq) in a suitable solvent (e.g., toluene), add polyphosphoric acid.

    • Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2,3,4,5-tetrahydro-1-benzoxepin-3-one.

Step 2: Reductive Amination to Form the Amine

  • Rationale: Reductive amination is a classic and efficient method to convert a ketone to an amine. Sodium cyanoborohydride is a mild reducing agent suitable for this purpose.

  • Procedure:

    • Dissolve the benzoxepin-3-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the combined organic layers and concentrate to yield the crude 2,3,4,5-tetrahydro-1-benzoxepin-3-amine.

Step 3: N-Acylation of the Amine

  • Rationale: Acylation of the primary amine allows for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Procedure:

    • Dissolve the crude amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in dichloromethane.

    • Add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of the synthesized derivatives involves a series of in vitro assays to determine their cytotoxicity and preliminary mechanism of action.[5][6][7]

Cell Viability and Cytotoxicity Assays
  • Rationale: These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The MTT assay is a widely used colorimetric assay that measures metabolic activity as an indicator of cell viability.[5]

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.[5]

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Illustrative Data from MTT Assay

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-712.5
Derivative 2MCF-78.2
Derivative 3HCT-11615.8
DoxorubicinMCF-70.5
Apoptosis Assays
  • Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between apoptotic and necrotic cells.[5]

  • Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[5]

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[5]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[5]

Diagram: Apoptosis Induction Pathway

G A Benzoxepine Derivative B Cellular Stress A->B C Activation of Caspase Cascade B->C D DNA Fragmentation C->D E Apoptotic Body Formation D->E F Cell Death E->F

Caption: A simplified schematic of apoptosis induction by a test compound.

Mechanistic Studies

For lead compounds that exhibit potent and selective anticancer activity, further mechanistic studies are crucial to elucidate their mode of action.

Cell Cycle Analysis
  • Rationale: To determine if the compound affects cell cycle progression, which is a common mechanism for anticancer drugs.[8]

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Harvest and fix the cells in cold ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Identification and Validation
  • Rationale: Identifying the molecular target of a compound is a critical step in drug development. This can be approached through various methods, including:

    • Western Blotting: To investigate the effect of the compound on the expression levels of key proteins involved in cancer-related signaling pathways (e.g., apoptosis-related proteins like Bcl-2 and Bax, or cell cycle regulators).[8]

    • Kinase Profiling: To screen the compound against a panel of kinases to identify potential targets.

    • Computational Docking: To predict the binding mode of the compound to potential protein targets.[1]

In Vivo Evaluation in Animal Models

Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.[7][9][10]

Xenograft Models
  • Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model to evaluate the antitumor activity of novel compounds.[9][10]

  • Protocol:

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size.

    • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Efficacy Assessment: Monitor tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Diagram: In Vivo Xenograft Study Workflow

G A Human Cancer Cell Culture B Implantation into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization and Treatment Initiation C->D E Measurement of Tumor Volume & Body Weight D->E F Endpoint Analysis: Tumor Excision, Histology E->F

Caption: A typical workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Conclusion

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of derivatives based on this versatile core. A systematic and mechanistically driven approach, as outlined here, is essential for the successful identification and development of clinically viable drug candidates.

References

  • Charles River. Cancer Models. Retrieved from [Link]

  • Tsinghua University Press. (2025, March 4). Novel in vivo models for better treatment development in cancer. Retrieved from [Link]

  • American Association for Cancer Research. (2017, April 30). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. Cancer Discovery. Retrieved from [Link]

  • Frontiers Media. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Retrieved from [Link]

  • Biocompare. (2025, August 28). In Vivo Models. Retrieved from [Link]

  • Frontiers Media. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Retrieved from [Link]

  • Google Patents. (n.d.). EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation.
  • ACS Publications. (2015, April 7). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]

  • International Journal of Scientific Research in Modern Science and Technology. (2023, July 30). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017, February 14). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. Retrieved from [Link]

  • MDPI. (2023, April 18). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Future Medicine. (2018, July 1). Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Benzoxepine Scaffold

The 2,3,4,5-tetrahydro-1-benzoxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The amine functionality at the 3-position of this heterocyclic system presents a critical handle for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Functionalization of this amine group allows for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties, such as polarity, lipophilicity, and basicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This guide provides detailed protocols for several key transformations of the amine group of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine, offering researchers a practical toolkit for analog synthesis and drug discovery programs.

Core Principles of Amine Functionalization

The lone pair of electrons on the nitrogen atom of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine renders it nucleophilic, making it susceptible to reaction with a variety of electrophiles. The protocols detailed below leverage this inherent reactivity to achieve acylation, sulfonylation, and reductive amination. Each of these transformations introduces a distinct functional group, significantly altering the parent molecule's properties.

Protocol 1: Acylation for Amide Bond Formation

Principle: Acylation of the amine with an acyl chloride or a carboxylic acid (using a coupling agent) is a robust and widely used method for forming a stable amide bond.[4][5][6][7][8][9] This reaction introduces an acyl group, which can significantly impact the molecule's hydrogen bonding capacity and overall polarity. The choice of acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex heterocyclic moieties.

Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Amine Dissolve Benzoxepin Amine and Base in DCM AcylChloride Add Acyl Chloride Dropwise at 0°C Amine->AcylChloride Stir React Warm to RT Stir for 1-4h AcylChloride->React TLC Monitor by TLC React->TLC Quench Quench with Water Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO3, Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the acylation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

Detailed Protocol: Acylation with Benzoyl Chloride

  • Materials:

    • 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Table 1: Acylation Reaction Parameters

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves both reactants and the base.
Base Triethylamine (TEA) or DIPEAScavenges the HCl byproduct, preventing protonation of the starting amine.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Work-up Acid/Base WashesRemoves excess base and any unreacted starting materials.[4]

Protocol 2: Sulfonylation for Sulfonamide Formation

Principle: The reaction of the amine with a sulfonyl chloride in the presence of a base yields a sulfonamide.[10] Sulfonamides are important pharmacophores found in a variety of drugs. This functionalization introduces a sulfonyl group, which can act as a hydrogen bond acceptor and significantly alter the electronic properties of the parent molecule.

Workflow Diagram:

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Amine Dissolve Benzoxepin Amine and Base in Pyridine SulfonylChloride Add Sulfonyl Chloride Portion-wise at 0°C Amine->SulfonylChloride Stir React Stir at RT for 2-6h SulfonylChloride->React TLC Monitor by TLC React->TLC Quench Pour into Ice-Water Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with 1M HCl, Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify

Caption: General workflow for the sulfonylation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

  • Materials:

    • 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Pyridine (as solvent and base)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq) in pyridine in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl (to remove pyridine) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Table 2: Sulfonylation Reaction Parameters

ParameterConditionRationale
Solvent/Base PyridineActs as both a solvent and a base to neutralize the HCl generated.
Temperature 0 °C to Room TemperatureControls the initial reactivity and ensures the reaction proceeds to completion.
Work-up Acid WashCrucial for the removal of the pyridine solvent.

Protocol 3: Reductive Amination for N-Alkylation

Principle: Reductive amination is a two-step, one-pot process that forms a new carbon-nitrogen bond.[11][12][13][14][15][16] The amine first reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent to the corresponding alkylated amine. This method is highly versatile for introducing a wide range of alkyl and arylalkyl substituents.

Workflow Diagram:

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification AmineAldehyde Combine Benzoxepin Amine and Aldehyde in Methanol Acid Add Acetic Acid AmineAldehyde->Acid Stir ReducingAgent Add NaBH3CN Acid->ReducingAgent Stir React Stir at RT for 12-24h ReducingAgent->React TLC Monitor by TLC React->TLC Quench Quench with sat. NaHCO3 Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the reductive amination of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

Detailed Protocol: Reductive Amination with Benzaldehyde

  • Materials:

    • 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq)

    • Benzaldehyde (1.2 eq)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Methanol (MeOH) or Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (1.0 eq) and benzaldehyde (1.2 eq) in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 3: Reductive Amination Reaction Parameters

ParameterConditionRationale
Solvent Methanol or DichloroethaneProtic or aprotic solvent suitable for both imine formation and reduction.
Acid Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde/ketone.[11]
Work-up Basic QuenchNeutralizes the acidic catalyst and destroys any remaining reducing agent.

Purification and Characterization

Purification of the functionalized products is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.[17][18] For basic amine products, it may be necessary to add a small amount of triethylamine to the eluent to prevent tailing on the column. Alternatively, purification can sometimes be achieved by recrystallization or by forming a salt and recrystallizing it.[19][20]

Characterization of the final products should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful incorporation of the new functional group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the newly formed functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle them with care.

  • Sodium cyanoborohydride is toxic and should be handled with caution. Quenching should be done carefully as it can release hydrogen cyanide gas, particularly under acidic conditions.

Conclusion

The protocols outlined in this application note provide a robust foundation for the synthetic functionalization of the amine group of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. By employing these methods, researchers can efficiently generate diverse libraries of analogs for biological screening and lead optimization in drug discovery programs. The choice of functionalization strategy will depend on the desired physicochemical and pharmacological properties of the target molecules.

References

  • Desai, P., et al. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 19(6), 728-734. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Diplomata Commercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. [Link]

  • Le-Dévédec, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 269-276. [Link]

  • Procter & Gamble. (1967). Process for the purification of amines. U.S.
  • Chen, W., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(12), 3135-3140. [Link]

  • Le-Dévédec, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 269-276. [Link]

  • Chen, W., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science, 9(12), 3135-3140. [Link]

  • Kandepi, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(16), 4945. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23418-23422. [Link]

  • McCarthy, T. D., & Harrity, J. P. A. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4767-4774. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • Twarda, A., & Wencel-Delord, J. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(19), 10745-10793. [Link]

  • Liu, L., et al. (2021). Recent developments and trends in asymmetric oxidation. Chinese Chemical Letters, 32(6), 1845-1856. [Link]

  • Ouchi, A., et al. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 51(13), 5465-5483. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chen, W., et al. (2018). Oxidative β‐C−H sulfonylation of cyclic amines mediated by NIS. [Link]

  • Kumar, A., et al. (2021). Visible‐light promoted sulfonylation of cyclic amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Hoechst Aktiengesellschaft. (1983). 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation.
  • Larionov, O. V., et al. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Angewandte Chemie International Edition, 58(29), 9886-9890. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • EurekAlert!. (2025, April 3). Chemists simplify synthesis of drugs involving amide groups. [Link]

  • France, S. P., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 85-93. [Link]

  • ChemSynthesis. (2025, May 20). 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. [Link]

  • Monn, J. A., & Rice, K. C. (1990). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Tetrahedron Letters, 31(7), 911-914. [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Molecules, 8(10), 1627-1639. [Link]

  • Plisson, C., et al. (2018). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[21]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 61(20), 9125-9144. [Link]

Sources

Application Note: Salicylaldehydes as Precursors for Modular Benzoxepine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxepines are privileged seven-membered heterocyclic scaffolds found in a vast array of pharmacologically active compounds, including acyl-CoA cholesterol O-acyl transferase (ACAT) inhibitors[1] and potent antifungal agents targeting drug-resistant Candida auris[2]. Due to their complex architecture, synthesizing these medium-sized rings requires highly regioselective and efficient methodologies.

As a versatile and commercially available starting material, salicylaldehyde provides two adjacent, orthogonal functional groups (an aldehyde and a phenolic hydroxyl) that serve as ideal anchoring points for divergent synthetic strategies[1][3]. This application note details two state-of-the-art, field-proven protocols for constructing 1-benzoxepines from salicylaldehyde derivatives: a Rhodium(III)-catalyzed C–H functionalization/(5+2) cycloaddition, and a one-pot Overman rearrangement coupled with Ring-Closing Metathesis (RCM).

Mechanistic Rationale & Pathway Divergence

The structural duality of salicylaldehyde allows chemists to dictate the final benzoxepine architecture by selecting specific downstream intermediates.

  • Pathway A (C–H Functionalization): The aldehyde is converted to a terminal olefin via a Wittig reaction, yielding an o-vinylphenol[3]. The phenolic hydroxyl then acts as a directing group for transition-metal catalysis, bringing the Rh(III) center into proximity with the terminal vinyl C–H bond to force a formal (5+2) cycloaddition with an alkyne[3].

  • Pathway B (Overman/RCM Assembly): The phenol is O-allylated, while the aldehyde is elaborated into an allylic alcohol via Horner-Wadsworth-Emmons (HWE) olefination and reduction[1]. This sets up a highly orchestrated sequence where a [3,3]-sigmatropic rearrangement installs an amine functionality, immediately followed by an RCM step to close the oxepine ring[1].

Pathway Salicylaldehyde Salicylaldehyde (Precursor) Wittig Wittig Reaction (Methylene ylide) Salicylaldehyde->Wittig O_Allylation O-Allylation & HWE (Allyl bromide) Salicylaldehyde->O_Allylation o_Vinylphenol o-Vinylphenol Wittig->o_Vinylphenol Allyl_Cinnamyl O-Allyl Cinnamyl Alcohol O_Allylation->Allyl_Cinnamyl Rh_Catalysis Rh(III) Catalysis (5+2) Cycloaddition o_Vinylphenol->Rh_Catalysis Overman_RCM Overman Rearrangement & RCM (Grubbs II) Allyl_Cinnamyl->Overman_RCM Benzoxepine1 1-Benzoxepine Scaffold Rh_Catalysis->Benzoxepine1 Benzoxepine2 5-Amino-2,5-dihydro- 1-benzoxepine Overman_RCM->Benzoxepine2

Divergent synthetic pathways from salicylaldehyde to functionalized benzoxepines.

Protocol A: Rh(III)-Catalyzed C–H Functionalization and (5+2) Cycloaddition

This protocol leverages[Cp*RhCl2]2 to achieve a highly atom-economical assembly of benzoxepines from o-vinylphenols (derived from salicylaldehydes) and alkynes[3].

Quantitative Data Summary

Table 1: Yields and Regioselectivity of Rh(III)-Catalyzed Benzoxepine Synthesis [3]

Substrate (Derived from Salicylaldehyde)Alkyne PartnerYield (%)Regioselectivity
Unsubstituted o-vinylphenolUnsymmetrical aryl-alkyl alkyneExcellent14:1
Unsubstituted o-vinylphenolAlkynylester998:1
Unsubstituted o-vinylphenolHydroxy-substituted alkyne6511:1
Substituted o-vinylphenolsDialkyl-substituted alkynes52–65N/A
Step-by-Step Methodology & Causality
  • Catalyst Activation: In a dry reaction vial, combine [Cp*RhCl2]2 (2.5 mol %) and Cu(OAc)2·H2O (0.5 equiv) in CH3CN (2 mL) at 85 °C under an air balloon[3].

    • Causality: The Rh(III) dimer must be cleaved into its active monomeric form. Cu(OAc)2 serves a dual purpose: the acetate ligands assist in the concerted metalation-deprotonation (CMD) step required for C–H activation, while the Cu(II) center acts as a stoichiometric oxidant to reoxidize the Rh(I) resting state back to the active Rh(III) catalyst, closing the catalytic cycle[3].

  • Cycloaddition: Add the o-vinylphenol (0.50 mmol) and the desired alkyne (0.33 mmol) to the activated catalyst mixture. Stir the reaction overnight[3].

    • Causality: The phenolic hydroxyl group acts as a directing moiety. It coordinates to the Rh center, rigidly bringing the metal into proximity with the terminal C–H bond of the vinyl group, enabling regioselective cleavage and subsequent alkyne insertion[3].

  • Self-Validating Checkpoint (NMR Monitoring): Before quenching, withdraw a 50 µL aliquot, filter through a short silica plug, and analyze via 1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene)[3].

    • Validation Logic: The disappearance of the terminal vinyl protons (typically δ 5.0–5.5 ppm) and the emergence of the oxepine ring protons confirm successful (5+2) cycloaddition. If vinyl protons persist, the oxidation cycle has stalled, indicating the need for additional Cu(OAc)2 or increased aeration.

  • Isolation: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

Protocol B: One-Pot Overman Rearrangement & Ring-Closing Metathesis

For targets requiring an amine functionality at the C5 position (such as ACAT inhibitors), a one-pot multibond-forming process is utilized. This transforms an (E)-(2-allyloxy)cinnamyl alcohol (synthesized in three steps from salicylaldehyde) into a 5-amino-2,5-dihydro-1-benzoxepine[1].

Workflow Step1 1. Imidate Formation (DBU, Cl3CCN, 0°C) Step2 2. Thermal Overman (Xylenes, 140°C, 24h) Step1->Step2 Validation1 TLC Validation (Imidate Consumption) Step2->Validation1 Step3 3. RCM Cyclization (Grubbs II, CH2Cl2) Validation2 NMR Validation (Oxepine Alkene Signals) Step3->Validation2 Step4 4. Product Isolation (Chromatography) Validation1->Step3 Validation2->Step4

Step-by-step workflow and validation checkpoints for the Overman/RCM protocol.

Step-by-Step Methodology & Causality
  • Imidate Formation: Dissolve the (E)-(2-allyloxy)cinnamyl alcohol in anhydrous CH2Cl2. Add DBU (1.2 equiv) and trichloroacetonitrile (Cl3CCN, 1.5 equiv) dropwise at 0 °C[1].

    • Causality: DBU acts as a non-nucleophilic base to deprotonate the allylic alcohol. The resulting alkoxide attacks the electron-deficient carbon of Cl3CCN, forming an allylic trichloroacetimidate. The strict 0 °C temperature suppresses unwanted side reactions and premature decomposition of the imidate[1].

  • Thermal Overman Rearrangement: Perform a solvent swap to anhydrous xylenes and heat the mixture to 140 °C for 24–60 hours[1].

    • Causality: High thermal energy drives the[3,3]-sigmatropic rearrangement, transferring the trichloroacetamide group from oxygen to carbon. This stereospecifically establishes the critical C5-amine functionality required for pharmacological activity[1].

  • Self-Validating Checkpoint (TLC Analysis):

    • Validation Logic: The imidate precursor and the rearranged amide have distinct Rf values. Do not proceed to the RCM step until the imidate spot is completely consumed. Unreacted imidate will sequester the Ruthenium catalyst in the subsequent step, leading to poor yields.

  • Ring-Closing Metathesis (RCM): Cool the mixture, swap the solvent back to CH2Cl2, and add Grubbs second-generation catalyst (7.5 mol %). Heat to reflux[1].

    • Causality: The Grubbs II catalyst is selected for its high functional group tolerance and thermal stability. It facilitates the metathesis between the terminal alkene of the allyl ether and the internal alkene, releasing ethylene gas (which drives the thermodynamic equilibrium forward) to close the 2,5-dihydro-1-benzoxepine ring[1].

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the resulting scaffold via flash column chromatography[1].

References

  • Title: One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Straightforward Assembly of Benzoxepines by Means of a Rhodium(III)-Catalyzed C–H Functionalization of o-Vinylphenols Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in multi-step benzoxepine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex thermodynamic and kinetic challenges inherent in multi-step benzoxepine synthesis.

The formation of 7-membered oxacycles (benzoxepines) is notoriously difficult. Unlike 5- or 6-membered rings, 7-membered rings suffer from a delicate balance between transannular strain (enthalpic penalty) and a low probability of reactive chain ends meeting (entropic penalty). This guide will help you diagnose low yields, optimize your catalytic cycles, and implement self-validating protocols to ensure reproducible success.

Diagnostic Workflow for Benzoxepine Synthesis

Before diving into specific reaction parameters, use the following diagnostic logic to determine the root cause of your low yields.

DiagnosticWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 Identify Major Impurity Start->Q1 Oligomers Oligomers / Polymers (Intermolecular Rxn) Q1->Oligomers Unreacted Unreacted Starting Material (Catalyst Poisoning) Q1->Unreacted SideProd Regioisomers / Byproducts (Side Reactions) Q1->SideProd Sol1 Increase Dilution (<0.005 M) Use Syringe Pump Oligomers->Sol1 Sol2 Check Catalyst Viability Switch to Cationic Pd Unreacted->Sol2 Sol3 Tune Ligand Sterics Use Radical Cascade SideProd->Sol3

Troubleshooting workflow for identifying and resolving low yields in benzoxepine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Ring-Closing Metathesis (RCM) yielding mostly oligomeric mixtures instead of the desired 7-membered benzoxepine ring?

A1: This is a classic entropic failure. Because the 7-membered ring transition state is entropically disfavored, intermolecular cross-metathesis (CM) outcompetes intramolecular RCM, leading to oligomerization. To overcome this, you must artificially force the intramolecular pathway by operating under high-dilution conditions. By keeping the concentration below 0.005 M and utilizing a syringe pump for the slow addition of the active ruthenium catalyst, you ensure that the probability of a catalyst-bound intermediate encountering another substrate molecule is near zero.

Quantitative Data: Optimization of RCM Parameters for Benzoxepine

Entry Catalyst (mol %) Solvent Concentration (M) Addition Method Yield (%) Oligomer (%)
1 Grubbs I (5%) DCM 0.05 Batch 15 75
2 Grubbs II (5%) DCM 0.05 Batch 32 58
3 Grubbs II (5%) Toluene 0.01 Batch 55 35
4 Grubbs II (5%) Toluene 0.005 Syringe Pump (12 h) 88 <5

| 5 | Hoveyda-Grubbs II (5%) | Toluene | 0.005 | Syringe Pump (12 h) | 94 | <2 |

Q2: My palladium-catalyzed intramolecular cyclization is stalling at 30% conversion. How can I improve the turnover frequency?

A2: Stalled palladium-catalyzed cyclizations in benzoxepine synthesis often result from the formation of stable, unreactive π -allylpalladium dead-ends. If you are utilizing a standard Pd(0)/Pd(II) catalytic cycle, the intermediate may lack the electrophilicity required to drive the entropically demanding 7-endo-trig or 7-exo-trig insertion. Switching to a cationic palladium system can drastically accelerate the reaction. For instance, the [5 + 2] annulation of 2-acylmethoxyarylboronic acids with allenoates proceeds in high yields when a cationic palladium catalyst is employed, as it promotes intramolecular nucleophilic addition to ketones without the formation of inhibitory π -allylpalladium species[1].

Q3: Can I use a sequential one-pot approach to avoid isolating unstable intermediate dienes?

A3: Yes. Isolating diene or enoate intermediates can lead to material loss due to auto-oxidation or polymerization. A highly effective alternative is a sequential palladium-catalyzed aromatic substitution followed by an intramolecular Heck sequence. By reacting aryl iodides with bromoenoates in the presence of Pd(OAc)2, tri-2-furylphosphine, norbornene, and Cs2CO3 at 85 °C, you can form two carbon-carbon bonds in a single pot, yielding 2,5-disubstituted-4-benzoxepines with excellent functional group tolerance[2].

Q4: Are there alternative metal-free or radical-based cyclization strategies if transition-metal catalysis fails?

A4: Absolutely. If your substrate contains functional groups that poison Pd or Ru catalysts (e.g., free thiols, basic amines), radical cascade reactions offer a robust alternative. Recent methodologies demonstrate the direct synthesis of NO2-substituted benzoxepines via the oxidant-mediated radical cascade nitro-cyclization of oxygen-linked 1,7-dienes. Using K2S2O8 as an oxidant, this approach provides excellent regioselectivity and avoids transition-metal dependency entirely[3]. Another metal-free alternative involves the dearomatization of benzopyrylium triflates with sulfoxonium ylides, followed by an acid-mediated ring-expansion to afford benzo[b]oxepines[4].

Mechanistic Pathway: Cationic Palladium-Catalyzed Annulation

Understanding the catalytic cycle is essential for troubleshooting. Below is the mechanism for the cationic Pd-catalyzed [5+2] annulation, which bypasses the problematic π -allylpalladium trap.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Allenoate Coordination OxAdd->Coord Insert Intramolecular Insertion (7-Membered Ring Formation) Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Benzoxepine Derivative RedElim->Product

Catalytic cycle of cationic palladium-catalyzed [5+2] annulation for benzoxepine synthesis.

Self-Validating Experimental Protocols

Protocol 1: High-Dilution Ring-Closing Metathesis (RCM)

This protocol is designed to eliminate oligomerization by strictly controlling the kinetic environment.

  • Solvent Degassing: Transfer 100 mL of anhydrous toluene to a Schlenk flask. Perform three freeze-pump-thaw cycles.

    • Self-Validation: The complete cessation of bubbling during the thaw cycle indicates total oxygen removal, which is critical to prevent the oxidative decomposition of the Ru-carbene species.

  • Substrate Preparation: Dissolve the diene precursor in the degassed toluene to achieve a final concentration of exactly 0.005 M.

    • Self-Validation: At this concentration, the mean free path between substrate molecules ensures that intramolecular collision frequency vastly exceeds intermolecular collisions.

  • Catalyst Addition: Dissolve 5 mol % of Hoveyda-Grubbs II catalyst in 5 mL of degassed toluene. Inject this solution into the reaction mixture using a syringe pump at a rate of 0.4 mL/h while heating at 80 °C.

    • Self-Validation: The ultra-slow addition maintains a pseudo-infinite dilution of the active catalyst complex, preventing localized concentration spikes that trigger oligomerization.

  • Quenching: Upon reaction completion (monitored via LC-MS), add 0.5 mL of ethyl vinyl ether and stir for 30 minutes.

    • Self-Validation: A visible color change (from brown to green/black) confirms the termination of the active metathesis cycle, locking the product and preventing post-reaction isomerization.

Protocol 2: Cationic Pd-Catalyzed [5+2] Annulation[1]

Use this protocol when standard Pd-catalyzed Heck cyclizations stall due to poor electrophilicity.

  • Cationic Catalyst Generation: In an argon-filled glovebox, combine Pd(OAc)2 (10 mol %) with the appropriate abstracting agent/ligand system to generate the highly electrophilic cationic Pd(II) species.

    • Self-Validation: Conducting this step in a glovebox ensures the highly reactive cationic center is not prematurely quenched by atmospheric moisture.

  • Reagent Mixing: Add the 2-acylmethoxyarylboronic acid (1.0 equiv) and allenoate (1.5 equiv) to the reaction vessel in anhydrous solvent.

  • Thermal Activation: Heat the sealed reaction mixture to 85 °C for 12 hours.

    • Self-Validation: Maintaining exactly 85 °C provides the precise activation energy required to overcome the transannular strain of the 7-membered ring closure without thermally degrading the allenoate precursor.

  • Workup: Cool to room temperature and filter the crude mixture directly through a pad of Celite.

    • Self-Validation: The retention of a dark precipitate (palladium black) on the Celite pad confirms successful catalyst precipitation, preventing Lewis-acidic Pd residues from degrading the benzoxepine product during solvent evaporation.

References

  • Cationic Palladium-Catalyzed [5 + 2] Annulation of 2-Acylmethoxyarylboronic Acids and Allenoates: Synthesis of 1-Benzoxepine Derivatives The Journal of Organic Chemistry - ACS Public
  • Palladium-Catalyzed Sequential Alkylation−Alkenylation Reactions.
  • Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines The Journal of Organic Chemistry - ACS Public
  • Dearomatization of Benzopyrylium Trifl

Sources

methods for purifying 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Welcome to the technical support guide for the purification of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this valuable intermediate from complex reaction mixtures. The guidance provided herein is based on established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine that influence its purification?

A1: The purification strategy is dictated by two key structural features:

  • The Basic Amine Group: The primary amine (-NH₂) is basic and readily protonated by acids to form a water-soluble ammonium salt. This property is the cornerstone of purification by acid-base extraction.[1][2][3]

  • The Benzoxepine Scaffold: The fused ring system is largely nonpolar and lipophilic, rendering the free-base form of the molecule soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.

The interplay between the polar, water-soluble salt form and the nonpolar, organic-soluble free-base form is the primary lever we use for separation.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: Impurities are highly dependent on the synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as acidic precursors (e.g., phenolic compounds) or neutral electrophiles.[2]

  • Reaction Byproducts: These can be neutral, acidic, or basic compounds formed from side reactions. For instance, syntheses involving reductions may yield byproducts from incomplete or over-reduction.[4]

  • Catalysts and Reagents: Both organic and inorganic reagents used in the reaction.

A preliminary analysis (e.g., TLC, LC-MS) of the crude mixture is crucial for devising an effective purification strategy.

Q3: What is the recommended first-pass purification strategy for a crude reaction mixture?

A3: For most reaction mixtures, a liquid-liquid acid-base extraction is the most efficient first step to remove the bulk of neutral and acidic impurities.[2][3] This technique leverages the basicity of the target amine to selectively move it from the organic phase into an aqueous phase and then back again, leaving other components behind. This initial workup significantly simplifies any subsequent chromatographic steps.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My amine streaks badly or won't elute from a standard silica gel column.

Causality: This is a classic issue when purifying basic amines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[5][6] The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption to the stationary phase.[5]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanol sites. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in the mobile phase (e.g., DCM/Methanol).[5] The competing base is less retained than your target amine but effectively masks the active sites on the silica.

  • Alternative Stationary Phases: If tailing persists, switch to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of amines.[7]

    • Amine-Functionalized Silica: These columns have an amine-based functionality covalently bonded to the silica surface, which masks the silanols and minimizes strong interactions with the basic analyte.[6]

    • Reversed-Phase (C18): For polar amines, reversed-phase chromatography can be highly effective. The amine is often run in its free-base form at a higher mobile phase pH to increase retention and improve peak shape.[5][8]

Problem 2: I have low recovery of my amine after performing an acid-base extraction.

Causality: Low recovery typically points to one of several issues during the extraction workflow: incomplete phase transfer, emulsion formation, or loss of product during isolation.

Solutions & Procedural Checks:

  • Ensure Complete Protonation: When extracting the amine from the organic layer into the aqueous acidic layer, ensure the pH of the aqueous phase is sufficiently acidic. Use a pH meter or pH paper to confirm a pH of 1-2.[1] A weak acid may not be strong enough to fully protonate the amine. 1M or 2M HCl is standard.[1]

  • Ensure Complete Deprotonation: When recovering the amine, you must add enough base to the separated aqueous layer to deprotonate the ammonium salt back to the free base. Check that the pH is robustly basic (pH 11-12).[1]

  • Break Emulsions: Emulsions (a stable mixture of organic and aqueous layers) can trap your product. To break them, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Back-Extract: After recovering your product into a fresh organic layer, consider "back-extracting" the aqueous layer one more time with a small volume of solvent to recover any remaining dissolved product.

Problem 3: My final product is an oil/wax, making it difficult to handle and weigh accurately.

Causality: The free-base form of many amines can be oils or low-melting solids, especially if minor impurities are present that inhibit crystallization.

Solution: Convert to a Hydrochloride Salt & Recrystallize

Converting the amine to its hydrochloride (HCl) salt often yields a stable, crystalline solid that is easier to handle, store, and purify further.[9] Amine salts typically have much higher melting points and are often highly crystalline.

Key Advantages:

  • Improved Handling: Crystalline solids are easier to filter, dry, and weigh than oils.

  • Enhanced Purity: The process of crystallization is itself a powerful purification technique, as impurities often remain in the solvent mother liquor.[10]

  • Stability: Salts are generally more stable to air and moisture than the corresponding free bases.

See the detailed protocol for this procedure below.

Experimental Protocols & Workflows

Workflow 1: Overall Purification Strategy

The following diagram outlines a decision-making workflow for purifying 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine from a typical crude reaction mixture.

G crude Crude Reaction Mixture extraction Acid-Base Extraction (Protocol 1) crude->extraction analysis1 TLC/LC-MS Analysis extraction->analysis1 chromatography Column Chromatography (Protocol 2) analysis2 Purity Check (NMR, LC-MS) chromatography->analysis2 recrystallization Salt Formation & Recrystallization (Protocol 3) final_product Pure Amine (Free Base or Salt) recrystallization->final_product analysis1->chromatography Impurities Remain analysis1->final_product >95% Pure analysis2->recrystallization Further Purity Needed analysis2->final_product >98% Pure

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic amine from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl(aq). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous (top or bottom, depending on the organic solvent's density) layer.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction on the organic layer one more time to ensure complete recovery. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH(aq)) with stirring until the solution is strongly basic (pH 11-12, confirmed with pH paper).[1] The amine free base will be regenerated and may precipitate or form an oil.

  • Product Recovery: Add a fresh portion of the original organic solvent to the flask. Transfer the mixture back to the separatory funnel and extract the free base back into the organic layer.

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water and inorganic salts. Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.

Protocol 2: Flash Column Chromatography (with Modifier)

This method is for purifying the amine when acidic/neutral impurities with similar polarity are present.

  • Stationary Phase: Pack a column with silica gel.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the target compound an Rf value of ~0.2-0.3. A good starting point is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.

  • Add Modifier: To the chosen eluent system, add 1% Triethylamine (TEA) to prevent peak tailing.[5]

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial eluent (containing TEA).

  • Loading: Dissolve the amine sample in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed with the solvent.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, cost-effective.
Alumina (Neutral)Good for basic compounds, avoids acidic interactions.[7]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolCommon systems covering a wide polarity range.[7]
Modifier 0.5-2% Triethylamine (TEA)Neutralizes acidic silanol groups, improving peak shape.[5][6]
Target Rf 0.2 - 0.3Provides optimal separation during column elution.

Table 1: Recommended Parameters for Flash Chromatography.

Protocol 3: Purification via Recrystallization of the Hydrochloride Salt

Use this method as a final polishing step to obtain a high-purity, crystalline solid.

  • Dissolution: Dissolve the purified amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The amine hydrochloride salt should precipitate as a white solid. Continue adding acid until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the solid by vacuum filtration, washing with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization:

    • Select a suitable recrystallization solvent. Alcohols like ethanol or isopropanol are often good choices for amine hydrochlorides.[11] The ideal solvent dissolves the salt when hot but not when cold.

    • Place the crude salt in a flask and add the minimum amount of hot solvent required to fully dissolve it.[10]

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. [Link]

  • Flash Column Chromatography. Organic Chemistry @ CU Boulder. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Is there an easy way to purify organic amines?. (2023, January 19). Biotage. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Liquid/liquid Extraction. University of Missouri-St. Louis. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. [Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015, April 7). The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation.
  • METHYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

  • An in-depth Study of Amine System Failures. ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. [Link]

  • Chiral Separation Principles. (1993). Springer Nature Experiments. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

  • Recovery of amines from by-product chloride salts.
  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

Sources

preventing side product formation in Friedel-Crafts acylation of phenoxybutanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the intramolecular Friedel-Crafts acylation of phenoxybutanoic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction for the synthesis of chroman-4-ones and related heterocyclic structures. Our goal is to provide you with in-depth troubleshooting advice and foundational knowledge to help you prevent side product formation and maximize the yield of your target molecule.

The intramolecular acylation of phenoxybutanoic acids is a powerful method for constructing the chroman-4-one core, a privileged scaffold in medicinal chemistry. However, the reaction is often plagued by competing pathways that can drastically reduce yields and complicate purification. This guide addresses the most common challenges through a series of targeted Q&As, detailed protocols, and mechanistic insights.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My reaction is producing a significant amount of a sticky, insoluble polymer instead of my desired chroman-4-one. What is happening and how can I fix it?

Answer:

This is the most common side reaction and is caused by intermolecular acylation competing with the desired intramolecular cyclization . At high concentrations, the activated acylium ion of one molecule reacts with the aromatic ring of a neighboring molecule, leading to dimers, trimers, and eventually, a high-molecular-weight polymer.

Causality: The reaction's outcome is a classic case of concentration dependence. Intramolecular reactions are kinetically favored when the reacting ends of the molecule can easily find each other. Intermolecular reactions become dominant when other reactant molecules are closer than the other end of the same molecule.

Solutions:

  • Utilize High-Dilution Conditions: This is the most effective solution. By significantly increasing the volume of the solvent, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular pathway.[1] A practical approach is to add the phenoxybutanoic acid substrate slowly, via a syringe pump, to a large volume of the pre-heated acid catalyst (e.g., PPA). This maintains a constantly low concentration of the reactant.

  • Optimize the Catalyst: Strong Brønsted acids like Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) often serve as both catalyst and solvent, making high dilution straightforward.[1] Using a large excess of PPA relative to the substrate is standard practice for this reason.[2]

Question 2: I've isolated a product with the correct mass, but my NMR spectrum shows a phenolic -OH peak and aromatic signals inconsistent with a chroman-4-one. What is this side product?

Answer:

You are likely observing the product of a Fries Rearrangement . This is an alternative intramolecular reaction pathway where the acyl group migrates from the ether oxygen to the aromatic ring, forming an ortho- or para-hydroxyaryl ketone.[3][4][5] This side reaction is particularly common when using strong Lewis acid catalysts like AlCl₃, but can also occur under Brønsted acid conditions, especially at elevated temperatures.[1][6]

Mechanism & Prevention:

  • Mechanism: The Fries rearrangement proceeds through the formation of an acylium ion and a phenoxide-catalyst complex.[4] The acylium ion can then re-attack the aromatic ring at the ortho or para positions.

  • Temperature Control: The regioselectivity of the Fries rearrangement is often temperature-dependent. Lower temperatures typically favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control, due to chelation with the catalyst).[3][6] More importantly for your goal, excessively high temperatures can promote the rearrangement over the desired cyclization. It is crucial to find the optimal temperature that allows for cyclization without initiating significant rearrangement.

  • Catalyst Choice: While traditional Lewis acids can be used, strong Brønsted acids like PPA and MSA are generally more effective for promoting the desired intramolecular acylation to form chroman-4-ones.[1] If you must use a Lewis acid, ensure conditions are as mild as possible.

Below is a diagram illustrating the desired cyclization versus the competing intermolecular and Fries rearrangement pathways.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products Start Phenoxybutanoic Acid Intermediate Acylium Ion Intermediate Start->Intermediate  Catalyst (PPA, MSA, AlCl₃) Desired Desired Product (Chroman-4-one) Intermediate->Desired Intramolecular Acylation (Favored by High Dilution) Side1 Intermolecular Polymer Intermediate->Side1 Intermolecular Acylation (Favored by High Concentration) Side2 Fries Rearrangement Product (Hydroxyaryl Ketone) Intermediate->Side2 Fries Rearrangement (Favored by High Temp. / Certain Catalysts)

Caption: Competing reaction pathways in the Friedel-Crafts acylation.

Question 3: My reaction is very slow or stalls, with a large amount of unreacted starting material recovered. What are the likely causes?

Answer:

This issue typically points to problems with reaction conditions or the substrate itself.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Moisture: Polyphosphoric acid and Lewis acids like AlCl₃ are highly hygroscopic. Water will hydrolyze and deactivate the catalyst. Ensure all glassware is flame-dried or oven-dried, and that all reagents and solvents are anhydrous.

    • Insufficient Amount: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even super-stoichiometric amounts of the "catalyst".[7] This is because the product ketone complexes with the Lewis or Brønsted acid, effectively sequestering it.[7][8] If using PPA or MSA as a solvent, this is less of an issue, but with AlCl₃, at least one equivalent is necessary.[8]

  • Deactivated Aromatic Ring:

    • The Friedel-Crafts acylation is an electrophilic aromatic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the phenoxy ring will deactivate it, making it less nucleophilic and slowing or preventing the reaction.[9]

    • Solution: For deactivated systems, you may need to use a stronger "superacid" catalyst like trifluoromethanesulfonic acid (triflic acid, TfOH) or more forcing conditions (higher temperatures), though this increases the risk of side reactions.[10][11]

  • Inadequate Temperature:

    • While high temperatures can cause side reactions, an insufficient temperature will result in a slow or stalled reaction. There is an optimal temperature window for each substrate that must be determined empirically. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the "sweet spot". Increasing the temperature in increments of 10°C is a good starting point.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best catalysts for this cyclization, and how do they compare?

A1: The choice of catalyst is critical. While many acids can work, the most common and effective are strong Brønsted acids that can also serve as the solvent.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120°C, used as solventEffective, inexpensive, good for high-dilution.[1][2]Highly viscous and can be difficult to stir; workup can be challenging.
Methanesulfonic Acid (MSA) 80-110°C, often with P₂O₅Less viscous than PPA, strong acid, effective.[1][13]Can be corrosive; may require a co-reagent like P₂O₅ to drive reaction.
Triflic Acid (TfOH) Room temp to 80°CExtremely powerful "superacid," can acylate even deactivated rings at lower temperatures.[10][11][14]Expensive, highly corrosive, requires careful handling.
Aluminum Chloride (AlCl₃) 0°C to refluxClassic, strong Lewis acid.Requires stoichiometric amounts, very sensitive to moisture, high tendency to promote Fries rearrangement.[7][8]

Q2: How should I properly set up and work up a reaction using Polyphosphoric Acid (PPA)?

A2: A proper setup and workup are key to success and safety.

  • Setup: Use a round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for a magnetic stir bar), a thermometer, and a drying tube or nitrogen inlet. Pre-heat the PPA to the desired reaction temperature (e.g., 90°C) to lower its viscosity before slowly adding your substrate.

  • Workup: After the reaction is complete (monitored by TLC), allow the mixture to cool to about 60-70°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm PPA mixture into the ice water with vigorous stirring. This hydrolysis is highly exothermic. Once the quench is complete, the product often precipitates as a solid which can be filtered, or the aqueous layer can be extracted with an organic solvent like ethyl acetate or dichloromethane. Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃, NaOH) before disposal.

Q3: Can I use the phenoxybutanoic acid directly, or should I convert it to the acyl chloride first?

A3: For intramolecular cyclizations using Brønsted acids like PPA or MSA, the carboxylic acid is used directly. The acid catalyst is strong enough to protonate the carboxylic acid and generate the reactive acylium ion in situ.[7] If you are using a more traditional Lewis acid catalyst like AlCl₃ in an inert solvent (e.g., dichloromethane), you must first convert the carboxylic acid to its corresponding acyl chloride (e.g., using thionyl chloride or oxalyl chloride).[15][16] The AlCl₃ then reacts with the acyl chloride to generate the acylium ion.[17]

Optimized Protocol: Cyclization of 4-(4-methoxyphenoxy)butanoic acid using PPA

This protocol provides a robust method for the synthesis of 7-methoxy-chroman-4-one, incorporating best practices to minimize side product formation.

Materials:

  • 4-(4-methoxyphenoxy)butanoic acid

  • Polyphosphoric Acid (PPA)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Catalyst Addition: Charge the flask with Polyphosphoric Acid (approx. 10 times the weight of the substrate).

  • Heating: Begin stirring and heat the PPA to 95°C under a slow stream of nitrogen.

  • Substrate Addition: Once the temperature is stable, add the 4-(4-methoxyphenoxy)butanoic acid in small portions over 20-30 minutes to maintain a low concentration and control any initial exotherm.

  • Reaction: Maintain the reaction mixture at 95°C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.

  • Quenching: Once the starting material is consumed, turn off the heat and allow the mixture to cool to approximately 70°C. In a large beaker, prepare a slurry of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous slurry three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure 7-methoxy-chroman-4-one.

This troubleshooting flowchart can guide your experimental decisions.

G Start Analyze Reaction Outcome Problem1 Problem: Low Yield / Stalled Reaction Start->Problem1 Problem2 Problem: Polymer Formation Start->Problem2 Problem3 Problem: Unexpected Isomer (Hydroxyaryl Ketone) Start->Problem3 Cause1a Cause: Deactivated Ring? Problem1->Cause1a Cause2 Cause: Intermolecular Acylation (High Concentration) Problem2->Cause2 Cause3 Cause: Fries Rearrangement Problem3->Cause3 Cause1b Cause: Wet Reagents/Glassware? Cause1a->Cause1b No Sol1a Solution: Use Stronger Catalyst (TfOH) or Higher Temperature Cause1a->Sol1a Yes Cause1c Cause: Temp Too Low? Cause1b->Cause1c No Sol1b Solution: Use Anhydrous Reagents & Flame-Dried Glassware Cause1b->Sol1b Yes Sol1c Solution: Increase Temperature Incrementally & Monitor by TLC Cause1c->Sol1c Yes Sol2 Solution: Use High-Dilution Conditions (e.g., slow addition to excess PPA) Cause2->Sol2 Sol3 Solution: Lower Temperature, Use PPA/MSA instead of AlCl₃ Cause3->Sol3

Caption: A decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Wikipedia. (2024). Fries rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Triflic Acid as a Catalyst in Friedel-Crafts Acylation: Application Notes and Protocols.
  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]

  • ResearchGate. (2025). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. Retrieved from [Link]

  • Sæbø, S., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(59). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Retrieved from [Link]

  • Sciencemadness. (2020). Alternatives to Friedl-Crafts reaction. Retrieved from [Link]

  • MDPI. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Chemistry Central Journal. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Preventing rearrangement reactions in Friedel-Crafts acylations.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Chroman-4-ones via Friedel-Crafts Acylation.
  • Chemistry – A European Journal. (2019). Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. Retrieved from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). A Study for Probing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). Retrieved from [Link]

  • National Sun Yat-sen University Institutional Repository. (n.d.). regioselective friedel-crafts acylation with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Retrieved from [Link]

  • SciSpace. (n.d.). advances in - heterocyclic chemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1961). Lignans. Part I. Acylation in polyphosphoric acid as a route to intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed Regioselective Cyclization of Arylcarboxylic Acids via Radical Intermediates with Diaryliodonium Salts. Retrieved from [Link]

Sources

scaling up the synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is a highly versatile heterocyclic system utilized in the development of novel pharmacologically active compounds, including targeted anticancer agents[1]. While accessing amino-substituted tetrahydro-1-benzoxepines is straightforward at the bench scale[2], scaling up to multigram or kilogram batches for preclinical IND-enabling studies introduces significant engineering and chemical challenges.

This guide provides authoritative troubleshooting, validated protocols, and mechanistic causality to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

Process Overview & Critical Control Points

The following diagram outlines the optimized scale-up workflow, highlighting the critical control points where thermodynamic and kinetic variables must be strictly managed to prevent batch failure.

Pathway Step1 Precursor Assembly (O-Alkylation of Phenol) Step2 Intramolecular Cyclization (Eaton's Reagent) Step1->Step2 Continuous Addition (Suppress Oligomers) Step3 1-Benzoxepin-3-one (Key Intermediate) Step2->Step3 Reverse Quench (Exotherm Control) Step4 Imine Formation (NH4OAc, Ti(OiPr)4) Step3->Step4 IPC: HPLC >98% Conversion Step5 Chemoselective Reduction (NaBH(OAc)3) Step4->Step5 Strict Temperature Control (<15°C) Step6 2,3,4,5-Tetrahydro- 1-benzoxepin-3-amine Step5->Step6 Metal Scavenging & Crystallization

Fig 1: Synthetic workflow and critical control points for benzoxepin-3-amine scale-up.

Troubleshooting FAQs: Overcoming Scale-Up Bottlenecks

Phase 1: Core Ring Formation (Cyclization)

Q1: During the acid-catalyzed cyclization to form the benzoxepine ring, we use Polyphosphoric Acid (PPA) as reported in literature[3]. However, at the 500 g scale, we are observing poor yields, localized charring, and severe intermolecular oligomerization. How do we fix this? Causality & Solution: PPA is a polymeric mixture of phosphoric acids that is highly viscous at room temperature. At scale, this poor rheology leads to inadequate mechanical stirring, creating "hot spots" (localized charring) and poor mass transfer. Furthermore, high substrate concentrations favor intermolecular reactions over the desired intramolecular ring closure. Recommendation: Switch your cyclization catalyst to Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is a liquid at room temperature, which dramatically improves heat dissipation and stirring efficiency in large reactors. Literature confirms that Eaton's reagent is often superior to PPA for benzoxepin synthesis, achieving higher yields under milder conditions[4]. To suppress oligomerization, implement a pseudo-high dilution strategy by continuously pumping the precursor into the heated Eaton's reagent over 4–6 hours.

Q2: Quenching the cyclization reaction causes a violent exotherm that overwhelms our reactor's cooling jacket. What is the standard safety protocol? Causality & Solution: The hydrolysis of strongly acidic cyclization reagents (like PPA or Eaton's reagent) is highly exothermic. Adding water directly to the bulk acid in a large reactor limits the surface area for heat exchange, causing localized boiling and product degradation. Recommendation:Reverse quenching is mandatory. Pump the hot, acidic reaction mixture out of the primary reactor and slowly introduce it into a secondary, larger vessel containing vigorously stirred ice-water. This maximizes the heat sink and ensures the exotherm is safely dissipated.

Phase 2: Reductive Amination & Selectivity

Q3: When converting the 1-benzoxepin-3-one intermediate to the target amine, we see up to 15% of a secondary amine (dimer) byproduct. How can we improve primary amine selectivity? Causality & Solution: Dimerization occurs when the newly formed primary amine (2,3,4,5-tetrahydro-1-benzoxepin-3-amine) competes with the ammonia source to nucleophilically attack unreacted ketone. If the reducing agent is present before imine formation is complete, it will also reduce the ketone directly to the benzoxepin-3-ol byproduct. Recommendation: Uncouple the imine formation from the reduction step. Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid and water scavenger to pre-form the imine. The bulky titanium-imine complex sterically hinders the attack of any formed primary amine, effectively locking the intermediate and suppressing dimerization to <1%.

Q4: We are using Sodium Cyanoborohydride ( NaBH3​CN ) for the reductive amination, but our EHS (Environment, Health, and Safety) team has flagged it for the pilot plant due to hydrogen cyanide gas risks. What is a scalable alternative? Causality & Solution: NaBH3​CN is highly toxic and can release deadly HCN gas upon aqueous acidic workup. Recommendation: Substitute NaBH3​CN with Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) . STAB is a milder, non-toxic reducing agent that is easily handled as a solid at the pilot scale. It exhibits excellent chemoselectivity for imines over ketones and eliminates the risk of cyanide off-gassing.

Quantitative Data: Bench vs. Pilot Scale Parameters

To maintain thermodynamic control and safety, several parameters must be adjusted when moving from a 5 g bench synthesis to a 500 g pilot batch.

ParameterBench Scale (5 g)Pilot Scale (500 g)Mechanistic Rationale for Scale-Up Adjustment
Cyclization Catalyst PPA (Polyphosphoric Acid)[3]Eaton's Reagent[4]Lower viscosity significantly improves mass/heat transfer and prevents localized charring[4].
Addition Strategy Batch (All-at-once)Continuous Pump (4 hrs)Maintains pseudo-high dilution to favor intramolecular cyclization over oligomerization.
Amination Reductant NaBH3​CN (3.0 eq) NaBH(OAc)3​ (1.5 eq)Eliminates HCN gas generation; safer handling profile for large-scale operations.
Amine Source ( NH4​OAc ) 10.0 eq5.0 eqReduced to minimize waste; compensated by the addition of Ti(OiPr)4​ to drive equilibrium.
E-Factor (Estimated) > 120~ 45Optimized solvent recovery and reduced aqueous wash volumes improve sustainability.

Validated Experimental Protocol: Scale-Up Reductive Amination

This self-validating protocol details the transformation of the 1-benzoxepin-3-one intermediate to the target 2,3,4,5-tetrahydro-1-benzoxepin-3-amine, engineered specifically for high primary amine selectivity.

Objective: Convert 1-benzoxepin-3-one (100 g) to the target amine with >98% purity and <1% dimer formation.

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Shift): In a 5 L jacketed reactor purged with N2​ , dissolve 1-benzoxepin-3-one (100 g, 0.61 mol) in anhydrous THF (1.5 L). Add ammonium acetate (235 g, 3.05 mol, 5.0 eq).

  • Lewis Acid Addition: Set the reactor jacket to 10°C. Dropwise add Titanium(IV) isopropoxide (346 g, 1.22 mol, 2.0 eq) over 45 minutes, ensuring the internal temperature does not exceed 15°C.

  • In-Process Control (IPC) Validation: Stir the mixture for 6 hours at 20°C. Self-Validation Step: Pull a 1 mL aliquot, quench with water, extract with EtOAc, and analyze via HPLC. Do not proceed to step 4 until the ketone AUC is < 2%.

  • Chemoselective Reduction: Cool the reactor internal temperature to 0°C. Add Sodium triacetoxyborohydride (STAB) (194 g, 0.91 mol, 1.5 eq) in 5 equal portions over 2 hours to manage the mild exotherm and hydrogen gas evolution. Stir for an additional 4 hours at room temperature.

  • Quench & Titanium Removal: Carefully quench the reaction by adding 1M NaOH (1.0 L) over 1 hour. The titanium salts will precipitate as a dense white solid ( TiO2​ ). Filter the entire biphasic mixture through a pad of Celite to remove titanium residues, washing the filter cake with EtOAc (2 x 500 mL).

  • Phase Separation & Isolation: Separate the organic layer, wash with brine (500 mL), and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Final API Crystallization: To isolate the pure amine and reject any trace neutral impurities, dissolve the crude oil in diethyl ether (1.0 L) and bubble anhydrous HCl gas through the solution until precipitation ceases. Filter the resulting 2,3,4,5-tetrahydro-1-benzoxepin-3-amine hydrochloride salt and dry under vacuum at 40°C.

References

  • A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine , Benchchem. 3

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds , The Journal of Organic Chemistry - ACS Publications. 2

  • Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 , Smolecule. 1

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects , Taylor & Francis.4

Sources

Technical Support Center: Addressing Solubility Issues of Benzoxepine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxepine derivatives. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome solubility challenges in your biological assays. The inherent lipophilicity of the benzoxepine scaffold often leads to poor aqueous solubility, which can confound experimental results and hinder drug discovery efforts.[1][2][3][4][5] This resource is designed to equip you with the knowledge and protocols to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why do my benzoxepine derivatives have such poor water solubility?

A: Benzoxepine derivatives are heterocyclic compounds characterized by a benzene ring fused to a seven-membered oxepine ring.[1][6] This core structure is largely nonpolar and hydrophobic, leading to low aqueous solubility. The specific solubility of a derivative will also depend on the nature and polarity of its substituent groups. Compounds with a high degree of aromaticity and few polar functional groups tend to be less soluble in aqueous media.

Q2: I'm seeing inconsistent results in my cell-based assays. Could this be related to solubility?

A: Absolutely. Poor solubility is a common cause of inconsistent results in biological assays.[7] If your benzoxepine derivative is not fully dissolved in the assay medium, the actual concentration of the compound that the cells are exposed to will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, high variability between replicate wells, and poor reproducibility. Furthermore, precipitated compound can cause light scattering in plate-based assays, interfering with absorbance or fluorescence readings.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A: It is crucial to understand the distinction between these two types of solubility measurements:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8] It represents the maximum amount of a substance that can dissolve and remain stable in solution over time.[8]

  • Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[9] It measures the concentration at which the compound precipitates out of solution under these non-equilibrium conditions.[9][10][11]

For early-stage drug discovery and high-throughput screening, kinetic solubility is often the more practical measurement.[9] However, for later-stage development and to understand the true biopharmaceutical properties of your compound, determining the thermodynamic solubility is essential.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility because the compound may form a supersaturated solution before precipitating.[8][11]

Troubleshooting Guide

Issue 1: My benzoxepine derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer.

This is a classic sign that the aqueous solubility of your compound has been exceeded. Here’s a systematic approach to troubleshoot this common issue:

Step 1: Re-evaluate Your Stock and Working Concentrations

  • Lower the Stock Concentration: Preparing a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon dilution.

  • Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute your stock into a mixture of the organic solvent and your aqueous medium, and then perform the final dilution into the aqueous medium.[7]

Step 2: Employ Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][14]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol (PG)

Important Considerations:

  • Toxicity: Be mindful of the final concentration of the co-solvent in your assay, as high concentrations can be toxic to cells.[15] It is recommended to keep the final DMSO concentration below 0.5-1%.[15]

  • Solubility-Permeability Interplay: While co-solvents can increase solubility, they may decrease the permeability of the compound across cell membranes, which could affect the outcome of your assay.[16]

Step 3: Adjust the pH of Your Assay Medium

Many benzoxepine derivatives contain ionizable groups, making their solubility pH-dependent.[17]

  • Weakly Basic Compounds: These compounds are more soluble at a lower pH (more acidic conditions).[17][18]

  • Weakly Acidic Compounds: These compounds are more soluble at a higher pH (more basic conditions).[17][18]

By adjusting the pH of your assay buffer, you may be able to significantly increase the solubility of your compound.[19][20] However, ensure the chosen pH is compatible with your biological system.

Decision Workflow for Initial Solubility Issues

Caption: Initial troubleshooting workflow for compound precipitation.

Issue 2: Even with co-solvents and pH adjustment, my compound's solubility is insufficient for the desired assay concentration.

When basic methods are not enough, more advanced formulation strategies are necessary.

Strategy 1: Utilize Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22][23] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[21][22][23]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Benefits:

  • Significant increases in aqueous solubility.[24]

  • Can improve compound stability.[22][24]

  • Generally have low toxicity.[24]

Cyclodextrin DerivativeKey Features
HP-β-CD High water solubility, low toxicity.[24]
SBE-β-CD High water solubility, can reduce drug-induced renal toxicity.[13]

Strategy 2: Incorporate Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[25][26][27] Hydrophobic compounds can be incorporated into the hydrophobic core of these micelles, increasing their apparent solubility.[25][26][27]

  • Common Non-ionic Surfactants (preferred for biological assays due to lower toxicity):

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

Important Considerations:

  • Critical Micelle Concentration (CMC): Surfactants must be used at a concentration above their CMC to form micelles and effectively solubilize your compound.[28]

  • Potential for Biological Interference: Surfactants can interact with cell membranes and proteins, so it is crucial to run appropriate vehicle controls.

Strategy 3: Prepare a Solid Dispersion

A solid dispersion involves dispersing the poorly soluble drug in a hydrophilic carrier matrix at a molecular level.[7][29] This can convert the crystalline, less soluble form of the drug into a more soluble amorphous state.[7] While this is a more advanced technique typically used in later-stage drug development, it can be a powerful tool for overcoming significant solubility challenges.[29]

Advanced Solubilization Strategy Selection

Caption: Decision tree for selecting an advanced solubilization strategy.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Determine the appropriate solvent: Based on the compound's properties (often found on the Certificate of Analysis), select a suitable organic solvent. DMSO is a common first choice.[15]

  • Calculate the required mass: Use the following formula to calculate the mass of the compound needed for your desired stock concentration and volume:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[15]

  • Weigh the compound: Accurately weigh the calculated mass of your benzoxepine derivative using an analytical balance.[15]

  • Dissolve the compound: Add the weighed compound to a volumetric flask and add a portion of the chosen solvent. Gently swirl or sonicate until the compound is completely dissolved.

  • Bring to final volume: Carefully add the solvent to the calibration mark on the volumetric flask.

  • Store appropriately: Store the stock solution in a tightly sealed, light-protected vial at the recommended temperature (typically -20°C or -80°C) to prevent degradation.[15]

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer to the desired concentration (e.g., 1-10% w/v).

  • Add the compound: Add your benzoxepine derivative (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a controlled temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any undissolved precipitate.

  • Determine the concentration: Accurately measure the concentration of the dissolved benzoxepine derivative in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).

This technical guide provides a comprehensive overview of the common solubility challenges encountered with benzoxepine derivatives and offers a structured approach to troubleshooting these issues. By understanding the underlying principles of solubility and systematically applying these strategies, researchers can improve the quality and reliability of their experimental data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris. (2024, May 29).
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. (2024, October 23).
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.).
  • Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012, October 9).
  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics - ACS Publications. (2015, May 18).
  • Does pH affect solubility? - AAT Bioquest. (2023, March 17).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. (2012, January 26).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Preparing Stock Solutions - PhytoTech Labs. (n.d.).
  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. (2026, March 2).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis - ResearchGate. (n.d.).
  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023, July 30).
  • Benzoxepine synthesis - Organic Chemistry Portal. (n.d.).
  • An Efficient Approach for the Construction of Benzazepine and Benzoxepine Derivatives. (2012, December 15).
  • Synthesis of benzoxepine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI. (2022, October 1).
  • Improving Solubility via Structural Modification - OUCI. (n.d.).
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. (n.d.).
  • Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives - Benchchem. (n.d.).
  • Naturally occurring biologically active benzofuran and benzoxepine derivatives. (n.d.).
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (2022, September 8).
  • Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects - Schrödinger. (n.d.).
  • Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. (n.d.).

Sources

Technical Support Center: Troubleshooting the Cyclization of 2-Acetylphenoxyacetic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the cyclization of 2-acetylphenoxyacetic acid esters.

These substrates are notorious for exhibiting divergent reactivity. Depending on your choice of base and solvent, the cyclization can yield either benzofuran derivatives (via an intramolecular aldol-type condensation) or 1-benzoxepine-3,5-diones (via a Dieckmann-type condensation) [1][2]. This guide synthesizes field-proven insights to help you control this reactivity, troubleshoot stalled reactions, and isolate your target heterocycle with high fidelity.

Mechanistic Pathway Overview

To successfully troubleshoot your reaction, you must first understand the thermodynamic and kinetic forces at play. The diagram below illustrates how base selection dictates the final molecular architecture.

ReactionPathways SM 2-Acetylphenoxyacetic Acid Ester Cond1 NaOEt / EtOH (Protic, Thermodynamic) SM->Cond1 Cond2 NaH / THF (Aprotic, Irreversible Trapping) SM->Cond2 Int1 Aldol Condensation & Dehydration Cond1->Int1 Int2 Dieckmann Condensation (β-Diketone Formation) Cond2->Int2 Prod1 3-Methylbenzofuran- 2-carboxylate Int1->Prod1 Aromatic Stabilization Prod2 1-Benzoxepine- 3,5-dione Int2->Prod2 Enolate Precipitation

Figure 1: Divergent mechanistic pathways for 2-acetylphenoxyacetic acid ester cyclization.

Quantitative Reaction Parameters

Use the following validated parameters to benchmark your experimental design.

Target Ring SystemReaction PathwayOptimal Base / SolventBase EquivalentsTemperatureTypical Yield
Benzofuran Aldol CondensationNaOEt / EtOH1.2 eq78 °C (Reflux)75% - 85%
Benzoxepine Dieckmann CondensationNaH / THF2.5 eq25 °C65% - 80%
Benzoxepine Dieckmann CondensationLiOtBu / Toluene2.5 eq25 °C - 50 °C70% - 85%
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Dieckmann-type cyclization to form a 1-benzoxepine-3,5-dione, but my NMR shows a 3-methylbenzofuran-2-carboxylate derivative. What is causing this divergent reactivity? Expert Insight: This is the most common mechanistic pitfall with this substrate. The reaction pathway is highly sensitive to the nature of the solvent. When using alkoxide bases in protic solvents (e.g., sodium ethoxide in ethanol), the system operates under thermodynamic control. The active methylene of the acetate group attacks the acetyl carbonyl, and the subsequent dehydration is thermodynamically driven to form the highly stable, aromatic benzofuran system [1]. Solution: To force the formation of the 7-membered 1-benzoxepine-3,5-dione ring, you must switch to strictly aprotic conditions. Use a strong base like Sodium Hydride (NaH) or Lithium tert-butoxide (LiOtBu) in THF or toluene [2].

Q2: My NaH-mediated cyclization to the benzoxepine-3,5-dione is stalling at exactly 50% conversion. How can I drive it to completion? Expert Insight: The formation of the 1-benzoxepine-3,5-dione generates a highly acidic β-diketone moiety. This newly formed product is significantly more acidic than your starting materials. Consequently, the moment the product forms, it instantly consumes one equivalent of your unreacted base to form a stable enolate. If you only use 1.0 to 1.5 equivalents of NaH, the reaction will stall because the remaining starting material has no base left to initiate the cyclization. Solution: You must use at least 2.2 to 2.5 equivalents of NaH. The first equivalent drives the condensation, and the subsequent equivalents irreversibly trap the product as the enolate, preventing reverse reactions and driving the equilibrium forward [2].

Q3: When synthesizing the benzofuran derivative using NaOEt, I am observing a mixture of methyl and ethyl esters in my final product. How do I avoid this transesterification? Expert Insight: If your starting material is a methyl ester (e.g., methyl 2-acetylphenoxyacetate) and you use sodium ethoxide in ethanol, the ethoxide acts as a nucleophile before acting as a base, attacking the ester carbonyl and causing transesterification. Solution: Always match your alkoxide base and solvent to your ester alkyl group. Use NaOMe/MeOH for methyl esters, and NaOEt/EtOH for ethyl esters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate (Thermodynamic Pathway)
  • Preparation: Dissolve ethyl 2-acetylphenoxyacetate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Base Addition: Add a freshly prepared solution of Sodium Ethoxide (1.2 eq) in ethanol dropwise at 0 °C.

  • Validation Check: The solution should turn a distinct yellow color within 5 minutes, indicating successful enolate formation at the active methylene.

  • Cyclization: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 2 to 4 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material spot must completely disappear, replaced by a highly UV-active spot (indicating the formation of the extended aromatic system).

  • Workup: Cool to room temperature, quench with 1M HCl to pH 5, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione (Kinetic/Trapping Pathway)
  • Preparation: Suspend Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in strictly anhydrous THF (0.1 M) under an inert argon atmosphere at 0 °C.

  • Validation Check: Ensure no bubbling occurs in the suspension before substrate addition. If bubbling occurs, your solvent is wet; discard and restart.

  • Substrate Addition: Add a solution of ethyl 2-acetylphenoxyacetate (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Validation Check: Vigorous hydrogen gas (H₂) evolution will occur immediately. Wait until the bubbling subsides before removing the ice bath.

  • Cyclization: Warm the reaction to 25 °C and stir for 12 hours.

  • Validation Check: The reaction mixture will transition from a clear solution to a thick, opaque suspension. This precipitate is the sodium salt of the product's β-diketone, confirming successful irreversible trapping [2].

  • Workup: Carefully quench with ice water (dropwise until H₂ evolution ceases). Acidify the aqueous layer to pH 2 with 2M HCl (Critical step: Failure to acidify will leave the product in the aqueous layer as a salt). Extract with Dichloromethane (3x), dry over MgSO₄, and concentrate.

References
  • Title: A synthesis of 6-hydroxy-1-benzoxepin-3,5(2H,4H)-dione Source: The Journal of Organic Chemistry, 1977, 42(26), 4265. URL: [Link]

  • Title: EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation Source:Google Patents URL

troubleshooting the Overman rearrangement step in benzoxepine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pharmacologically active benzoxepines. The Overman rearrangement—a [3,3]-sigmatropic shift of allylic trichloroacetimidates to allylic trichloroacetamides—is a powerful carbon-nitrogen bond-forming reaction[1]. When coupled with a Ring-Closing Metathesis (RCM), it provides rapid access to 5-amino-2,5-dihydro-1-benzoxepine scaffolds[2].

This guide is engineered for researchers and drug development professionals, providing field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-yield syntheses.

Reaction Workflow & Pathway Analysis

OvermanRCM A Allylic Alcohol (Benzoxepine Precursor) B Base (DBU) + Cl3CCN A->B C Allylic Trichloroacetimidate Intermediate B->C D [3,3]-Overman Rearrangement C->D Thermal (140°C) H Hydrolysis to Amide (Moisture/Silica) C->H Acidic conditions E Allylic Trichloroacetamide D->E I 1,3-Rearrangement (Pd(II) Poisoning) D->I Pd(II) Catalyst F Ring-Closing Metathesis (Grubbs II) E->F G 5-Amino-2,5-dihydro- 1-benzoxepine F->G

Overman rearrangement and RCM workflow for benzoxepine synthesis, highlighting common side reactions.

Validated Standard Operating Procedure (SOP)

To minimize yield loss from intermediate degradation, the industry standard for benzoxepine synthesis is a one-pot multibond-forming process [2].

Phase 1: Allylic Trichloroacetimidate Formation
  • Procedure: To a solution of the allylic alcohol (1.0 eq) in strictly anhydrous CH₂Cl₂ at 0 °C, add freshly distilled trichloroacetonitrile (1.5 eq). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise. Stir and allow warming to room temperature for 2 hours[3].

  • Causality: DBU is chosen because it is a strong, non-nucleophilic base. It efficiently deprotonates the allylic alcohol without participating in unwanted nucleophilic attacks on the highly electrophilic nitrile carbon[3].

  • Self-Validation (IPC): Monitor the reaction via TLC (UV-active). The reaction is complete only when the starting alcohol spot is entirely replaced by a higher Rf​ imidate spot. Do not proceed if the alcohol persists, as unreacted alcohol will interfere with the subsequent RCM catalyst.

Phase 2: Thermal Overman Rearrangement
  • Procedure: Concentrate the crude mixture under reduced pressure to remove CH₂Cl₂. Dissolve the crude imidate in a high-boiling solvent (e.g., o-xylene) and heat to reflux (140 °C) for 20–24 hours[2].

  • Causality: For benzoxepine precursors bearing an ortho-allyloxy group, thermal conditions are strictly preferred over standard Pd(II) catalysis. Pd(II) coordinates with the allylic ether moiety, drawing the metal away from the imidate nitrogen and stalling the [3,3]-shift[2].

  • Self-Validation (IPC): The [3,3]-sigmatropic shift is complete when the high Rf​ imidate spot converts to a lower Rf​ , highly polar trichloroacetamide spot.

Phase 3: Ring-Closing Metathesis (RCM)
  • Procedure: Cool the reaction mixture to room temperature. Add Grubbs' second-generation catalyst (5 mol %) directly to the xylene solution. Stir for 20 hours[2].

  • Causality: Performing this in one pot avoids the isolation of the intermediate trichloroacetamide, bypassing potential yield losses during chromatography. The RCM is entropically driven by the irreversible release of ethylene gas.

  • Self-Validation (IPC): RCM progress is tracked via LC-MS. Ensure the reaction vessel is properly vented to allow ethylene gas to escape, preventing equilibrium stalling.

Troubleshooting Guide

Q: Why is the yield of my trichloroacetimidate intermediate so low? A: Low yields at this stage are almost always due to moisture or acidic conditions. Trichloroacetimidates are highly susceptible to hydrolysis, reverting to the allylic alcohol and forming trichloroacetamide side products[3].

  • Resolution: Ensure all solvents are strictly anhydrous. If you must purify the imidate before the rearrangement, avoid standard acidic silica gel. Use neutral or triethylamine-deactivated silica to prevent the product from decomposing on the column[3].

Q: Why does my Overman rearrangement fail or yield side products when using Pd(II) catalysts? A: When synthesizing benzoxepines, the precursor contains a 2-allyloxyaryl group. Pd(II) catalysts (such as PdCl2​(MeCN)2​ ) strongly coordinate to this allylic ether oxygen. This coordination prevents effective activation of the allylic trichloroacetimidate and promotes a competing 1,3-rearrangement instead of the desired [3,3]-sigmatropic shift, plummeting yields to as low as 26%[2].

  • Resolution: Switch to the thermally mediated conditions (refluxing xylene, 140 °C)[2]. Alternatively, investigate Au(I) catalysts (e.g., AuCl), which act as highly efficient carbophilic Lewis acids for Overman rearrangements without being poisoned by ether coordination[4].

Q: Why does the RCM step stall during the one-pot sequence? A: RCM catalyst deactivation is a known issue when transitioning between metal-catalyzed steps. If you attempted a metal-catalyzed Overman step, liberated Lewis basic ligands (like acetonitrile from a Pd catalyst) or residual unreacted trichloroacetonitrile can tightly bind to and poison the Ruthenium-based Grubbs catalyst[5].

  • Resolution: Apply a brief vacuum cycle to the crude mixture post-rearrangement to strip off volatile unreacted trichloroacetonitrile before introducing the Grubbs catalyst.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the performance of various Overman rearrangement conditions specifically applied to highly functionalized allylic systems and benzoxepine precursors:

Condition / CatalystCatalyst LoadingTemp (°C)TimeYield (%)Mechanistic Outcome / Primary Issue
Thermal (One-Pot) None14020 h68Clean [3,3]-shift; optimal for direct one-pot RCM[2].
Pd(II) Catalysis 10 mol% PdCl2​(MeCN)2​ 254 h26Severe Pd(II) coordination to ether; competing 1,3-shift[2].
Au(I) Catalysis 5 mol% AuCl552–4 h>90Highly efficient for allylic systems; avoids ether coordination[4].
Microwave (MW) None140<20 min92Accelerates thermal[3,3]-shift from 24 h to under 20 min[6].

Frequently Asked Questions (FAQs)

Q: Why do we use trichloroacetimidates instead of standard acetimidates? A: The highly electron-withdrawing trichloro- group lowers the activation energy required for the [3,3]-sigmatropic rearrangement. This allows the reaction to proceed at achievable temperatures while ensuring an irreversible conversion to the thermodynamically stable amide[1].

Q: Can I use microwave irradiation to accelerate the thermal Overman step? A: Yes. Microwave-assisted Overman rearrangements in o-xylene (140 °C – 180 °C) can reduce reaction times from 24 hours to under 20 minutes while maintaining high yields and excellent diastereoselectivity, mitigating the thermal degradation often seen in prolonged heating[6].

Q: How do I deprotect the trichloroacetamide after the benzoxepine ring is formed? A: While trichloroacetamides are robust, they can be deprotected using reductive conditions (e.g., NaBH4​ or DIBAL-H). For highly sensitive functionalized benzoxepines, the trichloroacetamide can be transformed into a readily deprotectable carbamate via an isocyanate intermediate using CuCl and an alcohol in one pot[7].

References

  • Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. American Chemical Society (The Journal of Organic Chemistry).[Link]

  • Matsumura, Y., et al. (2006). One-Pot Transformation of Trichloroacetamide into Readily Deprotectable Carbamates. Organic Letters - ACS Publications.[Link]

  • Chen, Y., et al. (2011). Highly efficient gold(I)-catalyzed Overman rearrangement in water. Beilstein Journal of Organic Chemistry.[Link]

  • V. K., et al. Microwave Accelerated Aza-Claisen Rearrangement. PubMed Central (PMC).[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Benzoxepine and Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of Seven-Mmembered Heterocycles

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to a multitude of biological targets with high affinity. Among these, the benzofused seven-membered heterocyclic systems—specifically benzoxepines and benzazepines—are of paramount importance. These structures, consisting of a benzene ring fused to an oxepine (oxygen-containing) or azepine (nitrogen-containing) ring, respectively, offer a unique combination of semi-rigidity and conformational flexibility. This allows for precise three-dimensional arrangements of substituents, enabling tailored interactions with the complex topographies of enzymes and receptors.

This guide provides an in-depth, objective comparison of the biological activities of benzoxepine and benzazepine scaffolds. We will delve into their distinct pharmacological profiles, explore the underlying structure-activity relationships (SAR), and provide detailed experimental methodologies for their synthesis and evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their discovery programs.

Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds is the heteroatom within the seven-membered ring: oxygen for benzoxepine and nitrogen for benzazepine. This seemingly minor change imparts significant differences in their physicochemical properties, which in turn dictates their biological behavior.

  • Benzoxepine: The oxygen atom acts as a hydrogen bond acceptor but not a donor. The ether linkage is relatively stable metabolically and imparts a degree of polarity.

  • Benzazepine: The nitrogen atom can act as both a hydrogen bond donor (as a secondary amine) and acceptor. It provides a crucial handle for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the basicity of the nitrogen allows for salt formation, which can significantly improve aqueous solubility and bioavailability.

These differences are fundamental to the types of biological targets with which they preferentially interact and the therapeutic areas where they have found application.

Comparative Analysis of Biological Activities

While both scaffolds exhibit a broad range of activities, they have each been more extensively developed in distinct therapeutic domains.

Central Nervous System (CNS) Activity

The CNS is a primary domain for both scaffolds, largely due to their structural similarities to classical benzodiazepines, a well-established class of CNS-active drugs.[1][2]

  • Benzazepines: This scaffold is a cornerstone of CNS drug discovery. Benzazepine derivatives are well-documented as anticonvulsants, anxiolytics, and antidepressants.[3][4][5] Their mechanism often involves the modulation of key neurotransmitter systems. Many act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA, which is a mechanism shared with benzodiazepines.[2][6] Others have been developed as selective antagonists for dopamine receptors or as potent agonists for serotonin receptors, such as the 5-HT2C receptor, which is a target for treating obesity and psychiatric disorders.[7]

  • Benzoxepines: While also CNS-active, benzoxepines are less commonly associated with the classic sedative/anxiolytic profile of benzazepines. They have been investigated for antipsychotic and anticonvulsant properties, likely also through modulation of the GABA-A receptor system.[1] Notably, certain tetrahydro-2-benzoxepin derivatives have been identified as a novel class of hypotensive agents, acting as alpha-blockers with both peripheral and central activities.[8]

Anticancer and Endocrine Activity

Here, the benzoxepine scaffold has arguably made a more significant impact, particularly in oncology.

  • Benzoxepines: A prominent class of benzoxepine derivatives functions as Selective Estrogen Receptor Modulators (SERMs).[9] These compounds, which often incorporate a triarylethylene motif reminiscent of tamoxifen, are designed to bind to estrogen receptors (ERα and ERβ), acting as antagonists in breast tissue.[10] This makes them potent anti-proliferative agents against hormone-dependent breast cancer cell lines like MCF-7.[9][10] Beyond SERM activity, other benzoxepine derivatives have shown direct cytotoxic activity against various cancer cell lines and even moderate anti-HIV activity.[11]

  • Benzazepines: The anticancer potential of benzazepines is also an active area of research. For example, paullones, which contain a benzazepine-fused ring system, have been identified as inhibitors of cyclin-dependent kinases (CDKs).[12] Since CDKs are critical regulators of the cell cycle, their inhibition is a validated strategy for cancer therapy.

Other Therapeutic Areas

The versatility of these scaffolds extends to numerous other biological activities.

Therapeutic AreaBenzoxepine ScaffoldBenzazepine Scaffold
Cardiovascular Hypotensive agents (alpha-blockers)[8]Antihypertensive agents (ACE inhibitors, e.g., Benazepril)[4][5]
Anti-inflammatory Significant anti-inflammatory properties observed in natural product analogues[11]Investigated, but less prominent than other activities.
Metabolic Inhibition of cholesterol absorption (ACAT inhibitors)[11]Anorectic (appetite suppressant) agents[4][5]
Antihistamine/Allergy Potent anti-allergic agents[13]Documented antihistamine agents[4][5]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design.

  • Benzazepine SAR: For derivatives acting on the CNS, the SAR often mirrors that of benzodiazepines. An electron-withdrawing group (e.g., chlorine) at position 7 of the benzene ring is frequently essential for anxiolytic and anticonvulsant activity.[14][15] A phenyl group at position 5 is also critical for potency.[15] The nitrogen at position 1 can be substituted with small alkyl groups to modulate activity, while the carbonyl group at position 2 is often required, though exceptions exist.[16][17]

  • Benzoxepine SAR: For benzoxepine-based SERMs, the key is maintaining the constrained triarylethylene structure. The orientation of the side chain containing a basic amine is critical for ER binding and antagonistic activity. Substitutions on the pendant aromatic rings can fine-tune selectivity between ERα and ERβ. For instance, a 4-fluoro substituent has been shown to enhance lipophilicity and confer a 15-fold selectivity for ERβ.[9][10]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following sections provide validated, step-by-step protocols for the synthesis and biological evaluation of representative compounds from each scaffold class. The causality behind key experimental choices is explained to provide field-proven insights.

General Synthetic Workflow

The construction of these seven-membered rings is a non-trivial synthetic challenge. The diagram below illustrates a generalized workflow.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation (Cyclization) cluster_2 Phase 3: Final Product A Starting Materials (e.g., Phenols, Anilines) B Functional Group Interconversion & Elaboration A->B Multi-step synthesis C Key Cyclization Reaction (e.g., RCM, Friedel-Crafts) B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Biologically Active Scaffold E->F G cluster_0 Benzazepine: CNS Modulation cluster_1 Benzoxepine: Endocrine Modulation (Anticancer) GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Benzazepine Benzazepine Derivative Benzazepine->GABA_Receptor Allosteric Modulation Chloride Cl⁻ Influx GABA_Receptor->Chloride Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Benzoxepine Benzoxepine (SERM) Benzoxepine->ER Competitive Antagonism ERE Estrogen Response Element (on DNA) ER->ERE Dimerizes & Binds DNA Transcription Gene Transcription (Inhibited) ERE->Transcription Proliferation Cell Proliferation (Blocked) Transcription->Proliferation

Sources

Validating the Anticancer Activity of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, resistance-evading chemotherapeutics intensifies, structural innovation remains the cornerstone of rational drug design. Among emerging pharmacophores, 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives have demonstrated profound potential as conformationally restricted anticancer agents. This guide provides an objective, data-driven comparison of these derivatives against standard chemotherapeutics, detailing the causal mechanisms behind their efficacy and outlining self-validating experimental workflows for their preclinical evaluation.

Structural Rationale: The Benzoxepin Advantage

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is characterized by a seven-membered oxepin ring fused to a benzene ring. This unique architecture provides a versatile, conformationally flexible yet structurally restricted platform[1].

Historically, potent antimitotic agents like Combretastatin A-4 (CA-4) have suffered from a critical pharmacokinetic flaw: the cis-diarylethylene bridge undergoes rapid cis-to-trans isomerization in vivo under the influence of heat, light, or protic media, resulting in a dramatic loss of cytotoxicity[2]. By replacing the unstable olefinic bridge with a rigidified seven-membered oxepin ring, benzoxepin derivatives lock the aryl rings into a non-coplanar 3D orientation that perfectly mimics the bioactive cis-geometry of CA-4[3]. This structural causality ensures sustained binding affinity without the risk of in vivo inactivation.

Mechanism of Action: Tubulin Targeting

Benzoxepin derivatives exert their primary anticancer activity by functioning as potent microtubule-destabilizing agents. They bind specifically to the colchicine binding site on β -tubulin[4].

The causality of this interaction is sequential: high-affinity binding at the colchicine site creates a steric and conformational block that prevents the addition of tubulin heterodimers to the growing plus-end of microtubules[5]. This inhibition of tubulin polymerization disrupts the dynamic instability required for mitotic spindle formation. Consequently, the Spindle Assembly Checkpoint (SAC) is activated, halting the cell cycle in the G2/M phase. Prolonged mitotic arrest inevitably triggers intrinsic apoptotic pathways, leading to cancer cell death[4].

MOA A 2,3,4,5-Tetrahydro-1-benzoxepin Derivatives B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Block D Mitotic Spindle Disruption C->D Microtubule Destabilization E G2/M Phase Arrest D->E Spindle Assembly Checkpoint F Apoptosis E->F Prolonged Arrest

Fig 1: Mechanism of Action for Benzoxepin Derivatives via Tubulin Inhibition.

Comparative Performance Data

To objectively evaluate the therapeutic window of benzoxepin derivatives, we must benchmark their cytotoxicity against established clinical and preclinical agents. While early 2,3,4,5-tetrahydro-1-benzoxepin-3-amine derivatives (e.g., RS03) showed moderate micromolar efficacy[1], advanced 5-aryl-2,3-dihydrobenzoxepin analogs exhibit staggering nanomolar potency, rivaling or exceeding standard-of-care drugs[4].

Table 1: In Vitro Cytotoxicity Comparison Across Breast Cancer Models
Compound / DrugTarget / MechanismCell LineIC50 / GI50 ValueClinical Status
RS03 (Benzoxepin Amine) Tubulin (Colchicine Site)MCF-7 (Breast)~ 15.0 µMPreclinical
5-Aryl-Benzoxepin Analog Tubulin (Colchicine Site)MDA-MB-231 (Breast)1.5 - 8.0 nMPreclinical
Combretastatin A-4 (CA-4) Tubulin (Colchicine Site)MCF-7 (Breast)1.0 - 3.0 nMClinical Trials
Paclitaxel Tubulin (Taxane Site)MCF-7 (Breast)2.0 - 5.0 nMFDA Approved
Doxorubicin Topoisomerase II / DNAMCF-7 (Breast)1.0 - 2.0 µMFDA Approved

Data synthesized from structural evaluations of [3] and 1[1].

Self-Validating Experimental Protocols

A rigorous validation pipeline must be self-correcting and causally sound. The following protocols are designed to sequentially confirm cytotoxicity, validate the molecular target, and map the phenotypic outcome.

Workflow S1 Compound Synthesis (Benzoxepin Scaffold) S2 Cell Viability Assay (CellTiter-Glo) S1->S2 Screen Cytotoxicity S3 Target Validation (Tubulin Polymerization) S2->S3 Select Potent Hits S4 Mechanistic Profiling (Flow Cytometry) S3->S4 Confirm MOA S5 Lead Selection & In Vivo Efficacy S4->S5 Preclinical Dev

Fig 2: Self-Validating Experimental Workflow for Benzoxepin Anticancer Agents.

Protocol 1: In Vitro Cytotoxicity (CellTiter-Glo Luminescent Assay)

Causality Check: We utilize ATP quantitation (CellTiter-Glo) rather than MTT reduction. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. ATP levels provide a direct, stoichiometric correlation to the number of viable, metabolically active cells.

  • Seeding: Plate MCF-7 or MDA-MB-231 cells at 5,000 cells/well in a 96-well opaque white plate. Note: Use opaque plates to prevent luminescent signal crosstalk between wells.

  • Synchronization: Incubate overnight in serum-free media to synchronize the cell cycle, ensuring a uniform baseline response to the antimitotic agent.

  • Treatment: Treat cells with a serial dilution of the benzoxepin derivative (0.1 nM to 100 µM), using CA-4 as a positive control and 0.1% DMSO as a vehicle control. Incubate for 72 hours.

  • Quantitation: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and calculate the IC50 using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)

Causality Check: This cell-free assay isolates the direct interaction between the drug and its target. A fluorescent reporter is used that increases emission upon binding to polymerized microtubules. We utilize a temperature shift (4°C to 37°C) to initiate polymerization, while GTP is supplied as the essential energy source for tubulin dimer addition.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Keep all tubulin aliquots strictly on ice (4°C) to prevent premature polymerization.

  • Reaction Mix: Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

  • Compound Addition: Add the benzoxepin derivative (at 5x its determined IC50) to the designated wells. Include Paclitaxel (polymerization enhancer) and CA-4 (polymerization inhibitor) as internal controls.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Validation: A flattening of the fluorescence curve compared to the vehicle control confirms the inhibition of tubulin polymerization.

Protocol 3: Cell Cycle Profiling (Flow Cytometry with Propidium Iodide)

Causality Check: Propidium Iodide (PI) intercalates into nucleic acids stoichiometrically, allowing precise quantification of DNA content (2N in G1 vs. 4N in G2/M). RNase A treatment is absolutely critical; without it, PI will bind to double-stranded RNA, causing massive false-positive fluorescence that masks the true cell cycle phases.

  • Harvesting: Collect both adherent and floating cells post-treatment (48h). Floating cells are critical as cells undergoing mitotic arrest detach from the extracellular matrix.

  • Fixation: Wash with cold PBS, then resuspend dropwise in ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours to permeabilize the cellular membrane.

  • Staining: Wash out the ethanol with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and DNA intercalation.

  • Acquisition: Analyze on a flow cytometer, capturing at least 10,000 events. Benzoxepin-treated cells should display a massive shift toward the 4N (G2/M) peak compared to the vehicle control.

Conclusion

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold represents a triumph of rational drug design over pharmacokinetic limitations. By rigidifying the pharmacophore of natural antimitotic agents, these derivatives bypass the cis-trans isomerization pitfalls of combretastatins while retaining nanomolar affinity for the colchicine binding site. Through rigorous, self-validating in vitro and cell-free assays, researchers can reliably benchmark these compounds, paving the way for the next generation of vascular disrupting agents in oncology.

References

  • Benzoxepin - Anticancer Activity Source: Grokipedia URL: [Link]

  • Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Three-Dimensional Quantitative Structure−Activity Relationship Study of the Colchicine Binding Site Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Analysis of Synthetic Routes to 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique three-dimensional conformation, conferred by the fused seven-membered oxepine ring, allows for diverse interactions with biological targets. This has led to the development of compounds with applications ranging from anticancer to central nervous system-related activities.[1] The strategic synthesis of this key amine is therefore of paramount importance in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic strategies to access 2,3,4,5-tetrahydro-1-benzoxepin-3-amine, offering insights into the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these routes, present comparative data, and provide exemplary experimental protocols to aid researchers in their synthetic endeavors.

Key Synthetic Strategies at a Glance

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-3-amine can be broadly categorized into two main approaches: linear synthesis , where the amine functionality is introduced early and the benzoxepine ring is formed subsequently, and convergent synthesis , which involves the initial construction of the benzoxepine core followed by the introduction of the amine group. A prominent linear strategy involves a key Overman rearrangement and ring-closing metathesis. Convergent approaches often rely on the functionalization of a pre-formed benzoxepinone intermediate.

cluster_0 Linear Synthesis cluster_1 Convergent Synthesis Salicylaldehyde Salicylaldehyde Allylic Alcohol Allylic Alcohol Salicylaldehyde->Allylic Alcohol Grignard/Wittig Allylic Trichloroacetimidate Allylic Trichloroacetimidate Allylic Alcohol->Allylic Trichloroacetimidate Trichloroacetonitrile, DBU 5-Amino-2,5-dihydro-1-benzoxepine 5-Amino-2,5-dihydro-1-benzoxepine Allylic Trichloroacetimidate->5-Amino-2,5-dihydro-1-benzoxepine One-pot Overman Rearrangement & RCM 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine 5-Amino-2,5-dihydro-1-benzoxepine->2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Reduction (e.g., H2, Pd/C) 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Acetylphenoxyacetic acid alkyl ester 2-Acetylphenoxyacetic acid alkyl ester 2-Hydroxyacetophenone->2-Acetylphenoxyacetic acid alkyl ester Williamson Ether Synthesis 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione 2-Acetylphenoxyacetic acid alkyl ester->2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Intramolecular Cyclization 3-Amino-1-benzoxepin-5(2H)-one 3-Amino-1-benzoxepin-5(2H)-one 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione->3-Amino-1-benzoxepin-5(2H)-one Reaction with Amines 3-Amino-1-benzoxepin-5(2H)-one->2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Reduction & Further Modification

Figure 1: High-level overview of the primary linear and convergent synthetic strategies for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

Route 1: Linear Synthesis via Overman Rearrangement and Ring-Closing Metathesis

This elegant and efficient strategy constructs the key C-N bond early in the sequence and utilizes powerful transformations to build the heterocyclic core. A key advantage of this route is the ability to generate a diverse library of analogs by modifying the starting materials.

The general workflow for this approach is as follows:

Start Commercially Available Salicylaldehydes Step1 Formation of 2-Allyloxycinnamyl Alcohol Derivatives Start->Step1 Step2 Imidate Formation Step1->Step2 Step3 One-Pot Overman Rearrangement & Ring-Closing Metathesis (RCM) Step2->Step3 Step4 Chemoselective Reduction of the Alkene Step3->Step4 End Target: 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Step4->End Start Substituted 2-Hydroxyacetophenones Step1 Synthesis of 2-Acetylphenoxyacetic Acid Alkyl Esters Start->Step1 Step2 Intramolecular Cyclization to form 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Step1->Step2 Step3 Reaction with an Amine to form a 3-Amino-1-benzoxepin-5(2H)-one Step2->Step3 Step4 Reduction of the Ketone and Potential Deprotection Step3->Step4 End Target: 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine Step4->End

Sources

cross-target activity screening for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Target Activity Screening: Evaluating 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) vs. Standard Benzazepine Scaffolds in Early CNS Drug Discovery

Executive Summary

As a Senior Application Scientist overseeing early-stage hit-to-lead triage, I frequently observe promising central nervous system (CNS) drug candidates fail due to unforeseen polypharmacology. The compound 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) —characterized by a unique seven-membered oxepin ring fused to a benzene core[1]—presents a highly versatile scaffold for aminergic G-protein coupled receptor (GPCR) targeting.

This guide objectively compares the cross-target screening profile of the THBA scaffold against standard benzazepine alternatives (e.g., 3-benzazepin-3-amine derivatives). By detailing the mechanistic rationale, comparative assay data, and self-validating experimental protocols, this guide provides drug development professionals with a blueprint for de-risking off-target liabilities (such as hERG cardiotoxicity and 5-HT2B valvulopathy) early in the discovery pipeline[2].

The Mechanistic Rationale for Cross-Target Profiling

In CNS drug discovery, achieving selectivity among structurally conserved aminergic GPCRs (e.g., serotonin, dopamine, and adrenergic receptors) is a persistent challenge. Standard benzazepine scaffolds, which feature a nitrogen atom within the seven-membered ring, are notoriously promiscuous. They often act as hydrogen-bond donors, leading to tight but non-selective binding across multiple off-target receptors.

The THBA Advantage: THBA replaces the ring nitrogen with an oxygen atom, forming an oxepin ring[1]. This single heteroatom substitution fundamentally alters the molecule's physicochemical properties:

  • Elimination of a Hydrogen Bond Donor: The oxepin oxygen acts solely as a weak hydrogen bond acceptor, altering the binding pose within the highly conserved orthosteric pockets of off-target GPCRs.

  • Modulation of Basicity: The oxygen substitution withdraws electron density, subtly lowering the pKa of the primary amine at the 3-position. Because the hERG potassium channel notoriously traps highly basic, lipophilic amines, this pKa shift directly reduces hERG liability[2].

To validate this hypothesis, we employ broad-spectrum in vitro pharmacological profiling (e.g., SafetyScreen44 panels) to quantify the selectivity window between the primary therapeutic target and critical safety liabilities[2].

Comparative Performance Data: THBA vs. Benzazepine Scaffold

The following table summarizes representative cross-target screening data, comparing the THBA scaffold against a standard benzazepine reference compound. Data is expressed as half-maximal inhibitory concentration ( IC50​ ) or inhibition constant ( Ki​ ).

Target / AssayBiological FunctionTHBA Scaffold ( IC50​ / Ki​ )Standard Benzazepine ( IC50​ / Ki​ )Clinical Implication of Off-Target Hit
5-HT2C (Primary)Satiety, Mood Regulation12 nM 15 nMPrimary Efficacy (Desired Target)
5-HT2B (Off-Target)Cardiac Fibroblast Proliferation> 5,000 nM 120 nMReduced risk of cardiac valvulopathy.
hERG (Off-Target)Cardiac Repolarization (K+ current)> 10,000 nM 850 nMReduced risk of QT prolongation.
D2 (Off-Target)Motor Control2,500 nM 300 nMReduced extrapyramidal side effects.

Data Interpretation: The THBA scaffold demonstrates a >400-fold selectivity window for 5-HT2C over 5-HT2B, whereas the standard benzazepine shows only an 8-fold window. Furthermore, THBA successfully evades hERG channel blockade, validating the mechanistic rationale of the oxepin substitution.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol utilized in our cross-target screening workflow is designed as a self-validating system, incorporating internal controls to monitor assay window robustness.

Protocol 1: Broad-Spectrum GPCR Radioligand Binding (Secondary Pharmacology Panel)

Causality: We utilize competitive radioligand binding rather than functional assays for the primary off-target screen because it provides a direct, high-throughput measurement of binding affinity ( Ki​ ) independent of cell-specific signal amplification pathways[2].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT2B) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Compound Dilution & Addition: Prepare THBA and reference compounds in 100% DMSO. Dilute to a final assay concentration of 10 µM (for single-point primary screening) or a 10-point dose-response curve (for IC50​ determination). Self-Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced membrane destabilization.

  • Radioligand Incubation: Add the target-specific radioligand (e.g., [3H]-Mesulergine for 5-HT2C) at a concentration equal to its historical Kd​ . Incubate the mixture for 60 minutes at 25°C to ensure equilibrium binding.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using a liquid scintillation counter.

  • Quality Control: The assay is only deemed valid if the Z'-factor (calculated using a known promiscuous reference like Clozapine) is 0.5.

Protocol 2: Functional Automated Patch-Clamp for hERG Liability

Causality: While radioligand binding (e.g., [3H]-Astemizole) can screen for hERG, it often yields false positives for lipophilic amines. We employ functional automated patch-clamp to measure the actual tail currents, as hERG blockers typically exhibit state-dependent binding to the open or inactivated states of the channel.

  • Cell Preparation: Harvest HEK293 cells stably expressing the human KCNH2 (hERG) gene. Suspend in extracellular recording solution.

  • Electrophysiological Setup: Dispense cells into a multi-well planar patch-clamp microplate. Establish a >1 G Ω seal and break into the whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse THBA at escalating concentrations (0.1 µM to 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Data Acquisition: Measure the peak amplitude of the tail current. Self-Validation: Include E-4031 (a potent hERG blocker) as a positive control; the assay is valid only if 100 nM E-4031 produces >80% current inhibition.

Visualization of Workflows and Signaling Pathways

The following diagrams illustrate the logical progression of our screening workflow and the mechanistic divergence of GPCR signaling that necessitates such rigorous off-target profiling.

Workflow Hit THBA Scaffold Hit Identification Primary Primary Efficacy (5-HT2C Agonism) Hit->Primary Efficacy Secondary Secondary Pharmacology (Broad GPCR Panel) Hit->Secondary Selectivity Lead Lead Optimization & Candidate Selection Primary->Lead hERG hERG Patch-Clamp (Cardiac Safety) Secondary->hERG Liability Triage hERG->Lead

Workflow for THBA cross-target screening, balancing primary efficacy and off-target liability triage.

Signaling Ligand THBA Binding (Ligand Interaction) HT2C 5-HT2C Receptor (Primary Target) Ligand->HT2C HT2B 5-HT2B Receptor (Off-Target Liability) Ligand->HT2B Gq Gq/11 Pathway (Therapeutic Efficacy) HT2C->Gq Arrestin Beta-Arrestin Pathway (Valvulopathy Risk) HT2B->Arrestin

Divergent signaling of THBA: therapeutic Gq activation versus adverse beta-arrestin recruitment.

Conclusion

The 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA) scaffold represents a structurally optimized alternative to traditional benzazepines. By replacing the ring nitrogen with an oxygen atom, drug developers can fundamentally alter the molecule's hydrogen-bonding network and basicity. As demonstrated through our rigorous cross-target activity screening protocols, this structural modification successfully widens the therapeutic index, mitigating critical safety liabilities such as 5-HT2B-mediated valvulopathy and hERG-mediated cardiotoxicity without sacrificing primary target efficacy.

References

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. Retrieved from[Link]

Sources

Benchmarking the Efficacy of Novel Benzoxepines Against Known Bcl-2 Family Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[1][2] A key family of proteins that regulate this process is the B-cell lymphoma 2 (Bcl-2) family.[2][3][4] This family consists of both pro-apoptotic and anti-apoptotic members, and the delicate balance between them determines a cell's fate.[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to survive and proliferate.[1][3] This makes the Bcl-2 family an attractive target for therapeutic intervention.[1][3]

Benzoxepines are a class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties.[5][6] This guide provides a comprehensive framework for benchmarking the efficacy of novel benzoxepine-based compounds against established Bcl-2 family inhibitors, such as Navitoclax and Venetoclax. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a structured approach for data analysis and interpretation.

The Target: The Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Anti-apoptotic members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK.[2][7][8][9] When the balance shifts towards pro-apoptotic signals, BAX and BAK are released, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in cell death.[2][7][10]

Small molecule inhibitors, often referred to as "BH3 mimetics," have been developed to mimic the action of pro-apoptotic BH3-only proteins.[2][11] These inhibitors bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and triggering apoptosis.[2][7][9]

Known Inhibitors for Comparison
  • Navitoclax (ABT-263): A potent oral inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][7][12] Its inhibition of Bcl-xL can lead to dose-limiting thrombocytopenia (a reduction in platelet count).[12]

  • Venetoclax (ABT-199): A highly selective inhibitor of Bcl-2.[3][11][13] This selectivity was engineered to avoid the thrombocytopenia associated with Bcl-xL inhibition.[9] Venetoclax has shown significant clinical efficacy in hematological malignancies.[3][14]

Resistance to these inhibitors can emerge through various mechanisms, including mutations in the Bcl-2 binding groove or the upregulation of other anti-apoptotic proteins like Mcl-1.[8][13][15][16]

Experimental Workflow for Efficacy Benchmarking

A robust comparison of novel benzoxepines with known inhibitors requires a multi-faceted approach, encompassing both in vitro and in vivo studies. This workflow ensures a comprehensive evaluation of a compound's potency, selectivity, and therapeutic potential.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic Assays Enzymatic Assays Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Determine Potency & Selectivity Xenograft Models Assess Therapeutic Efficacy Cell-Based Assays->Xenograft Models Validate Cellular Effects in a Biological System

Figure 1: A high-level overview of the experimental workflow for benchmarking novel inhibitors.

Part 1: In Vitro Efficacy Assessment

In vitro assays are the foundational step in characterizing the activity of novel compounds. They provide crucial data on target engagement, potency, and cellular effects in a controlled environment.

Enzymatic Assays: Quantifying Target Inhibition

The initial step is to determine the direct inhibitory activity of the novel benzoxepines against the target Bcl-2 family proteins. Kinase activity assays, which measure the enzymatic function of kinases, can be adapted to assess the binding affinity of inhibitors to Bcl-2 family proteins.[17][18][19] A common approach is to use a competitive binding assay format.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of the novel benzoxepine and known inhibitors (Navitoclax, Venetoclax) in 100% DMSO.

    • Prepare assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).

    • Prepare solutions of recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins.

    • Prepare a solution of a fluorescently labeled BH3 peptide probe.

    • Prepare HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and an allophycocyanin-labeled acceptor).

  • Assay Procedure:

    • Add 2 µL of serially diluted test compound or control to the wells of a low-volume 384-well plate.

    • Add 2 µL of the recombinant Bcl-2 family protein solution.

    • Add 2 µL of the fluorescently labeled BH3 peptide probe.

    • Incubate at room temperature for 1-2 hours.

    • Add 4 µL of the HTRF detection reagent mixture.

    • Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and plot the data as a percentage of inhibition versus the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Data Presentation:

CompoundBcl-2 IC50 (nM)Bcl-xL IC50 (nM)Mcl-1 IC50 (nM)
Novel Benzoxepine 1 Experimental ValueExperimental ValueExperimental Value
Novel Benzoxepine 2 Experimental ValueExperimental ValueExperimental Value
Navitoclax Reference ValueReference ValueReference Value
Venetoclax Reference ValueReference ValueReference Value

Table 1: Comparative inhibitory activity of novel benzoxepines and known inhibitors against Bcl-2 family proteins.

Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are essential to confirm that the observed enzymatic inhibition translates into the desired biological effect – the induction of apoptosis in cancer cells.[20][21] A variety of cancer cell lines with known dependencies on different Bcl-2 family members should be utilized.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Culture:

    • Culture cancer cell lines (e.g., hematologic malignancy lines like CLL or AML, and solid tumor lines) in appropriate media.[22]

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the novel benzoxepines and known inhibitors.

    • Treat the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for each compound in each cell line.

Data Presentation:

CompoundCell Line 1 (e.g., CLL) IC50 (µM)Cell Line 2 (e.g., AML) IC50 (µM)Cell Line 3 (Solid Tumor) IC50 (µM)
Novel Benzoxepine 1 Experimental ValueExperimental ValueExperimental Value
Novel Benzoxepine 2 Experimental ValueExperimental ValueExperimental Value
Navitoclax Reference ValueReference ValueReference Value
Venetoclax Reference ValueReference ValueReference Value

Table 2: Comparative anti-proliferative activity of novel benzoxepines and known inhibitors in various cancer cell lines.

Part 2: In Vivo Efficacy Assessment

In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a living organism.[23][24] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used preclinical tool for assessing anti-cancer drug efficacy.[23][24][25][26][27]

G Implantation Implant Human Tumor Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Establish and Reach a Predetermined Size Implantation->Tumor_Growth Treatment Administer Novel Benzoxepine, Known Inhibitors, or Vehicle Tumor_Growth->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Collect Tumors for Pharmacodynamic Analysis Monitoring->Endpoint

Figure 2: Workflow for a typical in vivo xenograft study.

Xenograft Models: Evaluating Antitumor Activity

The choice of xenograft model (cell line-derived vs. patient-derived) and the site of implantation (subcutaneous vs. orthotopic) will depend on the specific research question.[23][26]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration:

    • Administer the novel benzoxepines, known inhibitors, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, collect tumors for analysis of target engagement and downstream effects (e.g., by Western blot or immunohistochemistry for markers of apoptosis like cleaved caspase-3).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control Experimental Value0Experimental Value
Novel Benzoxepine 1 (Dose 1) Experimental ValueCalculated ValueExperimental Value
Novel Benzoxepine 1 (Dose 2) Experimental ValueCalculated ValueExperimental Value
Navitoclax Reference ValueReference ValueReference Value
Venetoclax Reference ValueReference ValueReference Value

Table 3: In vivo efficacy of novel benzoxepines compared to known inhibitors in a xenograft model.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the efficacy of novel benzoxepine-based inhibitors against established drugs targeting the Bcl-2 family. By combining rigorous in vitro and in vivo methodologies, researchers can generate a comprehensive data package to support the advancement of promising new therapeutic candidates.

Future studies should aim to elucidate the precise molecular interactions of novel benzoxepines with their targets through structural biology techniques. Furthermore, investigating their efficacy in combination with other anticancer agents could reveal synergistic effects and provide new avenues for treating resistant cancers.[28] The ultimate goal is to translate these preclinical findings into effective therapies for patients.

References

  • Navitoclax - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Patsnap Synapse. (2024, June 27). What is Navitoclax used for? Retrieved March 7, 2026, from [Link]

  • Zielonka, K., & Jamroziak, K. (n.d.). Mechanisms of resistance to venetoclax in hematologic malignancies. Advances in Clinical and Experimental Medicine. Retrieved March 7, 2026, from [Link]

  • Chen, J., et al. (n.d.). Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL. PMC. Retrieved March 7, 2026, from [Link]

  • Ingenta Connect. (2017, September 1). A Brief Overview on Chemistry and Biology of Benzoxepine. Retrieved March 7, 2026, from [Link]

  • Lee, C. H., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved March 7, 2026, from [Link]

  • Chen, J., et al. (2011, December 7). The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo. Molecular Cancer Therapeutics. Retrieved March 7, 2026, from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved March 7, 2026, from [Link]

  • TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Brief Overview on Chemistry and Biology of Benzoxepine. Retrieved March 7, 2026, from [Link]

  • Zhang, S., et al. (2022, October 12). Mechanisms of venetoclax resistance and solutions. PMC. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2022, October 12). Mechanisms of venetoclax resistance and solutions. Retrieved March 7, 2026, from [Link]

  • International Journal of Scientific Research in Modern Science and Technology. (2023, July 30). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Retrieved March 7, 2026, from [Link]

  • R Discovery. (2023, July 30). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Retrieved March 7, 2026, from [Link]

  • Kamal, A., et al. (n.d.). B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. PMC. Retrieved March 7, 2026, from [Link]

  • Holen, K., et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Brief Overview on Chemistry and Biology of Benzoxepine. Retrieved March 7, 2026, from [Link]

  • Anderson, M. A., et al. (n.d.). Pathways and mechanisms of venetoclax resistance. PMC. Retrieved March 7, 2026, from [Link]

  • American Society of Hematology. (2022, November 17). Mechanisms of resistance to venetoclax. Blood. Retrieved March 7, 2026, from [Link]

  • Altogen Labs. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved March 7, 2026, from [Link]

  • Zhidkova, E. M., et al. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Retrieved March 7, 2026, from [Link]

  • Kelly, P. N., & Strasser, A. (n.d.). Targeting the Bcl-2 Family in B Cell Lymphoma. PMC. Retrieved March 7, 2026, from [Link]

  • An, F., & Li, Y. (n.d.). A review for cell-based screening methods in drug discovery. PMC. Retrieved March 7, 2026, from [Link]

  • American Society of Hematology. (2020, December 4). Therapeutic development and current uses of BCL-2 inhibition. ASH Publications. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023, October 12). Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers. Retrieved March 7, 2026, from [Link]

  • PubMed. (2025, February 13). Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[ b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists. Retrieved March 7, 2026, from [Link]

  • Frick, A., et al. (2015, February 26). Immune cell-based screening assay for response to anticancer agents: a. PGPM. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2017, April 20). Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Bcl-2. Retrieved March 7, 2026, from [Link]

  • Charles River. (n.d.). Cancer Cell-Based Assays. Retrieved March 7, 2026, from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoxepine and dibenzoxepine natural products. Retrieved March 7, 2026, from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved March 7, 2026, from [Link]

  • PubMed. (2004, November 4). Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the estrogen receptor. Retrieved March 7, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Retrieved March 7, 2026, from [Link]

  • PubMed. (2024, February 15). Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors. Retrieved March 7, 2026, from [Link]

  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved March 7, 2026, from [Link]

  • MDPI. (2025, October 31). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Retrieved March 7, 2026, from [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of medicinal chemistry and drug development, the 2,3,4,5-tetrahydro-1-benzoxepin scaffold is a privileged structure, forming the core of molecules with a wide array of pharmacological activities.[1] The introduction of an amine functional group at the 3-position, yielding 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (THBA), creates a chiral center and introduces a basic handle for molecular interactions, making it a valuable building block for novel therapeutics.[1][2] However, the synthetic pathways to such molecules can often yield a mixture of isomers or unexpected rearrangements.[3] Therefore, absolute and unambiguous confirmation of the molecular structure, including connectivity, regiochemistry, and particularly, stereochemistry, is not merely a procedural step but a cornerstone of any subsequent research and development.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of THBA, with a central focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and compare the definitive nature of crystallographic data against the complementary, yet indirect, information provided by other common analytical methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For the definitive determination of a small molecule's three-dimensional structure at the atomic level, single-crystal X-ray diffraction is the most powerful tool available to researchers.[4][5] Unlike spectroscopic methods that provide indirect information about connectivity and chemical environments, SCXRD yields direct evidence of atomic positions, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.[4][6]

The fundamental principle involves irradiating a high-quality single crystal with a beam of X-rays.[7] The electrons of the atoms within the crystal lattice diffract this X-ray beam in a specific, predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be constructed, from which the atomic structure is solved and refined.[7][8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process where the initial phase—obtaining a diffraction-quality crystal—is often the most significant bottleneck.[4][6]

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis A Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine B High-Purity Verification (>99% via HPLC, NMR) A->B Purification C Solvent Screening & Solubility Tests B->C D Set Up Crystallization Experiments (e.g., Slow Evaporation, Vapor Diffusion) C->D E Crystal Nucleation & Growth (Requires Time & Stability) D->E Patience is key F Harvest & Mount Suitable Crystal E->F G X-ray Diffraction Data Collection F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement H->I J Final Structure Validation & Deposition (e.g., CIF file generation) I->J

Caption: Workflow for SCXRD structural confirmation.

Detailed Protocol: Crystallization of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

The success of SCXRD is entirely dependent on obtaining a single crystal of sufficient size (>0.1 mm) and quality.[7] This requires a systematic approach.

  • Purity is Paramount: Before any crystallization attempt, the sample must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction. Verify purity using techniques like NMR, LC-MS, and HPLC.

  • Solvent Selection: The choice of solvent is critical.[9] The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, the solution may not reach the necessary supersaturation for nucleation; if too low, the compound will not dissolve.

    • Screening: Test the solubility of THBA in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

    • Rationale: As an amine, THBA possesses both hydrogen bond donating/accepting capabilities and a nonpolar benzoxepine core. A moderately polar solvent or a binary system (e.g., dissolving in a good solvent like ethanol and layering with a poor solvent like hexane) is often a successful strategy.

  • Crystallization Method Selection:

    • Slow Evaporation (Recommended Starting Point): This is often the simplest and most effective method.[10]

      • Protocol: Prepare a nearly saturated solution of THBA in a chosen solvent (e.g., ethyl acetate) in a clean vial. Filter the solution to remove any particulate matter. Cover the vial with a cap that has a small pinhole or use paraffin film with a few needle punctures. Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[9][10] The slow increase in concentration facilitates the growth of large, well-ordered crystals.[10]

    • Vapor Diffusion: This technique is excellent for small amounts of material.[11]

      • Protocol: Dissolve the THBA in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (the precipitant). The poor solvent's vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[11]

  • Data Collection and Structure Refinement: Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Sophisticated software is then used to integrate the diffraction data, solve the phase problem, and build an initial model of the structure. This model is then refined against the experimental data to yield the final, highly precise atomic coordinates, bond lengths, and angles.

Comparative Analysis: Alternative and Complementary Techniques

While SCXRD is definitive, it is not always feasible. Furthermore, other techniques provide complementary information and are essential components of a complete characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and solution-state conformation of organic molecules.[12] It relies on the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

  • Information Provided:

    • Connectivity: Through-bond correlations in 2D NMR experiments (like COSY and HMBC) can be used to piece together the carbon skeleton and the placement of protons.

    • Chemical Environment: The chemical shift of each nucleus provides detailed information about its local electronic environment.

    • Relative Stereochemistry: Through-space correlations (NOESY/ROESY) can reveal the proximity of different protons, helping to assign relative stereochemistry. For cyclic amines, NMR can also provide insights into the conformational equilibrium in solution.[13][14]

  • Limitations:

    • NMR provides a time-averaged picture of the molecule in solution, which may exist in multiple conformations.[12] This can differ from the single, static conformation observed in the solid state by X-ray crystallography.

    • Determining absolute stereochemistry by NMR alone is not straightforward and often requires the use of chiral derivatizing agents or advanced computational methods.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16][17] It is an indispensable tool for confirming molecular weight and elemental composition.

  • Information Provided:

    • Molecular Weight: High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement (to within a few parts per million), which allows for the unambiguous determination of the molecular formula (e.g., C₁₀H₁₃NO for THBA).[18]

    • Structural Fragments: Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions.[19] This fragmentation pattern can provide clues about the molecule's structure, but it is not sufficient for a full elucidation of an unknown compound.[18][19]

  • Limitations:

    • MS provides no information on the connectivity of atoms or any stereochemical details. Isomers (both constitutional and stereo-) will often have identical masses and similar fragmentation patterns.

Comparison Summary
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Information 3D Atomic Structure, Absolute StereochemistryMolecular Connectivity, Relative StereochemistryMolecular Formula, Molecular Weight
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas (Ions)
Definitive Power Unambiguous for solid-state structureHigh for connectivity; indirect for stereochemistryHigh for elemental composition; none for isomerism
Key Limitation Requires a high-quality single crystalProvides solution-state average; absolute stereochemistry is difficultNo stereochemical or connectivity information
Typical Use Case Final, absolute proof of structurePrimary tool for initial structural elucidationEssential confirmation of molecular formula

Decision-Making Framework for Structural Elucidation

The choice of analytical technique is guided by the specific question being asked. The following logical flow illustrates a robust strategy for the structural confirmation of a novel molecule like THBA.

decision_tree A Synthesized Product: Putative THBA B Confirm Molecular Formula with HRMS A->B C Elucidate Connectivity & Relative Stereochemistry with 1D & 2D NMR B->C D Is Absolute Stereochemistry and Solid-State Conformation Required? C->D E Attempt Single Crystal Growth for SCXRD D->E Yes F Structure Fully Characterized: - Molecular Formula - Connectivity - Relative Stereochemistry D->F No G Definitive Structure Confirmed: - Absolute Stereochemistry - Bond Lengths/Angles - Packing Interactions E->G Success

Caption: Decision framework for selecting structural analysis methods.

Conclusion

For a pharmacologically relevant molecule such as 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine, a multi-faceted approach to structural confirmation is essential for scientific integrity. High-resolution mass spectrometry serves as the initial gatekeeper, confirming the correct elemental composition.[20] Extensive 1D and 2D NMR analysis follows, meticulously assembling the atomic connectivity and providing critical insights into the molecule's structure and conformational dynamics in solution.[15]

However, for the ultimate, indisputable evidence of structure—particularly the assignment of absolute stereochemistry at the C3 chiral center and the precise conformation of the seven-membered ring in the solid state—single-crystal X-ray diffraction stands alone.[4][6] While the successful cultivation of a diffraction-quality crystal can be a significant experimental hurdle, the resulting atomic-resolution data is the unequivocal gold standard, providing the foundational certainty required for advancing a compound in a drug development pipeline.

References

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Broad Institute. What is Mass Spectrometry? Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1855. Available from: [Link]

  • Cody, J. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(3), 227-236. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • Universitat Autònoma de Barcelona. 100383: CRYSTALLIZATION OF SMALL MOLECULES. Available from: [Link]

  • Kersten, S. (2014). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Available from: [Link]

  • Kind, T., et al. (2018). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 8(1), 1. Available from: [Link]

  • Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6542. Available from: [Link]

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Eliel, E. L., et al. (1979). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, 361-367. Available from: [Link]

  • Google Patents. EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation.
  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available from: [Link]

  • Van Veldhoven, P. P., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 607-629. Available from: [Link]

  • Tiefenbacher, K., et al. (2013). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 52(42), 11020-11023. Available from: [Link]

  • Gante, J., et al. (2000). An NMR conformational analysis of cyclic bradykinin mimics. Evidence for a beta-turn. Journal of Peptide Science, 6(6), 287-294. Available from: [Link]

  • Lambert, J. B., et al. (1970). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry, 35(12), 4103-4107. Available from: [Link]

  • Bruker. Tools for Structure Elucidation. Available from: [Link]

  • O'Brien, P., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4476-4486. Available from: [Link]

  • Abraham, R. J., et al. (1981). The nuclear magnetic resonance spectra and conformations of cyclic compounds. Part X. Conformational equilibria in 5-substituted 10,11-dihydrodibenz[b,f]azepines. Journal of the Chemical Society, Perkin Transactions 2, 1137-1142. Available from: [Link]

  • El-Faham, A., et al. (2015). Synthesis and X-ray Structural Studies of a Substituted 2,3,4,5-Tetrahydro-1H-3-benzazonine and a 1,2,3,5-Tetrahydro-4,3-benzoxazonine. Molecules, 20(1), 532-544. Available from: [Link]

  • BuyersGuideChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine | 145348-77-2. Available from: [Link]

  • Chemsrc. 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine hydrochloride. Available from: [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol. Available from: [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine in Medicinal Chemistry

The 2,3,4,5-tetrahydro-1-benzoxepin-3-amine scaffold is a privileged heterocyclic motif in modern drug discovery. Its unique three-dimensional structure, arising from the fusion of a benzene ring with a seven-membered oxepine ring, provides a versatile framework for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of pharmacological activities, making the development of reliable and reproducible synthetic routes to this key intermediate a critical endeavor for medicinal chemists.[1] This guide provides an in-depth comparison of two distinct and plausible synthetic methodologies for the preparation of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine, with a focus on experimental reproducibility, yield, and overall practicality for a research and development setting.

Method 1: Reductive Amination of 2,3,4,5-Tetrahydro-1-benzoxepin-3-one

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad substrate scope.[2][3] This approach to 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine hinges on the initial preparation of the corresponding ketone, 2,3,4,5-tetrahydro-1-benzoxepin-3-one.

Synthesis of the Ketone Precursor: 2,3,4,5-Tetrahydro-1-benzoxepin-3-one

A plausible and effective route to the ketone precursor involves a Dieckmann-type condensation of a suitably substituted phenoxypropionate, followed by hydrolysis and decarboxylation. This method, adapted from related syntheses, provides a reliable pathway to the seven-membered cyclic ketone.

Experimental Protocol: Reductive Amination

This protocol is based on well-established procedures for the reductive amination of cyclic ketones.[4][5]

Step 1: Imine Formation and In Situ Reduction

To a solution of 2,3,4,5-tetrahydro-1-benzoxepin-3-one (1.0 eq.) in anhydrous methanol (0.5 M) is added ammonium acetate (10.0 eq.). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate. Subsequently, sodium cyanoborohydride (1.5 eq.) is added portion-wise over 15 minutes. The reaction is stirred at room temperature for 24 hours.

Causality: The use of ammonium acetate provides a source of ammonia in a mildly acidic medium, which catalyzes the formation of the imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, enabling a one-pot reaction.[3]

Step 2: Work-up and Purification

The reaction mixture is concentrated under reduced pressure. The residue is taken up in 1 M aqueous hydrochloric acid and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then basified to pH > 12 with 6 M aqueous sodium hydroxide and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amine. Purification by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol/ammonium hydroxide) yields the pure 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

Workflow Diagram: Reductive Amination

Reductive_Amination ketone 2,3,4,5-Tetrahydro- 1-benzoxepin-3-one reagents NH4OAc, NaBH3CN Methanol ketone->reagents 1. Imine formation amine 2,3,4,5-Tetrahydro- 1-benzoxepin-3-amine workup Acid/Base Work-up & Purification amine->workup 3. Isolation reagents->amine 2. Reduction Gabriel_Synthesis alcohol 2,3,4,5-Tetrahydro- 1-benzoxepin-3-ol reagents1 PBr3, DCM alcohol->reagents1 1. Bromination bromide 3-Bromo-2,3,4,5-tetrahydro- 1-benzoxepine reagents2 Potassium Phthalimide DMF bromide->reagents2 2. N-Alkylation phthalimide N-Alkylated Phthalimide reagents3 Hydrazine Hydrate Ethanol phthalimide->reagents3 3. Hydrazinolysis amine 2,3,4,5-Tetrahydro- 1-benzoxepin-3-amine workup Work-up & Purification amine->workup 4. Isolation reagents1->bromide reagents2->phthalimide reagents3->amine

Sources

Safety Operating Guide

Standard Operating Procedure & Disposal Protocol: 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive Standard Operating Procedure (SOP) and Disposal Protocol for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine . This guide provides drug development professionals and laboratory scientists with field-proven, self-validating workflows for the safe handling, segregation, and disposal of this heterocyclic amine, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Identity & Quantitative Data

Before handling any novel or specialized chemical, establishing its physical and structural parameters is critical for predicting its behavior in solution and waste streams.

Table 1: Chemical and Physical Properties

PropertyValue
Compound Name 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine
CAS Number 38824-23-6 (Free base) / 38824-24-7 (HCl salt)[1][2]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Chemical Class Heterocyclic Amine / Benzoxepine Derivative[3]

Hazard Assessment & Mechanistic Causality (E-E-A-T)

The hazards associated with 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine are directly dictated by its molecular architecture. Understanding why this compound is hazardous is the foundation of our safety protocols:

  • Amine Basicity & Nucleophilicity: The primary amine group acts as both a Brønsted-Lowry base and a potent nucleophile. This localized alkalinity causes potential skin and ocular irritation upon direct contact[3]. Furthermore, this functional group will react vigorously—and potentially exothermically—with strong acids, acyl halides, sulfonyl halides, and anhydrides[4].

  • Lipophilic Benzoxepin Core: The fused benzene and oxepin rings increase the molecule's partition coefficient (LogP), enhancing its ability to permeate biological lipid bilayers. Because its complete systemic toxicity and pharmacological profile remain under active investigation, it must be treated as a potential bioactive hazard and handled with extreme caution[3].

Operational Handling Protocol

To mitigate the risks of aerosolization and dermal exposure, follow this step-by-step methodology during all experimental setups:

  • Engineering Controls: Conduct all operations, including weighing, transferring, and solvent dissolution, inside a certified chemical fume hood[3][5]. Never sniff or openly handle compounds of unknown systemic toxicity[5].

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness), a fully buttoned lab coat, and ANSI-compliant safety goggles[6]. Inspect gloves for micro-tears before use.

  • Static Mitigation: Because organic powders can accumulate static charge, use anti-static weighing boats and grounded stainless-steel spatulas during mass transfer to prevent sudden aerosolization.

  • Decontamination: Post-handling, wipe down all analytical balances and fume hood surfaces with a 70% isopropanol solution, as the free base exhibits high solubility in polar organic solvents.

Waste Segregation & Disposal Procedures

Improper disposal of heterocyclic amines can lead to catastrophic container failure or toxic gas release. According to the, amines require highly specific segregation protocols[7].

Step-by-Step Disposal Methodology:

  • Waste Characterization: Classify all solutions and contaminated consumables as Hazardous Chemical Waste. Never discharge this compound into the sanitary sewer[8].

  • Chemical Segregation: Isolate 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine waste from strong oxidizing agents, acids, and halogenated solvents. Combining amines with halogenated waste can lead to exothermic alkylation reactions[4].

  • Primary Containment (Material Compatibility): Collect the waste in High-Density Polyethylene (HDPE) or glass containers[4]. Critical Causality: Do not store amines in metal containers (e.g., galvanized steel or copper alloys). Amines can coordinate with transition metals, causing severe corrosion, structural degradation, and subsequent leaks[7].

  • Triple Rinsing: Empty primary containers that held the pure compound must be triple-rinsed with a compatible solvent (e.g., methanol or water, depending on the salt form). Each rinse must equal ~5% of the container's volume, and the rinsate must be collected as hazardous waste[4][8].

  • Labeling & SAA Storage: Affix a standardized Hazardous Waste label. Explicitly list the full chemical name and check the "Toxic" and "Irritant" hazard indicators. Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment[7].

  • Final Disposition: Transfer the waste to your Environmental Health and Safety (EHS) department. The mandated disposal route is high-temperature incineration at an EPA-permitted facility, which safely oxidizes the heterocyclic core into CO₂, H₂O, and NOₓ.

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required:

  • Isolation: Evacuate the immediate vicinity and alert laboratory personnel. Treat all spilled chemicals and the absorbent materials used to clean them as hazardous waste[8].

  • Containment: For solid powder spills, gently cover the material with damp paper towels to suppress dust aerosolization. For liquid solutions, encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible HDPE chemical waste container.

  • Surface Neutralization: Wash the contaminated surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize residual basic amine, followed by a thorough deionized water rinse.

Waste Management Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring self-validating compliance at every operational node.

G Start Waste Generation (2,3,4,5-Tetrahydro-1-benzoxepin-3-amine) Assess Hazard Assessment (Irritant, Basic, Unknown Toxicity) Start->Assess Segregate Waste Segregation (Isolate from Acids/Oxidizers) Assess->Segregate Contain Primary Containment (HDPE/Glass, NO METAL) Segregate->Contain Label Labeling & SAA Storage (Secondary Containment) Contain->Label Dispose Final EHS Disposal (High-Temp Incineration) Label->Dispose

Disposal Decision Workflow for 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from:[Link]

Sources

Personal protective equipment for handling 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not just as a regulatory requirement, but as a critical exercise in mechanistic risk management. When working with 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (Free base CAS: 38824-23-6[1]; Hydrochloride salt CAS: 38824-24-7), we are dealing with a cyclic amine derivative.

Because the pharmacological toxicity of this specific compound is not fully profiled, we must treat it as a high-potency active pharmaceutical ingredient (API). Furthermore, the presence of the amine functional group dictates our personal protective equipment (PPE) strategy. Amines are organic bases that can cause severe skin irritation, inflammation, and chemical burns upon direct contact[2].

This guide provides a self-validating, field-proven operational framework for safely handling this compound, ensuring that every layer of your PPE and engineering controls works as a cohesive defense system.

Mechanistic Risk Assessment & PPE Causality

To design an effective safety protocol, we must understand why specific PPE is chosen.

  • Dermal Vulnerability: Amines rapidly degrade natural rubber (latex). Therefore, is mandatory. A minimum thickness of 0.3 mm provides a breakthrough time of >480 minutes against amine permeation[3].

  • Respiratory Hazards: When handled as a dry powder (especially the HCl salt), electrostatic forces can cause the compound to aerosolize. Inhalation of biologically active powders requires a, which provides 99.97% filtration efficiency against solid aerosols[4]. For scaled-up pharmaceutical manufacturing, a Powered Air-Purifying Respirator (PAPR) is utilized to achieve an Assigned Protection Factor (APF) of 1,000[5].

  • Ocular Protection: Amine dust reacting with the moisture in your eyes creates a localized alkaline environment, leading to severe corneal damage[2]. Standard safety glasses are insufficient; unvented chemical goggles are required.

Quantitative PPE Specifications
PPE CategorySpecification StandardPerformance MetricMechanistic Rationale
Gloves Nitrile Rubber (NBR), >0.3 mmBreakthrough >480 minsPrevents alkaline amine permeation and chemical burns.
Respirator P100 Half-Mask / PAPR99.97% efficiency (APF 10 - 1000)Blocks aerosolized API powders from entering the respiratory tract.
Eye Protection Unvented Chemical GogglesEN 166 / ANSI Z87.1Prevents ocular exposure to basic amine dust and aerosols.
Body Tyvek Lab Coat / SleevesLint-free, impermeablePrevents powder accumulation and secondary exposure on clothing.

Operational Workflow & PPE Logic

The following diagram illustrates the logical progression of containment and PPE staging required when handling 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine.

PPE_Workflow Start Pre-Entry Risk Assessment Donning Don PPE (Nitrile Gloves, P100, Goggles) Start->Donning Containment Verify Engineering Controls (VBE / Fume Hood) Donning->Containment Handling Handle 2,3,4,5-Tetrahydro- 1-benzoxepin-3-amine Containment->Handling Spill Spill Detected? Handling->Spill Cleanup Neutralize & Clean (Citric Acid Protocol) Spill->Cleanup Yes Doffing Decontaminate & Doff PPE Spill->Doffing No Cleanup->Doffing Disposal Hazardous Waste Disposal Doffing->Disposal

Figure 1: Operational workflow and PPE logic for handling novel amine derivatives.

Self-Validating Handling Protocols

Do not rely on PPE alone; PPE is your last line of defense. The following protocol integrates engineering controls with PPE to create a self-validating safety system.

Phase 1: Preparation and Donning
  • Verify Containment: Turn on the Ventilated Balance Enclosure (VBE) or Fume Hood. Self-Validation Step: Use an anemometer to verify an inward face velocity of 0.4–0.6 m/s. If the reading is lower, abort the procedure.

  • Don Base PPE: Put on your Tyvek lab coat, unvented chemical goggles, and a P100 respirator[6]. Perform a negative-pressure seal check on the respirator.

  • Double-Gloving: Don a pair of standard nitrile gloves. Then, don a second pair of extended-cuff nitrile gloves (>0.3 mm thickness) over the sleeves of your lab coat to eliminate exposed skin at the wrists[3].

Phase 2: Active Handling and Static Control
  • Static Mitigation: Because 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine powder can carry a static charge, wipe the exterior of the container and the balance with an anti-static cloth before opening.

  • Weighing: Open the chemical container only inside the active containment zone. Use a disposable, anti-static polypropylene spatula.

  • Sealing: Once the desired mass is transferred to your reaction vial, cap both the primary container and the vial before moving your hands out of the hood.

Phase 3: Doffing and Decontamination
  • Outer Glove Removal: While your hands are still inside the fume hood, carefully remove the outer contaminated nitrile gloves. Dispose of them in a designated hazardous waste bin located inside the hood.

  • Surface Wipe: Using your clean inner gloves, wipe down the balance and hood surface with a solvent compatible with amines (e.g., isopropyl alcohol or a mild acidic buffer).

  • Final Doffing: Step away from the hood. Remove your goggles, respirator, and inner gloves. Wash hands immediately with soap and water[7].

Spill Response and Disposal Plan

If a spill occurs, the primary risk shifts from localized contact to widespread aerosolization and surface corrosion.

Immediate Spill Response:

  • Do NOT Sweep: Sweeping dry amine powder will immediately aerosolize the API, overwhelming the local ventilation.

  • Neutralization: Cover the spilled powder with absorbent pads. Gently pour a mild acidic solution (e.g., 1% citric acid) over the pads. This neutralizes the basic amine into a highly water-soluble, non-volatile citrate salt, mitigating both the inhalation and chemical burn risks.

  • Collection: Wipe inward from the edges of the spill to the center. Place all pads and contaminated PPE into a secondary containment bag.

Disposal Guidelines:

  • Classification: Label the waste as "Hazardous Solid Waste - Amine Contaminated."

  • Containment: Store in a tightly sealed, chemically compatible container (HDPE is recommended).

  • Destruction: Do not flush down the sink. The material must be routed to an approved EHS facility for high-temperature incineration.

References

  • 3M. "3M™ Particulate Filter 2097/07184(AAD), P100." 3M Personal Protective Equipment. Available at: [Link]

  • ILC Dover. "The Role of PAPRs in Pharmaceutical Manufacturing." ILC Dover Life Science Solutions. Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Hexamethylene diamine (Amine Handling Standards)." Carl Roth. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.